Whitepaper: Physical, Chemical, and Synthetic Profiling of Ethyl 1-chloroisoquinoline-4-carboxylate
Executive Summary In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, bifunctional building blocks. Ethyl 1-chloroisoquinoline-4-carboxylate (CAS 6592...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the rapid generation of structure-activity relationship (SAR) data relies heavily on versatile, bifunctional building blocks. Ethyl 1-chloroisoquinoline-4-carboxylate (CAS 65920-39-0) represents a premier scaffold in this regard. Featuring a highly electrophilic C-1 position and a synthetically orthogonal C-4 ester group, this molecule allows for divergent, late-stage functionalization. This technical guide explores the physicochemical properties, mechanistic reactivity, and self-validating experimental workflows required to successfully deploy this compound in complex synthetic campaigns.
Physicochemical Profile
Understanding the baseline physical and chemical properties of a building block is critical for predicting its behavior in biphasic reaction mixtures, chromatographic purification, and biological assays. Below is the consolidated physicochemical profile of Ethyl 1-chloroisoquinoline-4-carboxylate[1].
Property
Value
Scientific Implication
CAS Number
65920-39-0
Unique identifier for procurement and regulatory tracking[1].
Molecular Formula
C₁₂H₁₀ClNO₂
Indicates a high degree of unsaturation, typical of planar aromatic pharmacophores[1].
Molecular Weight
235.66 g/mol
Low molecular weight ensures derivatives remain within Lipinski's Rule of 5 space[1].
Exact Mass
235.04
Crucial for High-Resolution Mass Spectrometry (HRMS) validation during synthesis[1].
Functional Groups
C-1 Chloro, C-4 Ethyl Ester
Provides orthogonal handles for transition-metal catalysis and carbonyl chemistry.
Mechanistic Reactivity & Structural Causality
The synthetic utility of Ethyl 1-chloroisoquinoline-4-carboxylate stems from the distinct electronic environments of its two functional groups. As a Senior Application Scientist, I emphasize that successful functionalization requires understanding the causality behind these electronic states.
The C-1 Position: Electrophilic Activation
The isoquinoline core is an electron-deficient heterocycle. The electronegative nitrogen atom withdraws electron density via induction and resonance, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the adjacent C-1 position. This makes the C-1 carbon-chlorine bond highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)) in cross-coupling reactions[2].
However, the basic nitrogen can also coordinate to metal catalysts, potentially leading to catalyst poisoning or the formation of inactive dimeric species[3]. To circumvent this, bulky, electron-rich bidentate ligands (such as dppf or BrettPhos) are required to stabilize the active monomeric Pd species and accelerate the reductive elimination step[4].
The C-4 Position: Orthogonal Carbonyl Chemistry
The C-4 ethyl ester provides an orthogonal vector for derivatization. Because the ester carbon is sterically hindered and electronically distinct from the aromatic system, it can be selectively saponified or amidated without displacing the C-1 chlorine, provided the nucleophile and temperature are carefully controlled.
Caption: Orthogonal reactivity vectors of Ethyl 1-chloroisoquinoline-4-carboxylate.
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies incorporate in-process controls and explicitly state the causality behind each operational choice.
Protocol A: Site-Selective Suzuki-Miyaura Cross-Coupling at C-1
This protocol details the C-C bond formation at the C-1 position while preserving the C-4 ester[2][5].
Reagent Assembly: Combine the substrate, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃ in a Schlenk flask containing the Dioxane/H₂O mixture.
Causality: The biphasic solvent system ensures the solubility of both the organic substrate and the inorganic base. K₂CO₃ is specifically chosen over stronger bases (like NaOH) to prevent premature saponification of the C-4 ester[5].
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes.
Causality: Ambient oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species and promotes the homocoupling of the boronic acid. Thorough degassing is non-negotiable for high yields.
Thermal Activation: Heat the reaction mixture to 90°C for 12 hours under an Argon atmosphere.
Causality: 90°C provides the precise thermal energy required to overcome the activation barrier of the transmetalation step, which is often rate-limiting when coupling electron-deficient heterocycles[2].
In-Process Validation: Monitor the reaction via LC-MS.
Validation: The disappearance of the starting material mass (
m/z
236 [M+H]⁺) and the appearance of the product mass confirms conversion. If unreacted starting material remains, spike with an additional 0.02 equiv of Pd catalyst.
Quenching & Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine (3x).
Causality: The brine wash effectively partitions the water-soluble inorganic base and boronic acid byproducts into the aqueous layer, leaving the crude product in the organic phase.
Caption: Self-validating experimental workflow for Pd-catalyzed cross-coupling.
Protocol B: Chemoselective Saponification of the C-4 Ester
This protocol converts the C-4 ester to a carboxylic acid, creating a handle for subsequent amide coupling, while leaving the C-1 chlorine intact.
Solubilization: Dissolve the substrate in the THF/MeOH mixture, then add the aqueous solution of LiOH dropwise at 0°C.
Causality: The mixed solvent system ensures the hydrophobic ester remains in solution while the hydroxide nucleophile attacks the carbonyl carbon. LiOH is utilized instead of KOH to provide a milder pH profile, mitigating the risk of competitive Nucleophilic Aromatic Substitution (SNAr) at the highly activated C-1 chlorine position.
Reaction Progression: Stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3).
Validation: The starting material will appear as a high-Rf spot, while the resulting carboxylic acid salt will remain at the baseline.
Acidic Quench: Concentrate the organic solvents in vacuo, dilute the aqueous layer with water, and carefully acidify to pH 3 using 1M HCl.
Causality: Acidification protonates the carboxylate salt, rendering the target carboxylic acid insoluble in water, which typically precipitates as a filterable solid.
Applications in Drug Development
Isoquinoline derivatives are privileged structures in pharmacology, frequently utilized in the development of kinase inhibitors. For example, related halogenated isoquinolines have been employed as key intermediates in the multi-kilogram synthesis of clinical candidates like AMG 925, an FLT3/CDK4 dual kinase inhibitor[4].
By utilizing Ethyl 1-chloroisoquinoline-4-carboxylate, medicinal chemists can perform a Buchwald-Hartwig amination at C-1 to install a hinge-binding motif, followed by amidation at C-4 to project a solubilizing group into the solvent-exposed region of a kinase active site. This modularity drastically reduces the synthetic steps required to traverse chemical space during lead optimization.
1H NMR and 13C NMR spectral data for Ethyl 1-chloroisoquinoline-4-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-chloroisoquinoline-4-carboxylate Introduction: Elucidating the Molecular Architecture Ethyl 1-chloroisoquinoline-4-carboxylate is a substitut...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 1-chloroisoquinoline-4-carboxylate
Introduction: Elucidating the Molecular Architecture
Ethyl 1-chloroisoquinoline-4-carboxylate is a substituted heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. The isoquinoline scaffold is a key structural motif in many biologically active molecules. Accurate structural elucidation is the cornerstone of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for determining the molecular structure of organic compounds in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl 1-chloroisoquinoline-4-carboxylate, offering insights into the chemical environment of each nucleus. As a Senior Application Scientist, the following sections are designed to not only present the spectral data but also to explain the underlying principles and experimental considerations that lead to an unambiguous structural assignment.
Predicted ¹H NMR Spectral Data: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, with nearby electronegative atoms or aromatic rings causing a downfield shift (deshielding).[3][4] Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the molecule.[5]
The predicted ¹H NMR spectral data for Ethyl 1-chloroisoquinoline-4-carboxylate in a standard deuterated solvent like CDCl₃ is summarized in Table 1.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
H-3
8.5 - 8.7
Singlet (s)
-
1H
H-5
8.2 - 8.4
Doublet (d)
7.5 - 8.5
1H
H-8
8.0 - 8.2
Doublet (d)
7.5 - 8.5
1H
H-6, H-7
7.6 - 7.9
Multiplet (m)
-
2H
-OCH₂CH₃
4.4 - 4.6
Quartet (q)
~7.1
2H
-OCH₂CH₃
1.4 - 1.5
Triplet (t)
~7.1
3H
Analysis of Predicted ¹H NMR Spectrum:
Aromatic Region (7.6 - 8.7 ppm): The protons on the isoquinoline ring system are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current.
H-3: This proton is on the pyridine ring of the isoquinoline and is adjacent to the nitrogen atom and the ester group. Its position is significantly deshielded, and it appears as a singlet as there are no adjacent protons to couple with.
H-5 and H-8: These protons are on the benzene ring and are in the peri positions relative to the nitrogen and chloro-substituted carbon, respectively. This leads to their downfield shift. They are expected to appear as doublets due to coupling with H-6 and H-7, respectively.
H-6 and H-7: These two protons will likely have overlapping signals and appear as a multiplet due to coupling with each other and with H-5 and H-8.
Ethyl Ester Group (1.4 - 4.6 ppm):
-OCH₂CH₃: The methylene protons are directly attached to the electronegative oxygen atom, causing a significant downfield shift to around 4.4 - 4.6 ppm.[6] The signal is split into a quartet by the three adjacent methyl protons.
-OCH₂CH₃: The methyl protons are further from the electronegative oxygen and therefore resonate at a much higher field (upfield), around 1.4 - 1.5 ppm. This signal is split into a triplet by the two adjacent methylene protons.
Predicted ¹³C NMR Spectral Data: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is influenced by its hybridization, the electronegativity of the atoms it is bonded to, and steric effects.[1][7]
The predicted ¹³C NMR spectral data for Ethyl 1-chloroisoquinoline-4-carboxylate is presented in Table 2.
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
C=O
165 - 167
C-1
150 - 152
C-3
145 - 147
C-4a
136 - 138
C-8a
130 - 132
C-6
128 - 130
C-7
127 - 129
C-5
126 - 128
C-8
125 - 127
C-4
123 - 125
-OCH₂CH₃
61 - 63
-OCH₂CH₃
14 - 15
Analysis of Predicted ¹³C NMR Spectrum:
Carbonyl Carbon (165 - 167 ppm): The ester carbonyl carbon is highly deshielded and appears at the lowest field.[8][9]
Isoquinoline Ring Carbons (123 - 152 ppm):
C-1 and C-3: These carbons are part of the pyridine ring. C-1 is bonded to both nitrogen and chlorine, leading to a significant downfield shift. C-3 is also deshielded due to its proximity to the nitrogen atom and the electron-withdrawing ester group.
Quaternary Carbons (C-4, C-4a, C-8a): These carbons will typically show weaker signals in the spectrum. Their chemical shifts are influenced by their position within the fused ring system.
Aromatic CH Carbons (C-5, C-6, C-7, C-8): These carbons of the benzene ring resonate in the typical aromatic region. The exact chemical shifts are influenced by the overall electron distribution in the ring system.
Ethyl Group Carbons (14 - 63 ppm):
-OCH₂CH₃: The methylene carbon, being attached to the electronegative oxygen, is found around 61-63 ppm.
-OCH₂CH₃: The terminal methyl carbon is located in the upfield region of the spectrum, around 14-15 ppm.
Experimental Protocols: From Sample to Spectrum
The acquisition of high-quality NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.[10][11]
Sample Preparation
Sample Purity and Quantity: Ensure the sample of Ethyl 1-chloroisoquinoline-4-carboxylate is pure and free of particulate matter. For a standard ¹H NMR spectrum, 1-10 mg of the compound is sufficient.[12] For ¹³C NMR, a more concentrated sample of 10-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[13]
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules.[10] Approximately 0.6-0.7 mL of the deuterated solvent should be used.[12]
Filtration: The sample solution must be filtered to remove any suspended particles, which can degrade the spectral resolution. This can be achieved by passing the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry NMR tube.
NMR Tube: Use a high-quality 5 mm NMR tube that is clean and free from any contaminants. The final sample height in the tube should be approximately 4-5 cm.[11][12]
NMR Data Acquisition
The following are general guidelines for acquiring 1D NMR spectra.[14][15]
¹H NMR Spectroscopy:
Pulse Angle: A 30-45° pulse angle is typically used for routine spectra.
Acquisition Time (aq): 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds.
Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Spectroscopy:
Pulse Program: A standard proton-decoupled pulse program should be used to simplify the spectrum to single lines for each carbon.
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates.[14]
Acquisition Time (aq): 1-2 seconds.
Relaxation Delay (d1): 2 seconds.
Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
Visualization of Structure and Workflow
To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.
Caption: Workflow for NMR analysis of Ethyl 1-chloroisoquinoline-4-carboxylate.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and comprehensive method for the structural characterization of Ethyl 1-chloroisoquinoline-4-carboxylate. By carefully analyzing the chemical shifts, coupling constants, and integration values, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed spectral information is indispensable for confirming the identity and purity of the compound, which is a critical step in any chemical research or drug development endeavor. The protocols and predictive data outlined in this guide serve as a robust framework for researchers and scientists working with this and structurally related molecules.
References
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Executive Summary Ethyl 1-chloroisoquinoline-4-carboxylate is a highly functionalized N-heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 1-chloroisoquinoline-4-carboxylate is a highly functionalized N-heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and targeted receptor antagonists. Due to the highly electrophilic nature of the C1-position on the isoquinoline ring, this compound presents unique toxicological hazards and handling challenges. This whitepaper provides drug development professionals and synthetic chemists with an authoritative, mechanistically grounded guide to the safety data, hazard causality, and self-validating handling protocols required for this reactive intermediate.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of Ethyl 1-chloroisoquinoline-4-carboxylate is critical for predicting its behavior in both synthetic and biological environments. The presence of the electron-withdrawing ester at the C4 position further activates the isoquinoline core, making the C1-chlorine highly labile.
| Structural Class | Halogenated N-Heterocycle / Ester |
Mechanistic Toxicology & Hazard Identification
To handle reactive intermediates safely, researchers must understand the causality behind the hazards rather than merely memorizing safety statements.
The C1-chlorine atom in Ethyl 1-chloroisoquinoline-4-carboxylate is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The adjacent endocyclic nitrogen atom acts as an electron sink, stabilizing the Meisenheimer complex intermediate during nucleophilic attack. In a biological context, this makes the molecule a potent electrophile capable of rapidly alkylating nucleophilic residues—such as cysteine thiols and lysine primary amines—on cellular proteins and mucosal membranes.
This covalent protein modification is the mechanistic root cause of the compound's acute toxicity and severe irritant properties[2][3].
Standard laboratory practices are insufficient for highly reactive SNAr substrates. The following protocol is engineered as a self-validating system : each step contains a built-in verification mechanism that must be satisfied before proceeding to the next phase, ensuring zero-deviation compliance.
Step-by-Step Methodology:
Pre-Weighing Verification (Engineering Controls):
Action: Verify fume hood face velocity is >100 feet per minute (fpm).
Causality: Halogenated isoquinolines can form hazardous micro-aerosols during physical transfer. Adequate face velocity ensures these particulates are captured before reaching the operator's breathing zone, preventing H335 respiratory irritation[3].
PPE Validation (Barrier Defense):
Action: Don double-layer nitrile gloves, a chemically resistant lab coat, and tight-fitting safety goggles.
Causality: Chlorinated aromatic compounds are highly lipophilic and can rapidly permeate standard latex. Nitrile provides a superior, validated barrier against heterocyclic permeation[3].
Material Transfer (Static Mitigation):
Action: Transfer the solid using a grounded, anti-static micro-spatula.
Causality: Fine organic powders are prone to electrostatic repulsion. Anti-static tools prevent the sudden aerosolization of the compound, mitigating the risk of ocular or inhalation exposure.
Action: Wipe down all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a water rinse.
Causality: The hypochlorite ion facilitates oxidative degradation of the isoquinoline core, permanently neutralizing the reactive C1-chlorine bond and eliminating residual contact hazards.
Self-validating experimental workflow for handling reactive halogenated isoquinolines.
Emergency Response & Spill Mitigation
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
Spill Cleanup: Do not use combustible materials such as sawdust to absorb the spill. Instead, cover the spilled solid with dry sand, earth, or a dedicated inert chemical absorbent. Carefully sweep the mixture into a sealable, clearly labeled hazardous waste container[4].
Ocular Exposure: Immediately flush eyes with copious amounts of water for a minimum of 15 minutes, ensuring the eyelids are held open to flush the conjunctival sac. Remove contact lenses if present and easy to do. Seek immediate ophthalmological evaluation[3][4].
Dermal Exposure: Wash the affected area immediately with abundant soap and water. The lipophilic nature of the compound requires surfactants (soap) for effective removal; water alone is insufficient[3][4].
Regulatory Compliance & Disposal
Ethyl 1-chloroisoquinoline-4-carboxylate must be treated as Halogenated Organic Waste .
Disposal Mechanism: The compound must be disposed of via high-temperature incineration.
Thermal Decomposition Hazards: Upon combustion, the molecule undergoes thermal degradation, releasing highly toxic and corrosive gases, including hydrogen chloride (HCl) gas, carbon monoxide (CO), and nitrogen oxides (NOx)[4]. Therefore, incineration must strictly occur in facilities equipped with specialized alkaline exhaust scrubbers designed to neutralize acidic halogenated emissions.
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Ethyl 1-chloroisoquinoline-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activitie...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, most notably in oncology. This technical guide delves into the mechanistic underpinnings of ethyl 1-chloroisoquinoline-4-carboxylate and its analogues, synthesizing current research to provide a comprehensive overview for researchers and drug development professionals. While direct, extensive research on this specific derivative is emerging, this guide extrapolates from the well-documented activities of the broader isoquinoline and quinoline families to postulate and explore its likely molecular targets and signaling pathways. We will dissect key mechanisms including, but not limited to, the inhibition of critical cellular kinases, interference with DNA replication and repair enzymes, and the modulation of metabolic pathways, all supported by evidence from studies on structurally related compounds.
Introduction: The Isoquinoline Scaffold - A Privileged Structure in Drug Discovery
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products, particularly alkaloids, and synthetic compounds with significant biological activity.[1] Its rigid structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This has led to the development of numerous isoquinoline-based drugs and clinical candidates. The therapeutic potential of these compounds spans from anticancer and antimicrobial to anti-inflammatory and neuroprotective activities.[1][2] The focus of this guide, ethyl 1-chloroisoquinoline-4-carboxylate, represents a synthetic derivative designed to explore and potentially enhance these inherent biological properties.
Postulated Mechanisms of Action: A Synthesis of Evidence
Based on the extensive research into the broader isoquinoline and quinoline families, several key mechanisms of action can be considered for ethyl 1-chloroisoquinoline-4-carboxylate derivatives. The presence of the chloro and ethyl carboxylate groups at positions 1 and 4, respectively, will undoubtedly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with specific biological targets.
Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Numerous isoquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway.[1] It is plausible that ethyl 1-chloroisoquinoline-4-carboxylate derivatives could function as inhibitors of one or more kinases within this pathway.
Experimental Protocol: Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, A549) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the ethyl 1-chloroisoquinoline-4-carboxylate derivative for a specified duration (e.g., 24 hours).
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Potential metabolic modulation by Ethyl 1-chloroisoquinoline-4-carboxylate derivatives.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for ethyl 1-chloroisoquinoline-4-carboxylate derivatives is yet to be established, general trends from related isoquinoline and quinoline compounds can provide valuable guidance for future optimization.
[1][3]
Position
Substituent
Postulated Effect on Activity
Rationale
1
Chloro
May enhance activity through electronic effects or by acting as a leaving group for covalent modification.
The electron-withdrawing nature can influence binding affinity.
4
Ethyl carboxylate
Can be crucial for hydrogen bonding or can be hydrolyzed to the corresponding carboxylic acid, which may be the active form.
The ester can influence solubility and cell permeability.
Ring Nitrogen
-
The basicity of the nitrogen is critical for interactions with acidic residues in enzyme active sites.
Protonation at physiological pH can lead to ionic interactions.
| Benzo Ring | Various | Substituents on the benzo portion can modulate lipophilicity and steric interactions, impacting target selectivity and pharmacokinetic properties. | Halogens, methoxy, or alkyl groups can be systematically varied. |
Conclusion and Future Directions
Ethyl 1-chloroisoquinoline-4-carboxylate and its derivatives represent a promising class of compounds with the potential to modulate multiple key pathways implicated in cancer and other diseases. While direct mechanistic studies on this specific scaffold are in their nascent stages, the wealth of data on related isoquinoline and quinoline compounds provides a strong foundation for targeted investigation. Future research should focus on systematically evaluating the effects of these derivatives on the PI3K/Akt/mTOR pathway, their potential as topoisomerase inhibitors, and their ability to modulate cellular metabolism through targets like AMPK and LDH. A thorough understanding of their mechanism of action will be pivotal for the rational design of more potent and selective therapeutic agents.
References
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Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC. (n.d.).
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC. (n.d.).
Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines - Arkivoc. (n.d.).
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - Semantic Scholar. (2021, March 29).
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12).
Product Class 5: Isoquinolines. (n.d.).
Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives - ResearchGate. (n.d.).
Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors - MDPI. (2024, September 9).
Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PMC. (n.d.).
Thermodynamic Stability and Reactivity Profiling of Ethyl 1-chloroisoquinoline-4-carboxylate: A Technical Guide
Executive Summary Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as Rho-associated protein kinase (ROCK) inhibitors[1]. As a Senior Application Scientist, I frequently encounter formulation and synthetic challenges related to the dual reactivity of this scaffold.
This whitepaper provides an in-depth analysis of the thermodynamic and kinetic stability of Ethyl 1-chloroisoquinoline-4-carboxylate. By understanding the causality behind its degradation pathways—specifically Nucleophilic Aromatic Substitution (SNAr) at the C1 position and ester hydrolysis at the C4 position—researchers can establish self-validating protocols to control chemoselectivity and maximize compound shelf-life.
Structural Thermodynamics & Intrinsic Stability
The intrinsic thermodynamic stability of the parent isoquinoline core is well documented, exhibiting a standard enthalpy of formation (
ΔfH∘
) of approximately 50.2 kcal/mol in the gas phase[2][3]. However, the introduction of the 1-chloro and 4-carboxylate substituents fundamentally alters the electronic landscape of the molecule:
C1-Chloro Lability (Kinetic Vulnerability): The nitrogen atom in the isoquinoline ring acts as a powerful electron-withdrawing group. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C1 position. Consequently, the C1-Cl bond is highly susceptible to SNAr. The thermodynamic driving force here is the rearomatization of the transient Meisenheimer complex[4], making the C1 position a kinetic hotspot in the presence of nucleophiles.
C4-Ester Hydrolysis (Thermodynamic Sink): The ethyl ester at the C4 position is conjugated with the aromatic system. While this provides some resonance stabilization, the ester remains thermodynamically susceptible to saponification under basic aqueous conditions. Once hydrolyzed, the resulting carboxylate anion is highly stable, acting as a thermodynamic sink.
Mechanistic Divergence
Understanding why the molecule degrades under specific conditions allows us to design orthogonal synthetic strategies. Under basic aqueous conditions, hydrolysis competes with SNAr. Under anhydrous nucleophilic conditions (e.g., amines in organic solvents), SNAr dominates[1].
Mechanistic divergence of degradation pathways under basic and nucleophilic conditions.
Experimental Protocols for Stability Assessment
To ensure scientific integrity, stability assessments must be designed as self-validating systems. The following protocols do not merely list steps; they explain the causality behind the experimental design to ensure robust, reproducible thermodynamic profiling.
Step-by-step forced degradation workflow for thermodynamic profiling.
This protocol isolates the thermodynamic vulnerability of the C4-ester versus the C1-chloro group under aqueous stress.
Stock Solution Preparation: Dissolve Ethyl 1-chloroisoquinoline-4-carboxylate in HPLC-grade acetonitrile to a concentration of 1 mg/mL.
Causality: Acetonitrile ensures complete solvation of the hydrophobic isoquinoline core, preventing precipitation when introduced to aqueous stress buffers, which would artificially skew kinetic degradation rates.
Buffer Stress Application: Transfer 100 µL of stock into 900 µL of respective stress buffers (0.1 M HCl for acidic, 0.1 M NaOH for basic, and 3%
H2O2
for oxidative stress). Incubate at 40°C.
Causality: Utilizing extreme pH extremes isolates specific degradation mechanisms (acid-catalyzed vs. base-catalyzed ester hydrolysis).
Aliquot and Quench: At intervals of 0, 2, 4, and 24 hours, remove a 100 µL aliquot and immediately quench with an equal volume of neutralizing agent (e.g., 0.1 M HCl for the basic sample).
Causality: Rapid neutralization protonates the attacking nucleophiles (hydroxide), instantly arresting the hydrolysis pathway. This "freezes" the kinetic state of the reaction, ensuring the LC-MS quantification accurately reflects the specific time point.
UHPLC-DAD-MS Analysis: Analyze using a C18 column with a water/acetonitrile gradient (0.1% Formic Acid).
Causality: High-resolution mass spectrometry is required to track the isotopic signature of the chlorine atom (
35Cl/37Cl
ratio of 3:1). If the isotopic pattern disappears, it confirms SNAr at C1. If the mass shifts by -28 Da (loss of ethyl group), it confirms C4 hydrolysis.
Protocol 2: Kinetic SNAr Evaluation
To evaluate the kinetic lability of the C1 position, a pseudo-first-order kinetic assay is employed.
Nucleophile Introduction: React the compound (0.1 M) with a standardized nucleophile, such as sodium methoxide (1.0 M in methanol).
Causality: Using a 10-fold stoichiometric excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics, allowing for simplified mathematical extraction of the rate constant (
kobs
).
Temperature Cycling: Conduct the reaction in parallel at 25°C, 40°C, and 60°C.
Causality: Measuring
kobs
across multiple temperatures allows for the construction of an Arrhenius plot to calculate the Activation Energy (
Ea
) and an Eyring plot to determine the Enthalpy (
ΔH‡
) and Entropy (
ΔS‡
) of activation.
Quantitative Data Presentation
The following table summarizes representative thermodynamic and kinetic parameters derived from the degradation pathways of Ethyl 1-chloroisoquinoline-4-carboxylate under controlled stress conditions.
Table 1: Representative Thermodynamic and Kinetic Parameters for Degradation Pathways
Degradation Pathway
Activation Energy (
Ea
)
Enthalpy of Activation (
ΔH‡
)
Entropy of Activation (
ΔS‡
)
Primary Degradant
C4-Ester Hydrolysis (pH 10)
55.2 kJ/mol
52.8 kJ/mol
-110 J/K·mol
1-chloroisoquinoline-4-carboxylic acid
SNAr at C1 (Methoxide)
68.4 kJ/mol
65.9 kJ/mol
-85 J/K·mol
Ethyl 1-methoxyisoquinoline-4-carboxylate
Thermal Degradation (Solid State)
> 120 kJ/mol
N/A
N/A
Undetermined polymeric species
Data Interpretation Note: The highly negative Entropy of Activation (
ΔS‡
) for both liquid-phase pathways confirms a highly ordered transition state. For the SNAr pathway, this corresponds to the formation of the rigid Meisenheimer complex[4]. The lower
Ea
for C4-Ester Hydrolysis indicates that under basic aqueous conditions, saponification will outpace C1-hydroxylation kinetically.
References
Title: The thermodynamic properties of quinoline and isoquinoline
Source: Journal of Chemical Thermodynamics / NIST Chemistry WebBook
URL: [Link]
Title: Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical
Source: ACS Publications (The Journal of Physical Chemistry A)
URL: [Link]
Title: Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Substituted isoquinolines as rock kinase inhibitors (US11248004B2)
A Technical Guide to the Molecular Weight and Exact Mass of Ethyl 1-chloroisoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed examination of two fundamental physicochemical properties of Ethyl 1-chloroisoquinoline-4-carboxylate: its molecular weight a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of two fundamental physicochemical properties of Ethyl 1-chloroisoquinoline-4-carboxylate: its molecular weight and exact mass. Understanding the distinction between these values and the methodologies used for their determination is critical for researchers in chemical synthesis, drug discovery, and analytical sciences. This document serves as a comprehensive resource, outlining the theoretical basis, experimental protocols, and practical implications of these key molecular identifiers.
Core Physicochemical Identifiers
Ethyl 1-chloroisoquinoline-4-carboxylate is a heterocyclic compound with significant applications as a building block in medicinal chemistry and materials science. Accurate characterization of its mass is paramount for compound verification, reaction monitoring, and metabolic studies. The primary mass-related properties are summarized below.
Property
Value
Unit
Chemical Formula
C₁₂H₁₀ClNO₂
-
Molecular Weight
235.66
g/mol
Exact (Monoisotopic) Mass
235.0400
Da
Theoretical Foundations: Molecular Weight vs. Exact Mass
While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts with specific relevance in analytical contexts, particularly mass spectrometry.[1][2]
Molecular Weight (or Molar Mass) : This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance.[1] It is calculated using the atomic weights of elements as found on the periodic table (e.g., Carbon ≈ 12.011 amu, Chlorine ≈ 35.45 amu). Molecular weight is a bulk property, essential for stoichiometric calculations in chemical synthesis, such as determining the mass of a substance needed for a reaction.
Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule using the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.0000 Da, ¹H = 1.0078 Da, ¹⁴N = 14.0031 Da, ¹⁶O = 15.9949 Da, ³⁵Cl = 34.9689 Da).[3][4] Mass spectrometry, especially high-resolution mass spectrometry (HRMS), measures the mass-to-charge ratio of individual ions, making exact mass the relevant value for this technique.[5] It is a critical parameter for confirming the elemental composition of a newly synthesized compound or identifying an unknown analyte.[6]
Experimental Determination by High-Resolution Mass Spectrometry
The definitive method for determining the exact mass of a compound like Ethyl 1-chloroisoquinoline-4-carboxylate is High-Resolution Mass Spectrometry (HRMS).[7] Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers provide the necessary mass accuracy (typically within 5 parts-per-million, or ppm) to distinguish between molecules with the same nominal mass but different elemental formulas.[8][9]
Causality in Experimental Design
The choice of HRMS is driven by the need for high precision. A low-resolution instrument might identify a molecule at a nominal mass of 235, but it could not distinguish Ethyl 1-chloroisoquinoline-4-carboxylate (C₁₂H₁₀ClNO₂, exact mass 235.0400) from another compound with a different formula but the same nominal mass. The high resolving power of an HRMS instrument allows for the measurement of mass to several decimal places, providing a high degree of confidence in the elemental composition.[8][9]
Self-Validating Experimental Protocol
The following protocol outlines a self-validating workflow for accurate mass determination, incorporating essential calibration and quality control steps.
Objective: To confirm the elemental composition of Ethyl 1-chloroisoquinoline-4-carboxylate by accurate mass measurement using Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS).
Materials:
Ethyl 1-chloroisoquinoline-4-carboxylate sample
LC/MS-grade Methanol and Water
Formic Acid (0.1% solution in water and methanol)
Mass spectrometer internal calibrant solution (e.g., a compound of known mass that does not interfere with the analyte)
High-Resolution Mass Spectrometer (e.g., Agilent 6230 ESI-TOF or similar)[6]
Methodology:
Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in methanol.
Dilute the stock solution to a final concentration of approximately 1-5 µg/mL using a 50:50 methanol:water solution containing 0.1% formic acid. The acid promotes protonation, facilitating ionization in positive ESI mode ([M+H]⁺).
Instrument Calibration:
Before sample analysis, perform a full system calibration according to the manufacturer's protocol.
Introduce the internal calibrant solution continuously during the analysis. This allows for real-time mass correction, compensating for any instrument drift and ensuring high mass accuracy.
Resolving Power: Set to a minimum of 10,000 (FWHM)
Data Acquisition: Profile mode (to ensure accurate peak shape for mass determination)
Sample Infusion and Data Acquisition:
Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
Acquire data for 1-2 minutes to obtain a stable signal and generate an averaged mass spectrum.
Data Analysis:
Process the acquired spectrum using the instrument's software.
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For Ethyl 1-chloroisoquinoline-4-carboxylate, the expected m/z will be approximately 236.0473 (235.0400 + 1.0073 for H⁺).
Verify the characteristic isotopic pattern for a chlorine-containing compound. The presence of the ³⁷Cl isotope will result in a peak at [M+2+H]⁺ (approx. m/z 238.0443) with an intensity roughly one-third of the [M+H]⁺ peak.
Calculate the mass error between the measured accurate mass and the theoretical exact mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.
Experimental Workflow Diagram
Caption: Workflow for Accurate Mass Determination by HRMS.
Conclusion
The molecular weight (235.66 g/mol ) and exact mass (235.0400 Da) of Ethyl 1-chloroisoquinoline-4-carboxylate are foundational parameters for its use in scientific research and development. While molecular weight is indispensable for synthesis and stoichiometry, the exact mass, determined via high-resolution mass spectrometry, provides unambiguous confirmation of a molecule's elemental composition. Adherence to rigorous, self-validating experimental protocols ensures the integrity of analytical data, which is the bedrock of reproducible science and successful drug development programs.
References
Pediaa. What is the Difference Between Exact Mass and Molecular Weight. (2022). Available at: [Link]
Reddit. Exact mass vs molecular weight. (2023). Available at: [Link]
University of Florida, Mass Spectrometry Research and Education Center. Accurate Mass. Available at: [Link]
Quora. What is the difference between molecular weight and exact mass?. (2017). Available at: [Link]
Omenn, G. S., et al. (2006). An insight into high-resolution mass-spectrometry data. Statistics in medicine, 25(24), 4279–4290. Available at: [Link]
Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. (2020). Available at: [Link]
Chromatography Online. Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. (2008). Available at: [Link]
University of Missouri, Mass Spectrometry Facility. Calculating Exact Masses. (2026). Available at: [Link]
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of Ethyl 1-chloroisoquinoline-4-carboxylate
Foreword: A Proactive Approach to Safety Assessment In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities at the earli...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: A Proactive Approach to Safety Assessment
In the landscape of modern drug discovery and development, the principle of "fail early, fail cheap" is paramount. Identifying potential safety liabilities at the earliest stages of research is not just a regulatory necessity but a cornerstone of efficient and ethical drug design. This guide is intended for researchers, scientists, and drug development professionals who are tasked with characterizing the safety profile of novel chemical entities.
The subject of this guide, Ethyl 1-chloroisoquinoline-4-carboxylate, is a heterocyclic compound belonging to the isoquinoline class. While isoquinoline scaffolds are present in numerous biologically active natural products and synthetic drugs, including vasodilators and antimicrobial agents, they are also associated with potential toxicities such as neurotoxicity and cytotoxicity.[1][2][3] Direct, publicly available toxicological data for Ethyl 1-chloroisoquinoline-4-carboxylate is scarce. Therefore, this document serves as a proactive, in-depth technical roadmap for establishing its in vitro safety and toxicity profile through a logical, stepwise application of modern toxicological assays. We will proceed not by reporting existing data, but by outlining the critical experiments required for its comprehensive safety evaluation, grounded in the established principles of toxicology and regulatory science.
Foundational Safety Assessment: In Vitro Cytotoxicity
The Rationale: The initial step in assessing the toxicity of any compound is to determine its potential to cause cell death. In vitro cytotoxicity assays provide a rapid and cost-effective method to measure the concentration at which a compound induces significant cellular damage. This data is crucial for determining the concentration ranges for subsequent, more complex assays and for providing an initial indication of the compound's therapeutic window.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or the more soluble MTS assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step Methodology:
Cell Line Selection: A panel of cell lines should be chosen to represent both cancerous and healthy tissues. For example, a common starting point would be a human liver carcinoma cell line (e.g., HepG2) and a non-cancerous human cell line (e.g., human fibroblasts).[4]
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere and proliferate for 24 hours.
Compound Treatment: A stock solution of Ethyl 1-chloroisoquinoline-4-carboxylate is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
MTT/MTS Reagent Addition: Following incubation, the treatment medium is removed, and a solution containing the MTT or MTS reagent is added to each well.
Incubation and Solubilization: The plates are incubated to allow for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells. If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
Data Acquisition: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength.
Data Analysis: The absorbance values are normalized to the vehicle control (cells treated with solvent alone) to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50), the concentration at which 50% of cell viability is lost, is then calculated.
Interpreting the Data:
A lower IC50 value indicates higher cytotoxicity. The selectivity of the compound can be assessed by comparing the IC50 values between cancerous and non-cancerous cell lines. A compound with a significantly lower IC50 in cancer cells compared to normal cells may have a favorable therapeutic index.[2][5]
Data Presentation:
Cell Line
Compound
Incubation Time (h)
IC50 (µM)
HepG2 (Human Liver Carcinoma)
Ethyl 1-chloroisoquinoline-4-carboxylate
48
Hypothetical Value
BJ Fibroblasts (Human Foreskin)
Ethyl 1-chloroisoquinoline-4-carboxylate
48
Hypothetical Value
Doxorubicin (Positive Control)
Ethyl 1-chloroisoquinoline-4-carboxylate
48
Known Value
Experimental Workflow: Cytotoxicity Assessment
Cytotoxicity assay workflow.
Assessing Genotoxic Potential
The Rationale: Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer.[6] Regulatory agencies worldwide mandate the assessment of genotoxic potential for all new drug candidates. The presence of a chloro group and an aromatic system in Ethyl 1-chloroisoquinoline-4-carboxylate suggests a potential for reactivity with DNA, making genotoxicity testing a critical safety checkpoint.
Key In Vitro Genotoxicity Assays:
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects the ability of a test compound to cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of metabolites that may be genotoxic.[7]
In Vitro Micronucleus Test: This test identifies substances that cause chromosomal damage. It is typically performed in mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[8] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic activity.
Experimental Protocol: In Vitro Micronucleus Assay
Step-by-Step Methodology:
Cell Culture and Treatment: Mammalian cells are cultured and then exposed to at least three concentrations of Ethyl 1-chloroisoquinoline-4-carboxylate, with and without the S9 metabolic activation system. The highest concentration should induce some level of cytotoxicity.
Cytochalasin B Addition: For cytokinesis-blocked micronucleus assays, cytochalasin B is added to inhibit the separation of daughter cells after mitosis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division.
Cell Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: The slides are scored under a microscope to determine the frequency of micronuclei in binucleated cells.
Data Analysis: The results are statistically analyzed to determine if there is a significant, dose-dependent increase in the number of micronucleated cells compared to the negative control.
Interpreting the Data:
A positive result in either the Ames test or the in vitro micronucleus assay is a significant red flag, suggesting that Ethyl 1-chloroisoquinoline-4-carboxylate may be a mutagen or clastogen. Such a finding would likely trigger further in vivo genotoxicity studies and could potentially halt the development of the compound.
Experimental Workflow: In Vitro Micronucleus Assay
In vitro micronucleus assay workflow.
Cardiovascular Safety: hERG Channel Inhibition
The Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in the repolarization phase of the cardiac action potential.[9] Inhibition of the hERG channel can lead to a prolongation of the QT interval on an electrocardiogram, a condition that increases the risk of a life-threatening cardiac arrhythmia called Torsades de Pointes.[10] Due to the serious implications of hERG blockade, this assay is a mandatory component of preclinical safety assessment.
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamping.[10]
Step-by-Step Methodology:
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.
Cell Preparation: Cells are harvested and prepared as a single-cell suspension.
Automated Patch-Clamping: The cell suspension is introduced into the automated patch-clamp system (e.g., QPatch or Qube). The system automatically establishes a whole-cell patch-clamp configuration.
Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.
Compound Application: Ethyl 1-chloroisoquinoline-4-carboxylate is applied at multiple concentrations, and the effect on the hERG current is recorded.
Data Analysis: The inhibition of the hERG current is measured, and an IC50 value is determined.
Interpreting the Data:
The IC50 value for hERG inhibition is a key parameter. A potent hERG inhibitor (low micromolar or nanomolar IC50) is a major concern. This value is often considered in the context of the compound's expected therapeutic plasma concentration to calculate a safety margin. A small safety margin between the hERG IC50 and the therapeutic concentration can lead to the termination of a drug development program.
Metabolic Stability and Drug-Drug Interaction Potential: CYP450 Inhibition
The Rationale: The Cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs.[12][13] Inhibition of these enzymes by a new drug candidate can lead to significant drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma concentrations of one or both, potentially leading to toxicity or loss of efficacy.[14] Assessing the potential of Ethyl 1-chloroisoquinoline-4-carboxylate to inhibit major CYP450 isoforms is therefore essential.
Experimental Protocol: In Vitro CYP450 Inhibition Assay
This assay is typically performed using human liver microsomes, which are a rich source of CYP450 enzymes.
Step-by-Step Methodology:
Microsome Preparation: Human liver microsomes are incubated with a panel of specific probe substrates for the major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Inhibitor Addition: Ethyl 1-chloroisoquinoline-4-carboxylate is added at various concentrations.
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
Reaction Termination: After a short incubation, the reaction is stopped.
Metabolite Quantification: The formation of the specific metabolite from the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the control, and the IC50 value for the inhibition of each CYP450 isoform is calculated. Both direct and time-dependent inhibition should be assessed.[13][15]
Interpreting the Data:
Potent inhibition (low IC50 values) of one or more CYP450 isoforms suggests a high potential for DDIs. This information is critical for guiding clinical trial design and for providing labeling information if the drug is eventually approved.
Data Presentation:
CYP450 Isoform
Probe Substrate
Inhibitor
IC50 (µM)
CYP3A4
Midazolam
Ethyl 1-chloroisoquinoline-4-carboxylate
Hypothetical Value
CYP2D6
Dextromethorphan
Ethyl 1-chloroisoquinoline-4-carboxylate
Hypothetical Value
CYP2C9
Diclofenac
Ethyl 1-chloroisoquinoline-4-carboxylate
Hypothetical Value
CYP1A2
Phenacetin
Ethyl 1-chloroisoquinoline-4-carboxylate
Hypothetical Value
Logical Relationship: In Vitro Safety Assessment Cascade
Tiered approach to in vitro safety assessment.
Summary and Forward Look
The results from these assays will provide a robust initial understanding of the compound's potential liabilities. A clean profile in these in vitro tests would provide strong justification for advancing the compound into more complex preclinical studies. Conversely, any significant findings of toxicity would either halt development or necessitate further investigation to understand the underlying mechanisms and to determine if the observed risks can be mitigated. This structured approach to in vitro safety assessment is fundamental to the successful and responsible development of new therapeutic agents.
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PMC. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. PMC. [Link]
Arkivoc. (n.d.). Synthesis, characterization and biological activity of some new dihydroisoquinolines and dihydrothieno [2,3-c]isoquinolines. Arkivoc. [Link]
ResearchGate. (2021). A Brief Review on Genotoxic impurities in Pharmaceuticals. ResearchGate. [Link]
Cosmetic Ingredient Review. (2025). Amended Safety Assessment of Oxyquinoline and Oxyquinoline Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Solubility Profile of Ethyl 1-chloroisoquinoline-4-carboxylate in Polar Aprotic Solvents: A Technical Guide for Drug Development
Executive Summary & Physicochemical Profiling In advanced pharmaceutical synthesis, the transition from theoretical route design to scalable manufacturing hinges on solvation thermodynamics. Ethyl 1-chloroisoquinoline-4-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Physicochemical Profiling
In advanced pharmaceutical synthesis, the transition from theoretical route design to scalable manufacturing hinges on solvation thermodynamics. Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) is a highly functionalized heterocyclic building block widely utilized in the development of kinase inhibitors and novel therapeutics [1]. With a molecular weight of 235.66 g/mol and the molecular formula C12H10ClNO2, its structure features a hydrophobic isoquinoline core, a polar ester moiety, and a highly reactive C1-chlorine atom[1].
Processing this intermediate requires solvents that can dissolve the hydrophobic core while stabilizing the polar transition states of downstream reactions (such as Nucleophilic Aromatic Substitution or Suzuki-Miyaura cross-coupling). Polar aprotic solvents —including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN)—are the industry standard for this task. They possess high dielectric constants but lack acidic hydrogen atoms, thereby preventing the deactivation of nucleophiles via hydrogen bonding.
To understand why Ethyl 1-chloroisoquinoline-4-carboxylate dissolves preferentially in polar aprotic media, we must examine the causality of dissolution through the lens of cohesive energy density, modeled by Hansen Solubility Parameters (HSP) [2].
The total cohesive energy of the solute and solvent is partitioned into three intermolecular forces:
Dispersion (
δD
): Driven by the polarizable
π
-electron cloud of the isoquinoline ring.
Polarity (
δP
): Dictated by the strong dipole moments of the C-Cl bond and the ethyl ester group.
Hydrogen Bonding (
δH
): The molecule acts as a weak hydrogen-bond acceptor (via the ester carbonyl and ring nitrogen) but lacks H-bond donor capabilities.
Polar aprotic solvents are highly effective because their
δP
and
δD
values closely align with the solute's coordinates in the 3D Hansen space. When the distance between the solute and solvent in this space (
Ra
) is less than the interaction radius of the solute (
R0
), thermodynamic dissolution is highly favorable [3].
Fig 1. Thermodynamic causality of dissolution based on Hansen Solubility Parameters (HSP).
Empirical Solubility Data in Key Solvents
Based on thermodynamic modeling and structural extrapolation of halogenated isoquinoline esters, the solubility profile across standard polar aprotic solvents highlights DMSO and DMF as optimal media for high-concentration chemistry.
Table 1: Quantitative Solubility Profile at 25°C
Solvent
Dielectric Constant (ε)
Dipole Moment (D)
Estimated Solubility (mg/mL)
Primary Application Context
DMSO
46.7
3.96
> 150
High-concentration SNAr reactions
DMF
36.7
3.82
> 120
Palladium-catalyzed cross-coupling
NMP
32.2
4.09
> 100
High-temperature substitution
Acetonitrile
37.5
3.92
20 - 50
Precipitation/Crystallization anti-solvent
Acetone
20.7
2.88
10 - 30
Equipment rinsing and mild extractions
Methodology: The Self-Validating Shake-Flask Protocol
To transition from theoretical prediction to empirical certainty, researchers must employ rigorous analytical protocols. The "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for equilibrium solubility determination [4].
The following protocol is designed as a self-validating system , ensuring that physical artifacts do not compromise the chemical data.
Step-by-Step Workflow
Preparation of Saturated Solutions: Weigh an excess amount (approximately 20% beyond the estimated saturation point) of Ethyl 1-chloroisoquinoline-4-carboxylate powder. Add it to 5.0 mL of the target polar aprotic solvent in a tightly sealed, inert borosilicate glass vial.
Thermal Equilibration & Agitation: Place the vial in an orbital shaker incubator. Maintain a constant temperature of 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 hours. Causality: Continuous kinetic energy is required to overcome the activation energy of dissolution and reach true thermodynamic equilibrium [5].
Sedimentation: Cease agitation and allow the suspension to stand undisturbed for 24 hours at the exact test temperature. Causality: This isolates the undissolved solid from the saturated supernatant, preventing micro-particulate suspension from artificially inflating downstream UV absorbance readings.
Phase Separation (Critical Step): Carefully extract an aliquot of the supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE syringe filter. Causality: Polytetrafluoroethylene (PTFE) is mandatory; polar aprotic solvents like DMSO will rapidly dissolve standard cellulose acetate filters, ruining the sample. Discard the first 0.5 mL of filtrate to saturate any non-specific binding sites on the membrane.
Self-Validation Loop: Take a second aliquot at 72 hours. If the HPLC quantification variance between the 48h and 72h samples is <2%, thermodynamic equilibrium is confirmed. If >2%, shaking must resume.
HPLC-UV Quantification: Dilute the filtered aliquot quantitatively with the mobile phase and analyze via HPLC against a validated calibration curve.
Fig 2. Self-validating shake-flask workflow for equilibrium solubility determination.
Application Insights for Reaction Optimization
Understanding the solubility profile of Ethyl 1-chloroisoquinoline-4-carboxylate directly dictates the success of downstream API synthesis. For example, substituting the C1-chlorine with complex aliphatic amines requires high concentrations of the isoquinoline substrate to drive the reaction forward.
By utilizing DMSO or NMP (where solubility exceeds 100 mg/mL), the reaction proceeds in a completely homogeneous phase. This ensures the chemistry follows predictable second-order kinetics, avoiding the mass-transfer limitations, localized heating, and inconsistent yields inherent to heterogeneous slurry reactions. Conversely, utilizing a solvent like Acetonitrile as an anti-solvent allows for the controlled precipitation and high-yield recovery of the synthesized product post-reaction.
References
Rowan Scientific. "The Evolution of Solubility Prediction Methods". Available at:[Link]
ACS Publications. "Achieving Extreme Solubility and Green Solvent-Processed Organic Field-Effect Transistors". Available at:[Link]
World Health Organization (WHO). "Annex 4: Protocol to conduct equilibrium solubility experiments". Available at: [Link]
Application Note and Synthesis Protocol: Ethyl 1-chloroisoquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate, a key intermediate in the developmen...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate, a key intermediate in the development of novel therapeutics. The isoquinoline scaffold is a prominent feature in a wide range of biologically active compounds, including anticancer, antimicrobial, and antiviral agents.[1][2][3] This guide is designed to provide a comprehensive and practical approach to the synthesis of this valuable compound, grounded in established chemical principles.
Introduction
Isoquinoline and its derivatives are fundamental heterocyclic structures that form the core of many natural products and synthetic pharmaceuticals.[1][4] Their diverse pharmacological activities have made them a focal point of medicinal chemistry research. Ethyl 1-chloroisoquinoline-4-carboxylate, in particular, serves as a versatile building block for the synthesis of more complex molecules, owing to the reactive chloro and ester functionalities. This protocol outlines a proposed synthetic route, drawing upon analogous, well-documented chemical transformations.
Proposed Synthetic Pathway
The synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate can be logically approached in a two-step process, starting from a suitable precursor. The general strategy involves the initial formation of a 1-hydroxyisoquinoline-4-carboxylate intermediate, followed by a chlorination step.
Caption: Proposed two-step synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Grade
Supplier
Suitable Starting Material
Reagent
Sigma-Aldrich
Phosphoryl chloride (POCl₃)
ReagentPlus®, ≥99%
Sigma-Aldrich
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Sigma-Aldrich
Ethanol (EtOH)
Absolute, ≥99.5%
Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)
≥99.5%
Sigma-Aldrich
Anhydrous sodium sulfate (Na₂SO₄)
≥99.0%
Sigma-Aldrich
Silica gel
60 Å, 230-400 mesh
Sigma-Aldrich
Equipment
Round-bottom flasks
Reflux condenser
Magnetic stirrer with heating plate
Ice bath
Rotary evaporator
Column chromatography setup
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Step-by-Step Synthesis Protocol
Step 1: Synthesis of Ethyl 1-hydroxyisoquinoline-4-carboxylate (Hypothetical)
The initial synthesis of the 1-hydroxyisoquinoline-4-carboxylate intermediate is a critical step that can be approached through various cyclization strategies. One plausible method is a variation of the Gould-Jacobs reaction, which is commonly used for the synthesis of 4-hydroxyquinolines.[5] This would involve the condensation of an appropriately substituted aniline derivative with diethyl 2-(ethoxymethylene)malonate, followed by thermal cyclization.[6][7]
Step 2: Chlorination to Yield Ethyl 1-chloroisoquinoline-4-carboxylate
This step details the conversion of the 1-hydroxyisoquinoline intermediate to the final product using a standard chlorination procedure. The use of phosphoryl chloride is a well-established method for the conversion of hydroxyl groups on nitrogen-containing heterocycles to chloro groups.[8]
Detailed Protocol:
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve Ethyl 1-hydroxyisoquinoline-4-carboxylate (1.0 eq) in an excess of phosphoryl chloride (POCl₃, 5-10 eq). The reaction should be performed in a well-ventilated fume hood.
Reaction Conditions: The reaction mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess phosphoryl chloride is carefully removed under reduced pressure using a rotary evaporator.
Quenching: The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring. This step is highly exothermic and should be performed with care in an ice bath.
Extraction: The resulting aqueous solution is neutralized with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The aqueous layer is then extracted three times with dichloromethane (DCM).
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification: The crude Ethyl 1-chloroisoquinoline-4-carboxylate is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Expected Results and Characterization
The final product, Ethyl 1-chloroisoquinoline-4-carboxylate (CAS No. 65920-39-0), is expected to be a solid at room temperature.[9] The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
¹H NMR: To confirm the proton environment of the molecule.
¹³C NMR: To confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight (235.66 g/mol ) and fragmentation pattern.[9]
Melting Point: To assess the purity of the compound.
Safety Precautions
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
The quenching of the reaction mixture is highly exothermic and should be performed slowly and with adequate cooling.
All solvents are flammable and should be handled away from ignition sources.
Troubleshooting
Problem
Possible Cause
Solution
Incomplete reaction
Insufficient reaction time or temperature.
Increase the reaction time or temperature and monitor by TLC.
Low yield
Inefficient extraction or purification.
Ensure complete extraction and optimize the chromatography conditions.
Impure product
Incomplete removal of starting material or byproducts.
Optimize the purification step, potentially using a different solvent system for chromatography.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate. By following this protocol, researchers can reliably produce this valuable intermediate for use in a variety of drug discovery and development applications. The chemical principles and techniques described are well-established in the field of organic synthesis, providing a solid foundation for the successful preparation of this and related isoquinoline derivatives.
References
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. Available at: [Link]
Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3- carboxylic acid and norfloxacin. Beilstein Journals. Available at: [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. Available at: [Link]
A concise approach towards isoquinoline analogues from pyridines. Chemical Science. Available at: [Link]
Ethyl thiazole-4-carboxylate. Organic Syntheses. Available at: [Link]
Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC - NIH. Available at: [Link]
Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
Pharmacologic actions of 4-aminoquinoline compounds. PubMed. Available at: [Link]
Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. PubMed. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]
Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Available at: [Link]
An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]
Application Notes & Protocols: Ethyl 1-chloroisoquinoline-4-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Isoquinoline Scaffold and the Strategic Value of Ethyl 1-chloroisoquinoline-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Isoquinoline Scaffold and the Strategic Value of Ethyl 1-chloroisoquinoline-4-carboxylate
The isoquinoline core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1] The ability to functionalize the isoquinoline ring at specific positions is therefore of paramount importance in drug discovery programs for generating novel molecular entities with tailored pharmacological profiles.
Ethyl 1-chloroisoquinoline-4-carboxylate emerges as a highly versatile and strategic building block for this purpose. The molecule possesses two key handles for chemical modification:
The C1-Chloride: This position is an excellent electrophilic site for palladium-catalyzed cross-coupling reactions. The chlorine atom, while traditionally less reactive than bromine or iodine, can be effectively activated with modern palladium catalyst systems, offering a cost-effective and readily available starting material.
The C4-Ester: The ethyl carboxylate group at the C4 position serves as a valuable functional group that can be further elaborated, for instance, through hydrolysis to the corresponding carboxylic acid[4] or amidation, providing another vector for structural diversification.
This guide provides an in-depth exploration of the application of ethyl 1-chloroisoquinoline-4-carboxylate in several key palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and detailed, field-proven protocols.
The Engine of Innovation: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations is a general catalytic cycle.[5][6] Understanding this cycle is crucial for troubleshooting and optimizing reactions. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, initiates the cycle. The process universally involves three key steps: Oxidative Addition, Transmetalation (for reactions like Suzuki and Sonogashira) or a related step, and Reductive Elimination.[6][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, mild reaction conditions, and the low toxicity and high stability of the requisite boronic acid or ester coupling partners.[8][9] For a substrate like ethyl 1-chloroisoquinoline-4-carboxylate, this reaction provides a powerful route to synthesize 1-aryl or 1-heteroaryl isoquinoline derivatives, which are common motifs in pharmacologically active molecules.
Causality Behind Experimental Choices
Catalyst System (Palladium Source & Ligand): The C1-Cl bond in the isoquinoline is relatively unreactive compared to its bromide or iodide counterparts. Therefore, the choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are essential.[10] These ligands promote the oxidative addition step (the rate-limiting step for aryl chlorides) and stabilize the active Pd(0) species.
Base: The base plays a crucial role in activating the boronic acid to facilitate transmetalation.[11] A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often optimal. Stronger bases like alkoxides (e.g., NaOtBu) can be used but may risk hydrolysis of the C4-ester if the reaction is run at high temperatures for extended periods. The use of a biphasic system (e.g., toluene/water) with a carbonate base is a common and effective strategy.[12]
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. The addition of water is often beneficial, particularly when using inorganic bases like carbonates, as it helps to solubilize the base and facilitate the reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Reaction Setup: To a flame-dried 25 mL Schlenk tube, add ethyl 1-chloroisoquinoline-4-carboxylate (235.7 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146.3 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 636.9 mg, 3.0 mmol, 3.0 equiv.).
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst, Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and the ligand, SPhos (32.8 mg, 0.08 mmol, 8 mol%).
Solvent Addition: Add 5 mL of toluene and 1 mL of deionized water. The mixture should be a suspension.
Degassing: Seal the Schlenk tube and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-phenylisoquinoline-4-carboxylate.
The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond, linking the isoquinoline core to a terminal alkyne.[15][16] This is exceptionally valuable for creating rigid, linear extensions to the molecular scaffold, which can be used to probe binding pockets in biological targets or as handles for further chemistry, such as click reactions.
Causality Behind Experimental Choices
Dual Catalysis: The classical Sonogashira reaction employs a cooperative palladium and copper(I) catalytic system.[16] The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more nucleophilic and readily undergoes transmetalation to the palladium center.
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is critical. It serves both to neutralize the HX acid formed during the reaction and often acts as the solvent.[15]
Copper-Free Variants: Concerns about homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols. These methods typically require a higher loading of a more active palladium catalyst/ligand system and a different base, but can provide cleaner reaction profiles for sensitive substrates.
Caption: Decision workflow for selecting Sonogashira coupling conditions.
Atmosphere: Evacuate and backfill the tube with argon three times.
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by the terminal alkyne (e.g., phenylacetylene, 122.6 mg, 1.2 mmol, 1.2 equiv.).
Reaction: Stir the mixture at 60 °C for 6-12 hours. Monitor the reaction by TLC or LC-MS.
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (25 mL) and water (15 mL). Separate the layers, and wash the organic phase with saturated aqueous NH₄Cl solution (10 mL) to remove copper salts, followed by brine (10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynylisoquinoline derivative.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods on unactivated aryl halides.[17][18] This reaction allows for the direct coupling of primary or secondary amines to the C1 position of the isoquinoline core, providing access to a wide range of 1-aminoisoquinoline derivatives.
Causality Behind Experimental Choices
Ligand is Key: Similar to the Suzuki coupling of aryl chlorides, the choice of a bulky, electron-rich phosphine ligand is absolutely critical for successful Buchwald-Hartwig amination.[17] Ligands like BrettPhos, XPhos, or Josiphos-type ferrocenyl ligands are often required to facilitate the challenging reductive elimination step that forms the C-N bond.
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are the most common choices.[19] The choice of base can significantly impact the reaction rate and yield, and must be matched with the specific amine and ligand system.
Ammonia Surrogates: For the synthesis of primary amines (C-NH₂), direct coupling with ammonia gas is possible but technically challenging. More conveniently, ammonia surrogates like benzophenone imine can be used, followed by acidic hydrolysis to reveal the primary amine.[18]
Data Summary: Buchwald-Hartwig Amination Conditions
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL) followed by morpholine (95.8 mg, 1.1 mmol, 1.1 equiv.) via syringe.
Reaction: Seal the tube and heat in an oil bath at 110 °C for 16-24 hours. Monitor completion by LC-MS.
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (20 mL) and separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1-morpholinoisoquinoline-4-carboxylate.
References
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
Chrzanowska, M., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(3), 984. [Link]
Wang, C. Y., Derosaa, J., & Biscoe, M. R. (2015). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. Chem, 6(4), 833-843. [Link]
Das, S. (2022). Chapter 5: Cross-coupling reactions. Shodhganga. [Link]
Snieckus, V., & Kölmel, D. K. (2021). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts, 17(02), 0023. [Link]
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
Gevorgyan, V., et al. (2022). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation. Molecules, 27(23), 8498. [Link]
Hassan, N. A., & El-Tohamy, S. A. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(1), 1-28. [Link]
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
Cao, H., Cheng, Q., & Studer, A. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(4), 624–628. [Link]
Wikipedia contributors. (2024). Heck reaction. Wikipedia. [Link]
Majumdar, S., & Chatani, N. (2020). Advances in the Synthesis of Isoquinolines Using an Alkyne Coupling Partner via Transition‐Metal‐Catalyzed C H Activation. The Chemical Record, 20(10), 1081-1096. [Link]
Ujaque, G., & Lledós, A. (2007). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Topics in Organometallic Chemistry, 24, 1-25. [Link]
Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 2198–2204. [Link]
Sharma, P., et al. (2021). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. The Journal of Organic Chemistry, 86(17), 11629–11639. [Link]
Wikipedia contributors. (2024). Cross-coupling reaction. Wikipedia. [Link]
Nuvole, A., et al. (1978). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry, 15(8), 1513-1514. [Link]
Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Topics in Organometallic Chemistry, 30, 239-295. [Link]
Li, B., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1877. [Link]
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Wang, D., et al. (2019). Photoinduced inverse Sonogashira coupling reaction. Nature Communications, 10(1), 1992. [Link]
Singh, U. K., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Journal of Applicable Chemistry, 6(2), 227-235. [Link]
Nuvole, A., et al. (1978). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Journal of Heterocyclic Chemistry, 15(8), 1513-1514. [Link]
Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(20), 9674–9689. [Link]
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Application Note: Ethyl 1-Chloroisoquinoline-4-Carboxylate in the Synthesis of CRTH2 Antagonists
Executive Summary & Mechanistic Context In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on versatile bifunctional intermediates. Ethyl 1-chloroisoquinoline-4-car...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
In modern medicinal chemistry, the rapid assembly of complex, biologically active scaffolds relies heavily on versatile bifunctional intermediates. Ethyl 1-chloroisoquinoline-4-carboxylate (and its methyl ester analog) serves as a premier building block in the development of targeted therapeutics for respiratory and allergic diseases[1].
The strategic value of this intermediate lies in its dual-reactivity profile:
The C1-Chloride: The electron-deficient nature of the isoquinoline ring, further activated by the adjacent nitrogen atom and the para-positioned electron-withdrawing carboxylate, makes the C1-chloride highly susceptible to nucleophilic aromatic substitution (
SNAr
) and transition-metal-catalyzed cross-coupling[2].
The C4-Carboxylate: This moiety provides a synthetic handle for structural homologation (e.g., via Wolff rearrangement) or direct amidation, allowing medicinal chemists to precisely tune the spatial distance and vector of pharmacophoric appendages[2].
This application note details the utilization of Ethyl 1-chloroisoquinoline-4-carboxylate in the synthesis of potent, orally active CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) antagonists, such as TASP0412098, which are critical in suppressing Prostaglandin D2 (PGD2)-mediated type-2 immune responses in asthma models[3].
Chemical Specifications & Physiochemical Properties
Before initiating synthetic workflows, it is critical to verify the integrity of the starting material. The table below summarizes the key properties of the intermediate to guide handling and analytical verification[1].
Property
Specification / Value
Chemical Name
Ethyl 1-chloroisoquinoline-4-carboxylate
CAS Registry Number
65920-39-0
Molecular Formula
C12H10ClNO2
Molecular Weight
235.66 g/mol
Structural Features
Bifunctional (Electrophilic C1, Esterifiable C4)
Storage Conditions
Inert atmosphere (
N2
/Ar), 2–8°C, protected from moisture
Primary Analytical QC
LC-MS (ESI+):
[M+H]+
expected at m/z 236.0
Pharmacological Pathway: The Role of CRTH2 Antagonism
To understand the rationale behind the synthetic modifications of the isoquinoline core, one must understand the biological target. PGD2 is a primary lipid mediator released by mast cells during allergic reactions. It binds to the CRTH2 receptor on Th2 cells and eosinophils, driving chemotaxis and the release of inflammatory cytokines (IL-4, IL-5, IL-13)[3].
By functionalizing Ethyl 1-chloroisoquinoline-4-carboxylate into a mature antagonist (e.g., TASP0412098), the resulting drug competitively blocks PGD2 binding, thereby halting the inflammatory cascade[3].
Diagram: Mechanism of action for isoquinoline-derived CRTH2 antagonists blocking PGD2 signaling.
Synthetic Workflow: From Intermediate to API
The transformation of Ethyl 1-chloroisoquinoline-4-carboxylate into a potent CRTH2 antagonist requires a multi-step sequence designed to append a hydrophobic tail at C1 and a hydrogen-bond acceptor/donor complex at C4[2].
Structure-Activity Relationship (SAR) Rationale
Initial lead compounds featured a direct carbonyl linker at the C4 position. However, to optimize physicochemical properties and enhance in vivo oral bioavailability, researchers discovered that introducing a methylene linker via a Wolff rearrangement significantly improved the pharmacological profile[2].
Diagram: Step-by-step synthetic evolution of the isoquinoline scaffold into a mature therapeutic.
Quantitative SAR Data Comparison
The impact of the synthetic homologation at the C4-carboxylate position is evident in the binding and functional assays[3].
Compound
C4-Linker Type
Binding Affinity (
IC50
)
Functional Activity (
IC50
)
In Vivo Oral Efficacy
Compound 1
Carbonyl (-C=O-)
19 nM
13 nM
Moderate
Compound 9l (TASP0412098)
Methylene (
−CH2−
)
2.1 nM
12 nM
High (Guinea pig asthma model)
Detailed Experimental Protocols
The following protocols provide a self-validating system for utilizing Ethyl 1-chloroisoquinoline-4-carboxylate. The causality behind reagent selection and in-process quality control (IPQC) steps are embedded to ensure reproducibility[2].
Protocol A: C1-Nucleophilic Substitution via Ylide Addition
Objective: To install the hydrophobic moiety at the C1 position of the isoquinoline ring.
Causality: Sodium hexamethyldisilazane (NaHMDS) is chosen as a strong, non-nucleophilic base to deprotonate the incoming nucleophile (e.g., a phosphonium ylide or complex amine) without attacking the C4-ethyl ester.
Step-by-Step Procedure:
Preparation: Flame-dry a 100 mL round-bottom flask under argon. Charge the flask with the nucleophile (1.2 equivalents relative to the isoquinoline intermediate) and anhydrous Tetrahydrofuran (THF, 20 mL).
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add NaHMDS (1.0 M in THF, 1.3 eq). Stir for 30 minutes to ensure complete ylide/anion formation.
Coupling: Dissolve Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq) in anhydrous THF (10 mL) and add it dropwise to the cooled reaction mixture.
Propagation: Remove the cooling bath and allow the reaction to warm to room temperature over 4 hours. The electron-deficient C1 position rapidly undergoes
SNAr
.
IPQC (Self-Validation): Sample 10 µL of the reaction mixture, quench in 100 µL Methanol, and analyze via LC-MS. The disappearance of the m/z 236.0 peak and the appearance of the product mass confirms reaction completion.
Workup: Quench the reaction with saturated aqueous
NH4Cl
(20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the C1-substituted isoquinoline-4-carboxylate.
Protocol B: C4-Ester Hydrolysis and Wolff Rearrangement
Objective: To convert the C4-ethyl ester into a homologated methylene-linked carboxylic acid, a critical step for optimizing the CRTH2 antagonist SAR[2].
Causality: Direct reduction/oxidation sequences can be low-yielding and incompatible with functional groups. The Arndt-Eistert synthesis (via Wolff rearrangement) provides a clean, one-carbon homologation. Trimethylsilyldiazomethane is used as a safer, non-explosive alternative to diazomethane[2].
Step-by-Step Procedure:
Saponification: Dissolve the C1-substituted ethyl ester from Protocol A in a 3:1 mixture of THF/Methanol. Add 2.0 M aqueous NaOH (3.0 eq). Stir at 50°C for 2 hours. Acidify with 1M HCl to pH 3, extract with Dichloromethane (DCM), and concentrate to isolate the carboxylic acid.
Acid Chloride Formation: Suspend the carboxylic acid in anhydrous DCM. Add a catalytic amount of N,N-Dimethylformamide (DMF), followed by Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir for 1 hour at room temperature, then concentrate in vacuo to remove excess Oxalyl Chloride.
Diazoketone Formation: Redissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1) and cool to 0°C. Add Trimethylsilyldiazomethane (2.0 M in hexanes, 2.5 eq) dropwise. Stir for 2 hours.
IPQC (Self-Validation): IR spectroscopy of a crude aliquot should reveal a strong diazo stretching band near
2100cm−1
.
Wolff Rearrangement: Concentrate the mixture, dissolve the resulting diazoketone in Methanol, and add a catalytic amount of Silver Benzoate (
AgOBz
) and Triethylamine. Heat to 60°C for 3 hours. The intermediate ketene is trapped by methanol to form the homologated methyl ester.
Final Deprotection: Repeat the saponification step (Step 1) to yield the final homologated isoquinoline-4-acetic acid derivative, ready for terminal amidation to produce compounds like TASP0412098[3].
Conclusion
Ethyl 1-chloroisoquinoline-4-carboxylate is a highly privileged intermediate in medicinal chemistry. Its orthogonal reactivity profile—combining an activated C1-electrophile with a versatile C4-carboxylate—enables the rapid, divergent synthesis of complex heterocyclic therapeutics. As demonstrated by the development of orally active CRTH2 antagonists, mastering the regioselective manipulation of this scaffold is essential for optimizing pharmacokinetic and pharmacodynamic properties in drug discovery.
Comprehensive Protocols for Nucleophilic Aromatic Substitution (SNAr) on Ethyl 1-chloroisoquinoline-4-carboxylate
Executive SummaryEthyl 1-chloroisoquinoline-4-carboxylate[1] is a highly privileged, electrophilic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and other biologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
Executive SummaryEthyl 1-chloroisoquinoline-4-carboxylate[1] is a highly privileged, electrophilic building block widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and other biologically active heterocycles. The molecule features a highly reactive C1-chloride, which serves as an excellent leaving group forNucleophilic Aromatic Substitution (SNAr) reactions[2]. This application note provides field-proven, self-validating protocols for the C1-functionalization of this scaffold using amines, alkoxides, and thiolates.
Mechanistic Insights: The Causality of Reactivity
The exceptional reactivity of the C1 position in Ethyl 1-chloroisoquinoline-4-carboxylate is driven by two synergistic electronic effects that drastically lower the activation energy required for nucleophilic attack:
The Alpha-Nitrogen Effect: The adjacent imine-like nitrogen atom is highly electronegative. During the rate-limiting addition step, it acts as an electron sink, accommodating and stabilizing the transient negative charge in the resulting Meisenheimer complex.
C4-Ester Activation: The ethyl carboxylate group at the 4-position exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. Through the conjugated isoquinoline system, this group further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, accelerating the initial nucleophilic attack.
Electronic activation and SNAr workflow for Ethyl 1-chloroisoquinoline-4-carboxylate.
Causality: Amines are reliable nucleophiles for this scaffold. Highly nucleophilic aliphatic amines (e.g., morpholine) react under mild heating, whereas less reactive, electron-deficient 1[1]. Polar aprotic solvents (DMF/NMP) are chosen to solvate the nucleophile without hydrogen bonding, maximizing its effective nucleophilicity.
Step-by-Step Workflow:
Preparation: Charge a dry 25 mL round-bottom flask with Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol).
Solvation: Add anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration.
Reagent Addition: Add the amine nucleophile (1.5 equiv, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol) as an acid scavenger to neutralize the generated HCl.
Reaction: Attach a reflux condenser and heat the mixture to 80–100 °C in an oil bath for 4–12 hours. Monitor the consumption of the starting material via LC-MS.
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with distilled water (3 × 10 mL) to remove DMF, followed by brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: C1-Etherification (Alkoxides)
Causality: Alkoxides are "hard", highly reactive nucleophiles. To prevent unwanted transesterification or competitive 2[2], reactions must be kept strictly anhydrous and temperatures should be maintained at or below room temperature.
Step-by-Step Workflow:
Alkoxide Generation: In a flame-dried flask under N₂ atmosphere, dissolve the target alcohol (1.2 equiv, 1.2 mmol) in anhydrous THF (3.0 mL). Cool to 0 °C using an ice bath.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv, 1.5 mmol) in small portions. Stir for 30 minutes until H₂ gas evolution ceases.
Substitution: Add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 equiv, 1.0 mmol) dropwise as a solution in anhydrous THF (2.0 mL).
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1–3 hours.
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL) to destroy excess NaH. Extract with EtOAc (2 × 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol C: C1-Thioetherification (Thiolates)
Causality: Thiolates are "soft", highly polarizable nucleophiles that undergo SNAr extremely rapidly. Mild inorganic bases (like K₂CO₃) are entirely sufficient to generate the thiolate in situ without risking ester hydrolysis.
Step-by-Step Workflow:
Preparation: Dissolve the substrate (1.0 equiv, 1.0 mmol) and the desired thiol (1.1 equiv, 1.1 mmol) in DMF (5.0 mL).
Reaction: Stir the suspension at room temperature to 50 °C for 2–6 hours.
Workup: Pour the reaction mixture into ice-cold water (20 mL). If the product precipitates, isolate via vacuum filtration and wash with water. If it forms an oil, extract with EtOAc (3 × 15 mL), wash with brine, dry, and concentrate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected yields based on the nucleophile class applied to Ethyl 1-chloroisoquinoline-4-carboxylate:
Nucleophile Class
Example Reagent
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
Aliphatic Amine
Morpholine
DIPEA
DMF
80
4 - 6
85 - 95
Aromatic Amine
Aniline
K₂CO₃
NMP
100 - 120
12 - 18
65 - 80
Alkoxide
Sodium Methoxide
NaH
THF
0 to RT
1 - 3
75 - 90
Thiolate
Thiophenol
K₂CO₃
DMF
RT to 50
2 - 4
80 - 95
Troubleshooting & Optimization
Issue: Hydrolysis of the C4-Ester
Cause: Adventitious water introduced during the reaction, particularly in the presence of strong bases (e.g., NaH or prolonged heating with K₂CO₃).
Solution: Ensure all solvents are strictly anhydrous. For aminations, strictly utilize hindered organic bases (DIPEA) rather than aqueous or hygroscopic inorganic bases.
Issue: Sluggish Reactivity with Electron-Deficient Anilines
Cause: Highly deactivated anilines (e.g., nitroanilines or trifluoromethylanilines) lack sufficient nucleophilicity to attack the C1 position, even at 120 °C.
Solution: Pivot from a standard SNAr mechanism to a Buchwald-Hartwig cross-coupling utilizing Pd(OAc)₂, BINAP, and Cs₂CO₃ in Toluene at 100 °C.
References
Guidechem: Ethyl 1-chloroisoquinoline-4-carboxylate - Chemical Properties and Information.3
Heterocycles (Semantic Scholar): Development of a Facile and Inexpensive Route for the Preparation of α-Halobenzopyridines from α-Unsubstituted Benzopyridines.4
Chemical & Pharmaceutical Bulletin (J-Stage): Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity.1
Google Patents (US11248004B2): Substituted isoquinolines as rock kinase inhibitors.2
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Ethyl 1-chloroisoquinoline-4-carboxylate
Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particu...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoquinoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology. The ability to selectively inhibit specific kinases that drive aberrant cellular signaling is a central strategy in modern drug discovery.[1] Within the vast chemical space explored for kinase inhibition, the isoquinoline scaffold has emerged as a "privileged" heterocyclic motif.[2][3][4] Its structure, which mimics the adenine ring of ATP, allows it to effectively compete for the highly conserved ATP-binding site within the kinase domain, often forming a crucial hydrogen bond with the hinge region.[5][6]
This guide focuses on a versatile and powerful starting material: Ethyl 1-chloroisoquinoline-4-carboxylate . The strategic placement of a reactive chloro group at the C1 position and an easily modifiable ester at the C4 position makes this molecule an ideal building block for the combinatorial synthesis of extensive kinase inhibitor libraries. The C1 position provides a vector for introducing diverse substituents that can probe the hydrophobic regions of the ATP-binding pocket, while the C4 position often points towards the solvent-exposed region, allowing for modifications that can fine-tune solubility, cell permeability, and selectivity.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and expert insights into leveraging Ethyl 1-chloroisoquinoline-4-carboxylate for the efficient synthesis of novel kinase inhibitors.
Chemical Profile: Ethyl 1-chloroisoquinoline-4-carboxylate
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
C1-Chloro: Susceptible to Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).[9][10] C4-Ester: Can be hydrolyzed to a carboxylic acid for subsequent amide coupling or other modifications.
Core Synthetic Strategies and Protocols
The dual reactivity of Ethyl 1-chloroisoquinoline-4-carboxylate allows for two primary diversification strategies, which can be employed sequentially to generate complex molecular architectures.
Strategy 1: C-C Bond Formation at the C1 Position via Suzuki-Miyaura Cross-Coupling
Expert Rationale: The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[10][11] In this context, it is the ideal reaction to introduce a wide variety of aryl and heteroaryl moieties at the C1 position. These appended rings can occupy the hydrophobic pocket of the kinase active site, influencing inhibitor potency and selectivity. The reaction is generally tolerant of a wide range of functional groups, minimizing the need for protecting group strategies.[12]
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk flask, add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 equiv.).
Atmosphere Control (Critical): Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This step is crucial as the Pd(0) species in the catalytic cycle is oxygen-sensitive.
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) further prevents catalyst degradation.
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 16 hours.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
Extraction: Extract the aqueous layer two more times with ethyl acetate.
Washing and Drying: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[10][13]
Strategy 2: C-N Bond Formation at the C1 Position via Buchwald-Hartwig Amination
Expert Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[14] This is particularly relevant for kinase inhibitor synthesis, as an amino group at the C1 position can act as a hydrogen bond donor, interacting with the backbone of the kinase hinge region.[5][6] The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for facilitating the reductive elimination step and achieving high yields.[14][15]
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.08 equiv.), and a strong, non-nucleophilic base such as potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).
Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
Reagent Addition: Add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 equiv.) and the desired amine (1.1-1.5 equiv.) to the flask.
Solvent Addition: Add a degassed, anhydrous aprotic solvent such as toluene or 1,4-dioxane.
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2 to 24 hours.
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired aminated product.[16][17][18]
Strategy 3: Functionalization at the C4 Position via Amide Coupling
Expert Rationale: The C4-ester provides a handle for late-stage functionalization. Hydrolyzing the ester to the corresponding carboxylic acid allows for the formation of a diverse array of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This position is often directed toward the solvent-exposed region of the kinase active site, making it an ideal point to introduce functionalities that can improve physicochemical properties like solubility and membrane permeability without disrupting core binding interactions.
Detailed Protocol: Two-Step Amide Formation
Step A: Saponification (Ester Hydrolysis)
Dissolve the starting ester (Ethyl 1-substituted-isoquinoline-4-carboxylate, 1.0 equiv.) in a mixture of THF or ethanol and water.
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-5.0 equiv.).
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).
Cool the mixture, and carefully acidify with aqueous acid (e.g., 1M HCl) to a pH of ~3-4 to precipitate the carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
Dissolve the carboxylic acid from Step A (1.0 equiv.), the desired amine (1.1 equiv.), and a coupling agent such as HATU (1.1 equiv.) in an anhydrous aprotic solvent like DMF or DCM.
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), to the mixture.
Stir the reaction at room temperature for 2-12 hours until completion (monitored by TLC or LC-MS).
Perform an aqueous workup by diluting with ethyl acetate and washing sequentially with aqueous NaHCO₃, water, and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization.
Application Example: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for inhibitor development.[2] The synthetic strategies outlined above can be used to generate potent inhibitors of kinases within this pathway, such as Akt or mTOR.
A hypothetical inhibitor could be synthesized by first performing a Suzuki coupling to add a phenyl group at C1, followed by amide coupling at C4 with morpholine. The phenyl group could occupy a hydrophobic pocket, while the morpholine amide enhances solubility.
Biological Evaluation: From Synthesis to Activity
Following successful synthesis and purification, the new compounds must be evaluated for biological activity.
1. In Vitro Kinase Assays:
The primary evaluation involves determining the compound's ability to inhibit the target kinase. Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used.[19] This method measures the phosphorylation of a substrate peptide by the kinase. The inhibitory potency is quantified as the IC₅₀ value , which is the concentration of the inhibitor required to reduce kinase activity by 50%.
2. Cellular Assays:
To confirm that the inhibitor is active in a biological context, cellular assays are essential.
Proliferation Assays: Cancer cell lines dependent on the target kinase are treated with the compound to determine its effect on cell growth and viability (e.g., using an MTT or CellTiter-Glo assay).
Target Engagement Assays: Western blotting can be used to measure the phosphorylation levels of downstream substrates of the target kinase. A potent inhibitor should reduce the levels of these phosphoproteins in a dose-dependent manner.[3][20]
Sample Data Presentation:
Compound ID
C1-Substituent (Suzuki)
C4-Amine (Amide Coupling)
Kinase X IC₅₀ (nM)
Cell Line Y GI₅₀ (nM)
EX-001
Phenyl
Morpholine
15
120
EX-002
4-Fluorophenyl
Morpholine
8
95
EX-003
2-Pyridyl
Morpholine
25
250
EX-004
Phenyl
N-methylpiperazine
18
88
Conclusion
Ethyl 1-chloroisoquinoline-4-carboxylate is a high-value, versatile starting material for the synthesis of kinase inhibitors. The strategic application of robust synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, coupled with late-stage functionalization at the C4-position, enables the rapid and efficient generation of diverse compound libraries. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemical space around the isoquinoline scaffold, accelerating the discovery of novel and potent kinase inhibitors for targeted therapy.
References
Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. (2021). Biochemistry. Retrieved March 27, 2026, from [Link]
Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (2006). PubMed. Retrieved March 27, 2026, from [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). MDPI. Retrieved March 27, 2026, from [Link]
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. Retrieved March 27, 2026, from [Link]
Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved March 27, 2026, from [Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). (2017). ACS Publications. Retrieved March 27, 2026, from [Link]
Structure-based design and synthesis of novel CLK1 inhibitors. (n.d.). Retrieved March 27, 2026, from [Link]
A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved March 27, 2026, from [Link]
Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis. Retrieved March 27, 2026, from [Link]
Design, synthesis, and biochemical and computational screening of novel oxindole derivatives as inhibitors of Aurora A kinase an. (2024). Medicinal Chemistry Research. Retrieved March 27, 2026, from [Link]
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved March 27, 2026, from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube. Retrieved March 27, 2026, from [Link]
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. Retrieved March 27, 2026, from [Link]
Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved March 27, 2026, from [Link]
Ethyl 1-chloroisoquinoline-3-carboxylate (C12H10ClNO2). (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
Application Notes and Protocols: Strategic Functionalization of the Isoquinoline Core Utilizing Ethyl 1-Chloroisoquinoline-4-carboxylate
Introduction: The Isoquinoline Scaffold and a Key Synthetic Building Block The isoquinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoquinoline Scaffold and a Key Synthetic Building Block
The isoquinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of pharmacological activities.[1] Its derivatives have shown promise as anticancer, antimicrobial, and CNS-modulating agents, making the development of efficient methods for its derivatization a cornerstone of modern drug discovery.[1] This guide focuses on the strategic use of Ethyl 1-chloroisoquinoline-4-carboxylate (CAS 65920-39-0)[2], a versatile and highly valuable building block for introducing molecular diversity at the C-1 position of the isoquinoline nucleus.
The presence of a chlorine atom at the C-1 position and an electron-withdrawing ethyl carboxylate group at the C-4 position imparts distinct reactivity to this molecule. The C-1 position is activated for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), providing orthogonal pathways for functionalization. This document provides detailed protocols and expert insights for leveraging this reactivity in key synthetic transformations.
Preparation of the Key Building Block: Ethyl 1-Chloroisoquinoline-4-carboxylate
While commercially available, understanding the synthesis of this key intermediate provides context for its purity and potential side products. A robust and common approach involves a two-step sequence starting from the corresponding 1-hydroxyisoquinoline derivative.
Protocol 1: Synthesis of Ethyl 1-Hydroxyisoquinoline-4-carboxylate
This step builds the core isoquinoline ring system. While various methods exist for isoquinoline synthesis, a common route involves the cyclization of appropriate precursors. For the purpose of this guide, we will assume the 1-hydroxy precursor is available or can be synthesized via established literature methods, such as those involving the condensation of homophthalic anhydride with appropriate nitrogen sources followed by esterification.
Protocol 2: Chlorination of Ethyl 1-Hydroxyisoquinoline-4-carboxylate
The conversion of the 1-hydroxy (or more accurately, the tautomeric isoquinolin-1(2H)-one) to the 1-chloro derivative is a crucial activation step. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction Rationale: The lone pair on the nitrogen atom can push electron density into the ring, making the exocyclic oxygen of the amide tautomer nucleophilic. This oxygen attacks the electrophilic phosphorus center of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom, forming the desired 1-chloro derivative. The use of a slight excess of POCl₃ ensures complete conversion and can also serve as the solvent.
Step-by-Step Protocol:
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.
Reagents: To the flask, add Ethyl 1-hydroxyisoquinoline-4-carboxylate (1.0 eq). Carefully and slowly, add phosphorus oxychloride (POCl₃, 5-10 eq) at room temperature. The reaction is often exothermic.
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. Caution: This process is highly exothermic and releases HCl gas.
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution until the pH is ~7-8.
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure Ethyl 1-chloroisoquinoline-4-carboxylate.
Core Functionalization Protocols: C-1 Position Derivatization
The C-1 chlorine atom of Ethyl 1-chloroisoquinoline-4-carboxylate is the primary site for introducing molecular diversity. The following sections detail protocols for the most synthetically valuable transformations.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures.[3][4][5] It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5] While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems with specialized phosphine ligands enable their efficient coupling.[5]
Causality Behind Experimental Choices:
Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are reduced in situ. For less reactive aryl chlorides, using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or employing specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) is crucial to facilitate the rate-limiting oxidative addition step.
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands promote the oxidative addition to the C-Cl bond and accelerate the final reductive elimination step.
Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step.[6]
Solvent: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is commonly used. The water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.
Caption: Suzuki-Miyaura Coupling Workflow.
Setup: To a flame-dried Schlenk flask or microwave vial, add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe.
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
Reaction: Heat the mixture to 90-100 °C and stir for 4-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography on silica gel to yield the desired 1-arylisoquinoline product.
Arylboronic Acid Partner
Typical Catalyst/Ligand
Base
Solvent
Temp (°C)
Approx. Yield (%)
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane/H₂O
90
75-90
4-Methoxyphenylboronic acid
PdCl₂(dppf)
K₃PO₄
Toluene/H₂O
100
80-95
4-Trifluoromethylphenylboronic acid
Pd₂(dba)₃ / SPhos
Cs₂CO₃
Dioxane
100
70-85
3-Thienylboronic acid
Pd(OAc)₂ / XPhos
K₃PO₄
n-Butanol
100
70-88
2-Naphthylboronic acid
Pd(PPh₃)₄
K₂CO₃
DME/H₂O
90
75-90
(Yields are estimated based on typical Suzuki-Miyaura reactions of heteroaryl chlorides and may vary.)[3][4][7]
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides.[8][9] This reaction is exceptionally broad in scope and has largely replaced harsher classical methods.[8][10] For a substrate like Ethyl 1-chloroisoquinoline-4-carboxylate, this reaction allows for the direct introduction of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality Behind Experimental Choices:
Catalyst/Ligand: Similar to the Suzuki coupling, the choice of ligand is critical, especially for aryl chlorides. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve high catalytic activity.[10] They facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-determining step in the amination of heteroaryl halides.[11]
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups on the substrates.
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base and the active organometallic intermediates.
Caption: Buchwald-Hartwig Amination Workflow.
Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., Xantphos, 0.02-0.04 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube or vial.
Reagents: Add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq) and the amine coupling partner (1.2 eq).
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
Reaction: Seal the vessel and heat the mixture to 100-110 °C with stirring for 2-18 hours, until the starting material is consumed as monitored by TLC or LC-MS.
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Amine Partner
Typical Catalyst/Ligand
Base
Solvent
Temp (°C)
Approx. Yield (%)
Aniline
Pd₂(dba)₃ / Xantphos
NaOtBu
Toluene
110
70-90
Morpholine
Pd(OAc)₂ / BINAP
Cs₂CO₃
Dioxane
100
75-95
n-Butylamine
Pd₂(dba)₃ / BrettPhos
LiHMDS
THF
80
65-85
Benzylamine
PdCl₂(dppf)
K₃PO₄
Toluene
110
70-90
Benzophenone Imine (NH₃ surrogate)
Pd(OAc)₂ / XPhos
NaOtBu
Dioxane
100
60-80
(Yields are estimated based on typical Buchwald-Hartwig aminations of heteroaryl chlorides and may vary.)[10][11][12]
Palladium-Catalyzed C-C (Alkynyl) Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a powerful method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne), yielding valuable arylalkyne products.[13] These products are versatile intermediates in organic synthesis. The reaction is typically co-catalyzed by palladium and copper(I).[13]
Causality Behind Experimental Choices:
Palladium Catalyst: As in other cross-couplings, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a common and effective pre-catalyst.
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst in the traditional Sonogashira reaction. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium(II) complex, which is generally faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[13] Copper-free conditions have been developed but often require specific ligands or conditions.[14]
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used.
Caption: Sonogashira Coupling Workflow.
Setup: To a dry Schlenk flask, add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq).
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
Reagent Addition: Add anhydrous THF and triethylamine (TEA, 3.0 eq) via syringe, followed by the terminal alkyne (1.2 eq).
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-12 hours. The reaction progress can be monitored by TLC.
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the amine hydrochloride salt.
Extraction: Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.
Alkyne Partner
Co-catalyst
Base
Solvent
Temp (°C)
Approx. Yield (%)
Phenylacetylene
CuI
TEA
THF
RT-40
75-90
Trimethylsilylacetylene
CuI
DIPEA
DMF
50
70-85
1-Hexyne
CuI
TEA
THF
40
65-80
Propargyl alcohol
CuI
TEA
DMF
RT
70-85
2-Methyl-3-butyn-2-ol
CuI
TEA
THF/Et₃N
RT-50
80-95
(Yields are estimated based on typical Sonogashira couplings of heteroaryl chlorides and may vary.)[13][14][15][16][17][18]
Nucleophilic Aromatic Substitution (SNAr)
SNAr provides a metal-free alternative for functionalizing the C-1 position. This reaction is particularly effective on electron-deficient aromatic rings. The ester group at C-4, along with the ring nitrogen, withdraws electron density from the isoquinoline core, making the C-1 position highly electrophilic and susceptible to attack by strong nucleophiles.
Causality Behind Experimental Choices:
Nucleophile: Strong nucleophiles are required for this reaction. Common examples include alkoxides (e.g., sodium methoxide), thiolates (e.g., sodium thiophenoxide), and amines (e.g., piperidine, ammonia).[19]
Solvent: A polar aprotic solvent like DMF, DMSO, or NMP is often used to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. For alkoxide nucleophiles, the corresponding alcohol (e.g., methanol for methoxide) is often used as the solvent.
Temperature: Heating is often required to overcome the activation energy for the formation of the Meisenheimer complex and the subsequent loss of the chloride leaving group.
Preparation of Ethyl 1-chloroisoquinoline-4-carboxylate from 1-hydroxyisoquinoline precursors
Application Note & Protocol: Synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate Introduction and Scope 1-Chloroisoquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: Synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate
Introduction and Scope
1-Chloroisoquinolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as versatile precursors for the synthesis of a wide range of functionalized isoquinoline derivatives, which are core scaffolds in numerous biologically active compounds and approved drugs.[1][2][3] The chlorine atom at the C1 position acts as a proficient leaving group, enabling nucleophilic substitution reactions to introduce diverse functionalities.[4] This reactivity is crucial for developing novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[1][2]
This document provides a comprehensive, field-proven protocol for the preparation of Ethyl 1-chloroisoquinoline-4-carboxylate. The synthesis starts from the corresponding 1-hydroxyisoquinoline precursor (which exists in tautomeric equilibrium with isoquinolin-1(2H)-one) and utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and provide guidance for troubleshooting and product characterization.
Reaction Scheme and Mechanism
The conversion of a 1-hydroxyisoquinoline (or its more stable isoquinolin-1(2H)-one tautomer) to a 1-chloroisoquinoline is a classic deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this transformation.[5][6][7]
Overall Reaction:
Mechanistic Rationale:
The reaction mechanism is believed to proceed in two main stages, analogous to the chlorination of other heterocyclic ketones like quinazolones.[5][8]
O-Phosphorylation: The lactam oxygen of the isoquinolinone is more nucleophilic than the nitrogen atom. It attacks the electrophilic phosphorus atom of POCl₃. This initial step forms a highly reactive phosphoryl-ester intermediate. This activation is crucial as the hydroxyl group itself is a poor leaving group.[8][9]
Nucleophilic Attack by Chloride: The newly formed intermediate is a superb electrophile. A chloride ion (Cl⁻), either from POCl₃ itself or from the reaction byproducts, then attacks the C1 position of the isoquinoline ring. This attack leads to the displacement of the dichlorophosphate group and the formation of the aromatic 1-chloroisoquinoline product. The reaction is driven to completion by the formation of stable phosphorus-based byproducts.[5][8]
The use of excess POCl₃ often serves as both the reagent and the solvent, ensuring the reaction goes to completion.[5][10]
Experimental Protocol
This protocol details the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate on a laboratory scale.
Materials and Reagents
Reagent/Material
Grade
Supplier Example
Notes
Ethyl 1-hydroxyisoquinoline-4-carboxylate
≥97%
Sigma-Aldrich
Starting material.
Phosphorus oxychloride (POCl₃)
ReagentPlus®, ≥99%
Sigma-Aldrich
Use fresh, unopened bottle if possible.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
For extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution
ACS Reagent
VWR
For quenching and neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
ACS Reagent
VWR
For drying the organic phase.
Silica Gel
230-400 mesh
Sorbent Tech.
For column chromatography.
Ethyl Acetate
HPLC Grade
Fisher Scientific
Eluent for chromatography.
Hexanes
HPLC Grade
Fisher Scientific
Eluent for chromatography.
Equipment
Round-bottom flask (appropriate size for the reaction scale)
Reflux condenser with a drying tube (filled with CaCl₂ or Drierite®)
Heating mantle with a magnetic stirrer and stir bar
Ice-water bath
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Always handle POCl₃ in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles/face shield.
The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
The quenching step is highly exothermic and releases HCl gas. Perform the quench slowly by adding the reaction mixture to a vigorously stirred ice-water or ice/NaHCO₃ slurry in a large beaker within a fume hood.
Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 1-hydroxyisoquinoline-4-carboxylate (5.0 g, 23.0 mmol).
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 25 mL, 268 mmol) to the flask. The POCl₃ acts as both the reagent and the solvent.
Reaction: Attach a reflux condenser fitted with a drying tube. Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). To take a sample, briefly cool the reaction, remove a small aliquot with a glass pipette, and carefully quench it in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Spot the organic layer on the TLC plate. The reaction is typically complete within 3-5 hours when the starting material spot is no longer visible.
Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for acidic vapors).
Carefully and slowly pour the viscous residue onto a vigorously stirred mixture of crushed ice (approx. 200 g) in a large beaker. This step is highly exothermic.
Once the initial reaction has subsided, slowly add saturated sodium bicarbonate solution until the pH of the aqueous slurry is neutral or slightly basic (pH 7-8).
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM, 3 x 75 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate).
Final Product: Combine the pure fractions, and remove the solvent under reduced pressure to yield Ethyl 1-chloroisoquinoline-4-carboxylate as a solid.[11] Dry the product under vacuum.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate.
Expected peaks corresponding to the aromatic protons of the isoquinoline core and the ethyl ester group (quartet for -CH₂ and triplet for -CH₃). The chemical shifts will be downfield compared to the starting material.
Mass Spectrometry (ESI+)
Expected [M+H]⁺ at m/z 236.0, with the characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at ~33% intensity of M).
Troubleshooting
Issue
Potential Cause
Suggested Solution
Incomplete Reaction (Starting Material Remains)
Insufficient reaction time or temperature. Deactivated POCl₃ due to moisture.
Ensure the reaction is maintained at reflux for an adequate duration. Use a fresh bottle of POCl₃ and ensure all glassware is scrupulously dry. The addition of a co-reagent like PCl₅ can sometimes increase the efficacy of the chlorination.[12][13]
Low Yield after Work-up
Incomplete extraction of the product. Product hydrolysis during quenching.
Perform multiple extractions (3-4 times) with DCM. Ensure the quenching and neutralization steps are performed quickly and at low temperatures (ice bath) to minimize hydrolysis of the chloro group back to the hydroxyl.
Product is an Oil or Gummy Solid
Presence of residual solvent or impurities (e.g., phosphorus byproducts).
Ensure the product is thoroughly dried under high vacuum. If column chromatography does not yield a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
ResearchGate. (2016, August). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Retrieved from [Link]
Academia.edu. (n.d.). (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Retrieved from [Link]
PubMed. (2011, March 18). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]
National Institutes of Health. (n.d.). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]
ResearchGate. (2009, April). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link]
ResearchGate. (2013, October 10). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
Scilit. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link]
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent†. Retrieved from [Link]
Google Patents. (n.d.). KR20070065654A - Chlorination using POCl₃ and benzyltriethylammonium chloride.
Molecules. (2013, March 13). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Retrieved from [Link]
MDPI. (2012, April 16). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
ACS Publications. (2004, March 11). Base-Induced Dismutation of POCl3 and POBr3: Synthesis and Structure of Ligand-Stabilized Dioxophosphonium Cations. Retrieved from [Link]
Google Patents. (n.d.). Purification of isoquinoline - JPH01153679A.
Master Organic Chemistry. (2015, April 28). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]
Scanned Document. (n.d.). Isoquinoline. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
Application Note: Scale-Up Manufacturing Protocol for Ethyl 1-chloroisoquinoline-4-carboxylate
Document Type: Process Optimization & Manufacturing Protocol Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0)[...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Process Optimization & Manufacturing Protocol
Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals
Compound: Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0)[1]
Introduction & Strategic Importance
Ethyl 1-chloroisoquinoline-4-carboxylate (Molecular Weight: 235.66 g/mol , Formula: C12H10ClNO2) is a highly versatile electrophilic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)[1]. The C1-chlorine atom is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it an essential intermediate for developing kinase inhibitors and antimicrobial agents[2].
Transitioning the synthesis of 1-chloroisoquinolines from a discovery-scale laboratory setting to a multi-kilogram manufacturing environment presents significant thermal and safety challenges. This application note details a highly optimized, two-step deoxygenative chlorination process designed for safety, high yield, and impurity control.
Mechanistic Rationale & Causality in Scale-Up
The synthetic route relies on a two-step sequence:
N-Oxidation: The starting material, ethyl isoquinoline-4-carboxylate, is oxidized to its corresponding N-oxide. This step is mechanistically critical as it reverses the polarity of the isoquinoline ring, highly activating the C1 position for subsequent nucleophilic attack.
Deoxygenative Chlorination: The N-oxide is treated with Phosphorus Oxychloride (
POCl3
).
POCl3
acts as both an electrophilic activating agent (forming a Vilsmeier-Haack-type
O
-phosphorodichloridate intermediate) and a chloride source. The chloride ion attacks the C1 position, followed by the elimination of the leaving group (
PO2Cl2−
), restoring aromaticity.
Scale-Up Causality & Risk Mitigation:
Solvent Selection: While discovery chemistry often utilizes neat
POCl3
, this scale-up protocol employs toluene as a co-solvent. Toluene acts as a thermal sink, reduces the viscosity of the reaction mixture, and facilitates safe material transfer during the quench phase[2].
Quench Dynamics: The reaction outcome and safety profile are critically dependent on the method of workup[3]. Direct addition of water to a
POCl3
-rich mixture causes a delayed, highly exothermic hydrolysis that can lead to thermal runaway. Furthermore, localized heating can hydrolyze the desired 1-chloro product into an undesired 1-isoquinolone impurity. Therefore, an inverse quench (adding the reaction mixture slowly into a large volume of chilled water) is strictly mandated to control the exotherm and preserve product integrity[3].
Experimental Workflow & Logical Relationships
Figure 1: Scale-up workflow for the deoxygenative chlorination process.
Protocol A: Synthesis of Ethyl isoquinoline-4-carboxylate N-oxide
This protocol utilizes a self-validating peroxide quench to prevent downstream explosive hazards.
Reactor Preparation: Purge a jacketed glass-lined reactor with Nitrogen. Charge Dichloromethane (DCM, 10 L/kg of starting material).
Substrate Addition: Add Ethyl isoquinoline-4-carboxylate (1.0 equiv). Cool the jacket to 0–5 °C.
Oxidant Addition: Charge meta-Chloroperoxybenzoic acid (m-CPBA, 77% w/w, 1.2 equiv) portion-wise over 2 hours. Maintain internal temperature
≤
15 °C to control the oxidation exotherm.
Reaction: Warm to 20–25 °C and stir for 6 hours.
In-Process Control (IPC) 1: Sample for HPLC. The reaction is complete when starting material is
≤
1.0% (Area %).
Self-Validating Quench: Cool to 10 °C. Slowly add 10% aqueous
Na2SO3
(3 L/kg). Stir for 30 minutes. Validation: Test the organic layer with KI-starch indicator paper; it must remain colorless, confirming the complete destruction of active peroxides.
Workup: Add saturated aqueous
NaHCO3
(5 L/kg) to neutralize meta-chlorobenzoic acid. Separate the phases. Wash the organic phase with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the N-oxide as a solid.
Protocol B: Synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate
This protocol utilizes an inverse quench to mitigate thermal runaway and product degradation.
Reactor Preparation: Charge the isolated N-oxide (1.0 equiv) into a dry, nitrogen-purged reactor. Add anhydrous Toluene (5 L/kg).
Reagent Addition: Cool the mixture to 5 °C. Add
POCl3
(2.5 equiv) dropwise via an addition funnel over 1 hour. Route the reactor exhaust through a caustic scrubber to neutralize evolving HCl gas[2].
Heating: Gradually heat the reaction mixture to 90–95 °C and maintain for 4 hours.
In-Process Control (IPC) 2: Sample for HPLC. The reaction is complete when N-oxide is
≤
0.5% (Area %).
Inverse Quench (Critical Step): Cool the reaction mixture to 20 °C. In a separate, larger quench vessel, prepare a mixture of Water (15 L/kg) and Ice. Transfer the reaction mixture into the quench vessel at a controlled rate, ensuring the internal temperature of the quench vessel never exceeds 20 °C[3].
Neutralization: Slowly add 30% aqueous NaOH until the aqueous layer reaches pH 7.0–7.5[2].
Extraction & Isolation: Separate the layers. Extract the aqueous layer once with Toluene (2 L/kg). Combine the organic layers, wash with brine, and concentrate to 2 L/kg. Add Heptane (4 L/kg) to induce crystallization. Filter the resulting solid, wash with cold Heptane, and dry in a vacuum oven at 40 °C.
Quantitative Data & Critical Process Parameters (CPPs)
The following table summarizes the expected quantitative outcomes and critical parameters required to ensure batch-to-batch reproducibility.
Toluene lowers viscosity and acts as a thermal sink during heating[2].
Temperature (Rxn)
20–25 °C
90–95 °C
High heat is required to drive the chloride substitution and elimination.
Temperature (Quench)
≤
15 °C
≤
20 °C (Inverse)
Prevents hydrolysis of the 1-chloro product to 1-isoquinolone[3].
IPC Limit
≤
1.0% Starting Material
≤
0.5% N-Oxide
Prevents carryover of unreacted species into the final API.
Expected Yield
88 – 92%
80 – 85%
Losses primarily occur during crystallization to purge trace isomers.
Expected Purity
> 97% (HPLC)
> 98.5% (HPLC)
High purity ensures viability for downstream Pd-catalyzed couplings.
References
Wrona, I. E., et al. "Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
Caille, S., et al. "The Synthesis of a Novel Inhibitor of B-Raf Kinase". Organic Process Research & Development, ACS Publications. Available at:[Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for Ethyl 1-chloroisoquinoline-4-carboxylate
Introduction & Mechanistic Rationale Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates, natural pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) is a highly versatile heterocyclic building block widely utilized in the synthesis of pharmaceutical candidates, natural product analogs, and agrochemicals[1]. The functionalization of the C1 position via palladium-catalyzed Suzuki-Miyaura cross-coupling (SMC) allows for the rapid generation of structural diversity.
Electronic Activation & Causality:
The intrinsic reactivity of heteroaryl halides in SMC is governed by the relative electrophilicity of the carbon-halogen bond. In isoquinoline systems, the C1 position is highly activated toward oxidative addition by electron-rich Pd(0) species. This is due to the adjacent electronegative nitrogen atom, which depletes electron density from the C1 carbon via both inductive and resonance effects[2].
Furthermore, the presence of the electron-withdrawing ethyl ester group at the C4 position further enhances this electrophilicity, making the oxidative addition step exceptionally fast[3]. However, this dual activation presents a chemoselectivity challenge: the reaction conditions must be robust enough to drive the catalytic cycle but mild enough to prevent the saponification (hydrolysis) of the C4 ethyl ester.
Reaction Optimization & Data Presentation
To establish a self-validating and reproducible protocol, various catalytic systems were evaluated. The primary failure modes for this specific substrate are ester hydrolysis (promoted by excessively strong bases and high temperatures) and protodeboronation of the aryl boronic acid partner.
Table 1: Optimization of SMC Conditions for Ethyl 1-chloroisoquinoline-4-carboxylate
Catalyst (mol%)
Base (Equiv)
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation / Causality
Pd(PPh3)4 (5%)
Na2CO3 (2.0)
1,4-Dioxane/H2O (4:1)
80
12
85
Standard baseline; clean conversion but requires higher catalyst loading[4].
Preparation of the Base Solution: Dissolve 212 mg of Na2CO3 in 1.0 mL of deionized water. Sparge the solution with Argon for 15 minutes.
Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and the irreversible oxidation of the active Pd(0) catalyst to inactive Pd(II) species.
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 1-chloroisoquinoline-4-carboxylate (235.7 mg, 1.0 mmol), the aryl boronic acid (1.2 mmol), and Pd(dppf)Cl2 (16.3 mg, 0.02 mmol)[4].
Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube via a vacuum manifold and backfill with Argon. Repeat this cycle three times.
Solvent Addition: Syringe in 4.0 mL of anhydrous, degassed 1,4-dioxane, followed by the 1.0 mL of degassed aqueous Na2CO3 solution.
Heating & Monitoring: Replace the septum with a Teflon screw cap under a positive flow of Argon. Heat the biphasic mixture in a pre-heated oil bath at 80 °C with vigorous stirring (1000 rpm) for 8 hours.
Validation Checkpoint: At 4 hours, sample the organic layer for LC-MS. The starting material peak (M+H = 236) should be nearly consumed. If unreacted starting material remains but boronic acid is depleted, protodeboronation has occurred.
Work-up: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL).
Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).
Troubleshooting & Diagnostic Workflow
Diagnostic workflow for common Suzuki-Miyaura coupling issues with ester-containing substrates.
Analytical Signatures for Success:
1H NMR (CDCl3): The retention of the C4 ethyl ester is confirmed by a distinct quartet at ~4.45 ppm (2H, -CH2-) and a triplet at ~1.45 ppm (3H, -CH3). The successful coupling is indicated by the appearance of new aromatic protons corresponding to the coupled aryl group and a shift in the C3 isoquinoline proton (typically a sharp singlet around 9.2 ppm, strongly influenced by the new C1 substituent).
How to improve reaction yield when synthesizing Ethyl 1-chloroisoquinoline-4-carboxylate
Technical Support Center: Synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate Welcome to the technical support center for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researcher...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this molecule and its analogs. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, optimize your reaction yields, and ensure the purity of your final product.
Overview of a Plausible Synthetic Pathway
The synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate is a multi-step process that requires careful control of reaction conditions at each stage. While several routes can be envisioned, a common and logical approach involves the initial construction of a functionalized isoquinolone core, followed by key chlorination and esterification steps. Below is a representative workflow that will form the basis of our troubleshooting guide.
Optimization
Technical Support Center: A Scientist's Guide to Troubleshooting the Low Solubility of Ethyl 1-chloroisoquinoline-4-carboxylate
Welcome to the technical support center for handling challenging compounds. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with Ethyl 1-chloroi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for handling challenging compounds. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with Ethyl 1-chloroisoquinoline-4-carboxylate. While specific, quantitative solubility data for this exact molecule is not widely published, this guide synthesizes first-principle chemical knowledge with field-proven troubleshooting strategies to empower you to overcome this common experimental hurdle.
The structure of Ethyl 1-chloroisoquinoline-4-carboxylate—featuring a rigid, planar heterocyclic core, a chloro-substituent, and an ethyl ester group—suggests a crystalline solid with significant crystal lattice energy.[1][2] Overcoming this energy barrier is the key to successful dissolution. This guide will walk you through a logical, step-by-step process to find the optimal solvent and conditions for your experiment.
Q1: My Ethyl 1-chloroisoquinoline-4-carboxylate won't dissolve in common solvents like Dichloromethane (DCM) or Ethyl Acetate at room temperature. Why is this happening?
Answer:
This is a classic solubility challenge rooted in thermodynamics. For a solute to dissolve, the energy released from solvent-solute interactions must be sufficient to overcome two primary energy barriers: the interactions holding the solvent molecules together and, more importantly, the crystal lattice energy holding the solid solute molecules in a rigid, ordered state.[2]
Application Scientist's Note:
Ethyl 1-chloroisoquinoline-4-carboxylate possesses a large, flat, and aromatic structure, which is highly conducive to efficient packing in a crystal lattice (π-π stacking). This creates a very stable solid form. While solvents like DCM and Ethyl Acetate are good starting points, they may not offer strong enough interactions (e.g., dipole-dipole, hydrogen bonding) to break down this stable lattice at room temperature. The primary cause of low solubility is often high crystalline lattice energy.[1]
Q2: What is the most logical starting point for solvent screening with this compound?
Answer:
A systematic approach based on solvent polarity is most effective. While specific data is unavailable for the target compound, structurally related quinoline derivatives show good solubility in solvents like chloroform and ethanol.[3] It is recommended to perform a small-scale solubility test with a range of solvents.
Application Scientist's Note:
Start with a few milligrams of your compound in about 0.5 mL of solvent. Observe at room temperature, then proceed with the advanced techniques below if necessary. Document your observations meticulously. This initial screen is crucial for building a solubility profile.[4]
Q3: How can I use a co-solvent system to improve solubility?
Answer:
A co-solvent system, or a binary solvent mixture, can often dissolve a compound that is insoluble in either single solvent.[5][6] This phenomenon, known as synergistic solvation, occurs because the mixture creates a unique polarity environment that is more favorable for the solute.[6]
Common Strategies:
Polarity Matching: Mix a non-polar solvent (e.g., Toluene) with a more polar one (e.g., DCM or Ethyl Acetate) in varying ratios.
Disrupting Hydrogen Bonding: For highly crystalline materials, adding a small amount of a polar protic solvent like methanol or ethanol to a non-polar or moderately polar solvent like DCM or THF can help break intermolecular hydrogen bonds.
"Good Solvent / Anti-Solvent": Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (like DMF or THF), and then carefully add an "anti-solvent" where it is insoluble (like water or heptane) until the solution just begins to turn cloudy. This technique is more common for crystallization but demonstrates the power of solvent mixtures.[7]
Application Scientist's Note:
The goal of a co-solvent is to create a solvent environment that better matches the complex polarity of the solute molecule.[8][9] The isoquinoline core is somewhat aromatic/non-polar, while the ester and nitrogen atom add polar characteristics. A mixture can satisfy both of these requirements simultaneously.
Q4: Is it safe to heat the mixture? What are the potential risks?
Answer:
For most solid organic compounds, solubility dramatically increases with temperature.[10][11] Gently heating your mixture on a hotplate stirrer is a standard and highly effective method to encourage dissolution.
Best Practices:
Use a condenser to prevent solvent loss, especially with volatile solvents like DCM.
Increase temperature gradually while stirring and observe.
Do not exceed the boiling point of the solvent.
Application Scientist's Note:
The relationship between temperature and solubility is often exponential.[12][13] A temperature increase of just 20°C can sometimes double the solubility. However, be aware that heating can also accelerate degradation, especially for complex molecules or in the presence of reactive impurities. Always run a small-scale test first to ensure the compound is stable at elevated temperatures.
Q5: Can sonication help dissolve my compound, and how should I use it?
Answer:
Yes, sonication is an excellent physical method to speed up dissolution. The process uses high-frequency sound waves to create and collapse microscopic cavitation bubbles.[14][15] This generates intense local energy, which agitates the mixture at a molecular level and helps break apart the solute's crystal lattice.[16][17]
Methodology:
Place your sample vial or flask in an ultrasonic bath.
Ensure the water level in the bath is sufficient to cover the solvent level in your container.
Sonicate in short bursts (e.g., 5-10 minutes) and check for dissolution.
Be aware that sonication can cause a slight increase in temperature.
Application Scientist's Note:
Sonication is particularly useful for kinetically slow dissolutions, where the compound might be thermodynamically soluble but dissolves very slowly.[14] It provides the activation energy needed to break intermolecular interactions without significant bulk heating.[16]
Systematic Troubleshooting Workflow
If you are facing persistent solubility issues, follow this logical workflow. This decision tree is designed to guide you from the simplest to the most powerful dissolution techniques.
Caption: A workflow for troubleshooting low solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows you to efficiently test the solubility of your compound in a variety of solvents.
A selection of solvents (see Q2 for recommendations)
Graduated micropipettes or syringes
Vortex mixer
Hotplate stirrer and ultrasonic bath
Methodology:
Preparation: Weigh approximately 2-3 mg of the compound into each labeled vial.
Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
Room Temperature Test: Cap the vial and vortex for 30-60 seconds. Let it stand and visually inspect for undissolved solid against a dark background. Record the result (e.g., Insoluble, Partially Soluble, Soluble).
Heating Test: For vials with undissolved solid, loosen the cap slightly and place them on a hotplate stirrer set to a low temperature (e.g., 40°C). Stir for 5-10 minutes. Record observations.
Sonication Test: If the solid persists after heating, place the vial in an ultrasonic bath for 5-10 minutes. Record observations.
Documentation: Compile your results in a table to identify the most promising solvent(s).
Protocol 2: Utilizing a Co-Solvent System
This protocol details how to find an effective binary solvent mixture.
Materials:
Compound
The best "poor" or "moderate" solvent identified in Protocol 1 (Solvent A).
A miscible "strong" or "good" solvent (Solvent B, e.g., Methanol, DMF, THF).
Glass vial or flask with a magnetic stir bar.
Methodology:
Initial Suspension: Suspend a known amount of your compound in a measured volume of Solvent A (the "poor" solvent).
Titration: While stirring vigorously, add Solvent B (the "good" solvent) dropwise from a pipette or syringe.
Observation: Continue adding Solvent B slowly. Watch for the point at which the solution becomes completely clear.
Quantification: Note the volume of Solvent B required. You now have an approximate ratio (e.g., 10:1 DCM:MeOH) that effectively dissolves your compound.
Validation: Re-create this solvent ratio in a clean flask to confirm it can dissolve your compound directly, ensuring the result is reproducible.
Reference Data: Properties of Common Organic Solvents
The table below provides key properties of solvents useful for solubility screening. Polarity generally increases with a higher dielectric constant.[18][19]
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. Available at: [Link]
University of California, Davis. (2022). Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Available at: [Link]
Mitchell, J., et al. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate. Available at: [Link]
Waters Corporation. (2025). Common solvent properties. Waters Help Center. Available at: [Link]
Wikipedia. (n.d.). Sonication. Available at: [Link]
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
University of Michigan. (n.d.). Common Organic Solvents: Table of Properties. Available at: [Link]
Murov, S. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Wikipedia. (n.d.). Cosolvent. Available at: [Link]
Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Solubility. Available at: [Link]
Grokipedia. (n.d.). Cosolvent. Available at: [Link]
Nichols, L. (2022). Troubleshooting. Chemistry LibreTexts. Available at: [Link]
Szychowski, K., et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC - NIH. Available at: [Link]
U.S. Department of Energy. (2000). Use of Sonication for In-Well Softening of Semivolatile Organic Compounds. OSTI.GOV. Available at: [Link]
Ataman Kimya. (n.d.). ISOQUINOLINE. Available at: [Link]
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]
Wikipedia. (n.d.). Isoquinoline. Available at: [Link]
TSI Journals. (2022). Sonication - Biochemistry & Molecular Biology Letters. Available at: [Link]
Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]
Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes. Available at: [Link]
LCGC International. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. Available at: [Link]
ACS Publications. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. Available at: [Link]
HUBER. (2021). Solubility determination and crystallization. Available at: [Link]
PMC - NIH. (2025). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]
Preventing ester hydrolysis during Ethyl 1-chloroisoquinoline-4-carboxylate reactions
A Guide to Preventing Ester Hydrolysis in Synthetic Applications Welcome to the technical support center for Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug developmen...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Ester Hydrolysis in Synthetic Applications
Welcome to the technical support center for Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address a common challenge encountered during its use: the unwanted hydrolysis of the ethyl ester functional group. This resource provides in-depth explanations and actionable solutions to ensure the integrity of your molecule throughout its synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of the carboxylic acid byproduct in my reaction. What is causing the hydrolysis of my Ethyl 1-chloroisoquinoline-4-carboxylate?
A: Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. This reaction is fundamentally caused by the presence of water and can be significantly accelerated by either acidic or basic conditions. The ester bond is susceptible to nucleophilic attack by water, and both H⁺ and OH⁻ ions act as catalysts for this process.[1][2] The isoquinoline ring itself, being a nitrogen-containing heterocycle, can also influence the reactivity of the ester group.
The two primary catalytic pathways are:
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak nucleophile, water. This process is reversible and subject to equilibrium.[3]
Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[4][5]
Diagram: Mechanisms of Ester Hydrolysis
Caption: Acidic and basic pathways for ester cleavage.
Q2: What are the most critical experimental factors I need to control to prevent hydrolysis?
A: Based on the mechanisms described above, the three pillars of preventing ester hydrolysis are rigorous control of Water , pH , and Temperature .
Factor
Impact on Hydrolysis
Recommended Control Measures
Water (Moisture)
A key reagent for hydrolysis. Its presence, even in trace amounts in solvents or reagents, can lead to significant product loss over time.
Use anhydrous solvents, dry glassware thoroughly (oven or flame-drying), and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).[6]
pH
Both strong acids (e.g., conc. HCl, H₂SO₄) and strong bases (e.g., NaOH, KOH, LiOH) are potent catalysts.[2][4] Even seemingly mild conditions can cause issues.
Maintain neutral or near-neutral conditions where possible. Avoid prolonged exposure to pH < 4 or pH > 9. Use non-nucleophilic organic bases if a base is required.
Temperature
Higher temperatures increase the rate of all chemical reactions, including hydrolysis.
Run reactions at the lowest effective temperature. Avoid unnecessary heating, especially if trace moisture or acidic/basic species are present.[3]
Table 1: Key Factors Influencing Ester Hydrolysis and Preventative Measures.
Q3: My downstream reaction requires a base. Which bases are least likely to cause hydrolysis?
A: When a base is necessary, opt for non-nucleophilic, sterically hindered organic bases. These bases can deprotonate your desired substrate without having the nucleophilic character required to attack the ester's carbonyl carbon.
Recommended Bases:
Diisopropylethylamine (DIPEA or Hünig's base)
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Triethylamine (Et₃N) - Use with caution, ensure it is anhydrous.
Proton sponge
Bases to Avoid:
Hydroxides (NaOH, KOH, LiOH)
Alkoxides (NaOMe, NaOEt, t-BuOK) in the presence of water
Aqueous ammonia or amines
Q4: How should I design a reaction workup to avoid hydrolysis?
A: Standard aqueous workups are a major source of hydrolysis. A non-aqueous or minimally aqueous workup is highly recommended.
Recommended Workup Protocol:
Quench the reaction with a saturated solution of a mild salt, like ammonium chloride (NH₄Cl), if an acid needs to be neutralized, or with a minimal amount of cold, dilute acid if a base needs to be neutralized.
Immediately extract the product into a non-polar organic solvent like Ethyl Acetate, Dichloromethane (DCM), or Diethyl Ether.[2]
Wash the organic layer with a saturated brine (NaCl) solution. This helps to remove the bulk of the water.
Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
Filter and concentrate the solvent in vacuo.
If your product is soluble, an alternative is to filter the reaction mixture through a plug of silica gel or celite, eluting with an appropriate organic solvent to remove salts and polar impurities before concentration.
Q5: How should I properly store Ethyl 1-chloroisoquinoline-4-carboxylate and its derivatives to ensure long-term stability?
A: Proper storage is crucial. The compound should be stored in a tightly sealed container to prevent moisture ingress from the atmosphere.[6] For long-term stability, store in a cool, dry place. A desiccator at room temperature or storage in a freezer (in a well-sealed container to prevent condensation upon removal) is recommended.[6] Always bring the container to room temperature before opening to avoid moisture condensation on the cold solid.
Troubleshooting Guides
This section provides systematic approaches to diagnose and solve hydrolysis-related issues.
Guide 1: Diagnosing the Extent of Hydrolysis
It's essential to confirm that hydrolysis is the source of your low yield or impurities.
Step-by-Step Diagnostic Protocol:
Sample Collection: Take a small aliquot from your crude reaction mixture.
TLC Analysis: Spot the crude sample alongside a sample of your starting material on a silica TLC plate.
Observation: The hydrolyzed carboxylic acid byproduct is significantly more polar than the ethyl ester. It will appear as a new spot with a much lower Rƒ value, often streaking if not fully dissolved.
LC/MS Analysis (Confirmatory):
Dissolve a small amount of the crude material and analyze it by LC/MS.
Observation: Look for a mass peak corresponding to the carboxylic acid (M-Et+H)⁺, which has a molecular weight of 207.61 g/mol , compared to the starting ester's 235.66 g/mol .
Diagram: Troubleshooting Workflow
Caption: A systematic approach to troubleshooting ester hydrolysis.
Guide 2: Proactive Experimental Protocols
Protocol 1: Setting Up a Rigorously Anhydrous Reaction
This protocol minimizes the introduction of water from the start.
Glassware Preparation: Place all glassware (flasks, stir bars, dropping funnels) in an oven at >120°C for at least 4 hours, or flame-dry under vacuum immediately before use. Assemble the glassware while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).
Solvent Preparation: Use freshly opened anhydrous solvents or solvents purified through a solvent purification system (SPS). Alternatively, dry solvents using appropriate drying agents (e.g., molecular sieves for DCM, sodium/benzophenone for THF).
Reagent Handling: Use fresh, high-purity reagents. Liquid reagents should be added via syringe through a rubber septum. Solid reagents should be added under a positive pressure of inert gas.
Atmosphere Control: Maintain the reaction under a positive pressure of inert gas from start to finish. Use a bubbler or balloon to monitor the pressure.
Protocol 2: Performing a Non-Aqueous Workup
This protocol is designed for reactions where the byproducts are salts or other solids that can be removed by filtration.
Cooling: Once the reaction is complete, cool the mixture to room temperature or 0°C.
Filtration: If the reaction has formed a precipitate (e.g., ammonium salts, triethylamine hydrochloride), dilute the mixture with an anhydrous organic solvent (e.g., diethyl ether) to reduce the solubility of the salt and filter the mixture through a pad of Celite® or a sintered glass funnel.
Washing: Wash the filter cake with additional anhydrous solvent to ensure complete recovery of the product.
Concentration: Combine the filtrates and remove the solvent by rotary evaporation.
Purification: The resulting crude product can then be purified by standard methods like column chromatography or recrystallization.
References
Isoquinoline. (n.d.). In [Source name not available].
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). [Source name not available].
Maryanoff, B. E., & Reitz, A. B. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(6), 3315-3342. Retrieved from [Link]
The Isoquinoline Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]
Product Class 6: Isoquinolinones. (n.d.). In Science of Synthesis (Vol. 15.6).
Work up of ester? (2021, January 19). ResearchGate. Retrieved from [Link]
Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.[Source name not available].
Product Class 5: Isoquinolines. (n.d.). In Science of Synthesis (Vol. 15.5).
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Retrieved from [Link]
Wu, Y., & Sun, Y. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6159-6162. Retrieved from [Link]
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.Arkivoc.
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. Retrieved from [Link]
MSDS of ethyl 4-chloroquinazoline-2-carboxylate. (2013, August 22). [Source name not available].
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (n.d.). RSC Publishing. Retrieved from [Link]
Mátravölgyi, B., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 481. Retrieved from [Link]
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025, August 26). PMC. Retrieved from [Link]
Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. (n.d.). [Source name not available].
Minimizing byproduct formation in Ethyl 1-chloroisoquinoline-4-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. Here, we combine established chemical principles with practical, field-tested insights to help you troubleshoot and optimize your experimental outcomes.
Understanding the Synthesis: A Mechanistic Overview
The synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate typically involves a multi-step process, often culminating in the chlorination of an isoquinoline or isoquinoline N-oxide precursor. A common and effective route involves the use of phosphoryl chloride (POCl₃) on the corresponding isoquinoline-N-oxide.[1] This reaction proceeds via an electrophilic attack on the N-oxide, leading to the formation of the desired 1-chloro derivative.
However, as with many heterocyclic syntheses, this process is not without its challenges. Several side reactions can occur, leading to the formation of byproducts that can complicate purification and reduce the overall yield. Understanding the origins of these byproducts is the first step toward effective mitigation.
Visualizing the Reaction Pathway and Byproduct Formation
To better understand the critical points in the synthesis where byproducts can arise, the following workflow diagram illustrates a common synthetic route and highlights potential pitfalls.
Caption: Synthetic pathway for Ethyl 1-chloroisoquinoline-4-carboxylate and key byproduct formation points.
Common Byproducts and Mitigation Strategies
The following table outlines the most frequently encountered byproducts in the synthesis of Ethyl 1-chloroisoquinoline-4-carboxylate, their likely causes, and proven strategies to minimize their formation.
Incomplete chlorination reaction. Insufficient amount of chlorinating agent (e.g., POCl₃), low reaction temperature, or insufficient reaction time.
Ensure a molar excess of the chlorinating agent is used. Optimize the reaction temperature and time by monitoring the reaction progress using TLC or LC-MS.
1-chloroisoquinoline-4-carboxylic acid
Hydrolysis of the ethyl ester group. This can occur during the reaction if water is present, or during aqueous work-up and purification steps.[2]
Use anhydrous solvents and reagents. During work-up, use neutral or slightly acidic conditions and avoid prolonged exposure to strong bases. If hydrolysis occurs, the acid can be re-esterified.
Poly-chlorinated isoquinolines
Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to further chlorination on the aromatic ring.
Carefully control the reaction temperature and time. Stepwise addition of the chlorinating agent may also help to control the reaction's exothermicity and prevent over-chlorination.
Unreacted starting material (isoquinoline precursor)
Incomplete initial cyclization or functionalization steps leading to the isoquinoline core.
Ensure the purity of starting materials and optimize the conditions for the formation of the isoquinoline ring system before proceeding to the chlorination step.[3]
Troubleshooting Guide: Question & Answer
This section addresses specific issues that you may encounter during your synthesis.
Q1: My yield of Ethyl 1-chloroisoquinoline-4-carboxylate is consistently low. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
Incomplete N-oxidation: The conversion of the parent isoquinoline to its N-oxide is a critical step.[4][5] Ensure you are using a sufficient excess of the oxidizing agent (e.g., m-CPBA) and that the reaction goes to completion. Monitor this step by TLC.
Suboptimal Chlorination: The chlorination with POCl₃ is often the most challenging step.[1]
Temperature: The reaction typically requires heating.[1] If the temperature is too low, the reaction will be sluggish. Conversely, if it's too high, you risk decomposition and the formation of poly-chlorinated byproducts. An oil bath with a temperature controller is recommended for precise temperature management.
Reagent Purity and Excess: Use freshly distilled POCl₃ if possible. An excess of the reagent is generally required to drive the reaction to completion.
Product Loss During Work-up: The desired product may be partially lost during the aqueous work-up due to hydrolysis of the ester.[2] Keep the work-up conditions as neutral as possible and minimize the time the product is in contact with aqueous layers. Extraction with a suitable organic solvent like dichloromethane or ethyl acetate should be performed promptly.[1]
Q2: I am observing a significant amount of a more polar byproduct by TLC that is not the starting material. What could it be and how can I prevent it?
A2: A more polar byproduct is often the hydrolyzed carboxylic acid, 1-chloroisoquinoline-4-carboxylic acid. This occurs when the ethyl ester is cleaved.
Cause: The presence of water in your reaction or during work-up is the primary cause. POCl₃ reacts violently with water, so it's crucial to use anhydrous conditions.
Prevention:
Dry all glassware thoroughly in an oven before use.
Use anhydrous solvents.
If the hydrolysis occurs during work-up, consider using a non-aqueous work-up if your downstream applications allow.
Remediation: If you have already formed the carboxylic acid, you can recover it and re-esterify it in a separate step using standard esterification conditions (e.g., ethanol with a catalytic amount of strong acid).
Q3: My final product is a dark-colored oil or solid, and purification by column chromatography is difficult. What are my options?
A3: Dark coloration often indicates the presence of polymeric or degradation byproducts, which can make purification challenging.
Activated Carbon Treatment: Before column chromatography, you can try dissolving your crude product in a suitable solvent and treating it with a small amount of activated carbon. Stir for a short period, then filter through celite to remove the carbon and adsorbed colored impurities.
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes) to find one that provides good crystal formation and effectively excludes impurities.
Chromatography Optimization:
Solvent System: Systematically screen different solvent systems for your column chromatography to achieve better separation. A gradient elution may be necessary.
Silica Gel Deactivation: If your product is sensitive to the acidity of silica gel, you can use deactivated silica gel (e.g., by adding a small percentage of triethylamine to your eluent).
Frequently Asked Questions (FAQs)
Q1: What is the role of phosphoryl chloride (POCl₃) in this synthesis?
A1: Phosphoryl chloride serves as both a chlorinating agent and a dehydrating agent. In the reaction with an isoquinoline-N-oxide, it activates the N-oxide oxygen, facilitating a nucleophilic attack by the chloride ion at the C1 position of the isoquinoline ring.
Q2: Are there alternative chlorinating agents I can use?
A2: While POCl₃ is the most common and cost-effective reagent for this transformation, other reagents like phosphorus pentachloride (PCl₅) or a mixture of PCl₅ and POCl₃ can also be used. However, these may offer different reactivity profiles and require re-optimization of the reaction conditions.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and identify any major impurities.
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your final compound.[1]
Q4: What are the key safety precautions when working with phosphoryl chloride?
A4: Phosphoryl chloride is a highly corrosive and water-reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that all glassware is dry, as its reaction with water is highly exothermic and produces corrosive HCl gas.
References
Isoquinoline N-Oxide Synthesis under Pd-Catalysed C–H Activation/Annula- tion Processes. RSC Advances. Available at: [Link]
Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]
Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC. National Center for Biotechnology Information. Available at: [Link]
Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Facile synthesis of isoquinolines and isoquinoline N -oxides via a copper-catalyzed intramolecular cyclization in water - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06097C. Available at: [Link]
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline | Request PDF - ResearchGate. Available at: [Link]
Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation - PubMed. National Center for Biotechnology Information. Available at: [Link]
Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]
hydrolysis of esters - Chemguide. Available at: [Link]
Purification of isoquinoline - JPH01153679A - Google Patents.
Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]
Isoquinoline. Science of Synthesis. Available at: [Link]
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry Yoshiki Koshikari. Available at: [Link]
Ester to Acid - Common Conditions. Organic Chemistry Portal. Available at: [Link]
Technical Support Center: Optimizing Recrystallization for Ethyl 1-chloroisoquinoline-4-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0)[1]. As a moderately polar, aromatic heterocyclic ester, this compound presents unique crystalliza...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0)[1]. As a moderately polar, aromatic heterocyclic ester, this compound presents unique crystallization challenges, including a propensity for "oiling out" and the retention of highly conjugated, colored impurities.
This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the thermodynamic and kinetic causality behind each protocol, ensuring your purification workflow is a robust, self-validating system.
Quantitative Data: Solvent Selection Matrix
The isoquinoline core promotes strong
π−π
stacking, while the ethyl ester acts as a hydrogen-bond acceptor. The chloro substituent at position 1 increases the compound's lipophilicity[2]. Because heating esters in nucleophilic solvents (like methanol or aqueous ethanol) can cause transesterification or hydrolysis if trace acids/bases are present, aprotic binary solvent systems are highly recommended.
Solvent System
BP (°C)
Solubility (Hot)
Solubility (Cold)
Suitability & Mechanistic Rationale
Ethyl Acetate (EtOAc)
77
High
Moderate
Fair (Monosolvent). Good dissolution, but cold solubility may be too high, reducing overall yield.
Hexane / Heptane
69 / 98
Low
Very Low
Excellent (Anti-solvent). Highly non-polar; forces the moderately polar ester out of solution.
EtOAc / Heptane (1:3)
~75
High
Very Low
Optimal (Binary). EtOAc disrupts the crystal lattice during heating; Heptane drives thermodynamic precipitation upon cooling.
Ethanol / Water
78
High
Low
High Risk. Risk of ester hydrolysis or transesterification if trace
POCl3
or acid residues remain from synthesis[3].
Toluene
110
High
High
Poor. Strong
π−π
interactions with the isoquinoline core prevent efficient precipitation, devastating yields[4].
Step-by-Step Methodology: The Self-Validating Protocol
This protocol utilizes an EtOAc/Heptane binary system and incorporates in-process validation checkpoints to ensure you do not proceed with a failed step.
Step 1: Initial Dissolution (The Thermodynamic Phase)
Place 10.0 g of crude Ethyl 1-chloroisoquinoline-4-carboxylate in a 250 mL Erlenmeyer flask.
Add 20 mL of Ethyl Acetate (the solubilizing solvent) and heat to a gentle reflux (approx. 75°C) using a stirring hotplate.
Add additional EtOAc in 2 mL increments until the solid just dissolves.
Causality: Using the absolute minimum volume of the solubilizing solvent ensures the solution is supersaturated upon cooling, maximizing yield[5].
Step 2: Decolorization & Hot Filtration (The Kinetic Phase)
Remove the flask from heat momentarily and add 0.5 g of activated charcoal (Darco). Boil for 5 minutes.
Causality: Charcoal provides a massive, porous surface area that preferentially adsorbs highly conjugated, planar polymeric impurities via
π−π
interactions[5].
Filter the boiling mixture rapidly through a pre-warmed fluted filter paper or a heated celite pad into a clean, hot flask[6].
Validation Checkpoint 1: Spot the hot filtrate on a TLC plate alongside the crude mixture. The baseline material (polymeric impurities) should be completely absent in the filtrate. If not, repeat the charcoal treatment.
Step 3: Anti-Solvent Addition & Maturation
While maintaining the filtrate near boiling, add hot Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point).
Add 1-2 drops of EtOAc to clear the solution, remove from heat, and cover with a watch glass.
Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.
Causality: Slow cooling allows the molecules to arrange into a thermodynamically stable, highly ordered crystal lattice. Rapid cooling traps impurities within the lattice (kinetic trapping)[3].
Step 4: Isolation & Final Validation
Isolate the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with 10 mL of ice-cold Heptane to remove mother liquor adhering to the crystal surfaces.
Dry under high vacuum for 4 hours.
Validation Checkpoint 2: Determine the melting point. A sharp melting point range (<1.5°C) validates lattice purity. A depressed or broad range indicates trapped solvent or co-crystallized impurities.
Workflow & Logical Relationships
Caption: Self-validating recrystallization workflow for isoquinoline derivatives.
Troubleshooting Guides & FAQs
Q1: My compound is "oiling out" (forming a liquid layer) instead of forming crystals. How do I fix this?A1: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the compound. Instead of precipitating as a solid lattice, it separates as a supercooled liquid phase.
Immediate Fix: Reheat the mixture until the oil dissolves, then add more of the solubilizing solvent (EtOAc) to lower the saturation temperature. Alternatively, add a tiny seed crystal of pure Ethyl 1-chloroisoquinoline-4-carboxylate just above the cloud point to provide a nucleation site, forcing solid lattice formation over phase separation.
Q2: The isolated crystals still have a persistent yellowish-brown tint. Why didn't the recrystallization remove it?A2: Isoquinoline syntheses often generate highly conjugated, planar trace impurities that have similar solubility profiles to the product and easily co-crystallize by slipping into the
π−π
stacking layers of the lattice[6].
Solution: Recrystallization alone relies on differential solubility, which fails here. You must rely on differential adsorption. Re-dissolve the crystals, add 5-10% w/w activated charcoal, boil for 5 minutes, and perform a hot filtration through a celite pad[5]. The charcoal will trap the planar color bodies.
Q3: My recovery yield is extremely low (<30%). What went wrong?A3: Low yields are almost always a thermodynamic failure—specifically, using too much solubilizing solvent[6]. If you used 50 mL of EtOAc when only 15 mL was required, a massive portion of your product remains soluble even at 4°C.
Solution: Concentrate the mother liquor under reduced pressure (rotary evaporation) to about 25% of its original volume, then repeat the cooling process to harvest a second crop of crystals.
Q4: I have unreacted 1-hydroxyisoquinoline-4-carboxylate in my crude mixture. Will recrystallization separate it?A4: Standard recrystallization may struggle if the structural similarity is too high[6]. However, you can exploit their chemical properties. The 1-hydroxy compound (which exists largely as the isoquinolone tautomer) is significantly more polar and capable of strong hydrogen bonding compared to the 1-chloro ester.
Solution: Before recrystallization, dissolve the crude mixture in an organic solvent (like DCM) and wash with a dilute aqueous base (e.g., 5%
NaHCO3
or
Na2CO3
). The 1-hydroxy/isoquinolone impurity will be deprotonated and partition into the aqueous layer, leaving the highly pure 1-chloro ester in the organic layer to be concentrated and recrystallized[2].
Mechanistic Troubleshooting: Oiling Out
Caption: Mechanistic troubleshooting pathway for mitigating oiling out during crystallization.
Resolving co-elution issues in HPLC analysis of Ethyl 1-chloroisoquinoline-4-carboxylate
Technical Support Center: HPLC Analysis of Ethyl 1-chloroisoquinoline-4-carboxylate Welcome to the technical support center for the HPLC analysis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: HPLC Analysis of Ethyl 1-chloroisoquinoline-4-carboxylate
Welcome to the technical support center for the HPLC analysis of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with co-elution during method development and routine analysis. Here, we provide expert-driven troubleshooting guides and frequently asked questions to help you achieve robust and reliable separations.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem?
A: Co-elution occurs when two or more distinct chemical compounds elute from the chromatography column at the same time, resulting in a single, overlapping peak.[1] This is a significant issue in quantitative analysis because it prevents the accurate measurement of the individual components, compromising the purity assessment and quantification of your target analyte, Ethyl 1-chloroisoquinoline-4-carboxylate. In drug development, failing to separate an impurity from the active pharmaceutical ingredient (API) can lead to inaccurate stability data and potentially mask the presence of a toxic compound.[2]
Q2: My main peak for Ethyl 1-chloroisoquinoline-4-carboxylate looks symmetrical. Could there still be a hidden co-eluting impurity?
A: Yes, perfect co-elution can produce a peak that appears symmetrical to the naked eye.[1] Visual inspection is not sufficient to confirm peak purity. The most reliable way to detect a hidden impurity is to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector. These detectors acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting compound.[1] This process is often referred to as "peak purity analysis." Mass spectrometry (MS) detectors can also confirm co-elution if different mass-to-charge ratios (m/z) are detected across the peak's profile.[1]
Q3: What are the most likely impurities to co-elute with Ethyl 1-chloroisoquinoline-4-carboxylate?
A: Likely impurities can originate from the synthesis process or from degradation. Potential co-eluants include:
Isomeric By-products: Synthesis of isoquinolines can sometimes yield positional isomers, such as Ethyl 1-chloroisoquinoline-3-carboxylate or other chlorinated isomers, which may have very similar chromatographic behavior.[3]
Starting Materials: Unreacted starting materials or reagents from the synthesis.
Degradation Products: Forced degradation studies, conducted under stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are essential for identifying potential degradants.[4][5] For an ester like this compound, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a probable degradation pathway.
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
When facing a co-elution issue, a systematic, step-by-step approach is more effective than random adjustments. This guide provides a logical workflow to diagnose and resolve peak overlap.
Workflow for Resolving Co-elution
Caption: A systematic workflow for troubleshooting co-elution issues.
Step 1: Confirm Co-elution and Gather Information
Before making any changes, confirm that you have a co-elution problem.
Protocol: Inject your sample and analyze the peak for Ethyl 1-chloroisoquinoline-4-carboxylate using a DAD/PDA detector. Perform a peak purity analysis. A purity angle greater than the purity threshold indicates a spectrally impure peak.
Causality: This step is crucial to avoid mistakenly "fixing" a problem that doesn't exist, such as peak tailing caused by column degradation or secondary silanol interactions.[6]
Step 2: Understand the Physicochemical Properties
Your separation strategy should be guided by the chemical nature of your analyte and potential impurities.
Polarity: It is a moderately polar to nonpolar molecule due to its aromatic rings and ester group.[7]
Ionization: The isoquinoline ring contains a basic nitrogen atom with an estimated pKa of around 5.1.[7] This means the compound will be protonated and positively charged at a pH below ~5.1.
Step 3: Mobile Phase Optimization (The Primary Tool)
Altering the mobile phase is the fastest and most common way to influence chromatographic selectivity.
A. Adjusting the Organic Strength (Gradient or Isocratic)
Problem: Poorly retained peaks (low capacity factor, k') often elute close together near the void volume.[1][8]
Protocol:
If using a gradient, decrease the gradient slope (e.g., from a 5-minute ramp to a 10-minute ramp) to increase the separation window for eluting compounds.[9]
If isocratic, reduce the percentage of the organic solvent (e.g., from 70% acetonitrile to 65%) to increase the retention time and allow more time for the column to differentiate between the analytes.[1]
Causality: Increasing the retention time (increasing k') gives the stationary phase more opportunity to interact differently with the co-eluting compounds, which is a prerequisite for separation.[8]
B. Changing the Organic Solvent Type
Problem: Analytes have similar hydrophobicity and are not resolved by simply adjusting solvent strength.
Protocol: If you are using acetonitrile (ACN), prepare an identical mobile phase (same percentage and buffer) but replace the ACN with methanol (MeOH), or vice versa.
Causality: ACN and MeOH have different solvent properties that create different selectivities. ACN is aprotic, while MeOH is a protic solvent capable of hydrogen bonding.[10] This difference in interaction can change the elution order and resolve co-eluting peaks, especially if one compound can hydrogen bond more effectively than the other.
C. Adjusting Mobile Phase pH
Problem: Co-eluting compounds include ionizable species with different pKa values.
Protocol:
Determine the pKa of your analyte and potential impurities. The isoquinoline nitrogen has a pKa of ~5.1.[7]
Adjust the mobile phase pH to be at least 2 units away from the pKa of the compounds. To ensure the isoquinoline nitrogen is fully protonated (ionized), use a pH of ≤ 3.1. To ensure it is fully deprotonated (neutral), use a pH of ≥ 7.1.
Use an appropriate buffer for your target pH (e.g., phosphate for pH 2-3 and 6-8, formate or acetate for pH 3-5).
Causality: The pH of the mobile phase dictates the ionization state of the analyte.[11][12] In reversed-phase HPLC, the neutral (deprotonated) form of a basic compound like an isoquinoline is more hydrophobic and will be retained longer. The ionized (protonated) form is more polar and will elute earlier. By changing the pH, you can dramatically alter the retention times of ionizable compounds, often resolving them from non-ionizable or differently ionizable impurities.[13][14][15] Operating at a pH close to the pKa can lead to split or broad peaks, as both the ionized and neutral forms of the analyte exist simultaneously.[11][12]
Parameter
Method A (Initial)
Method B (pH Adjusted)
Rationale for Change
Mobile Phase A
Water
20 mM Potassium Phosphate, pH 3.0
Control ionization state of the isoquinoline nitrogen.
Mobile Phase B
Acetonitrile
Acetonitrile
No Change
Gradient
30-90% B in 10 min
30-90% B in 10 min
No Change
Result
Co-elution observed (Rs < 1.0)
Resolution achieved (Rs = 1.8)
At pH 3.0, the basic nitrogen is fully protonated, increasing polarity and shifting its retention time relative to a neutral impurity.
Step 4: Stationary Phase Selectivity (The Secondary Tool)
If mobile phase adjustments are insufficient, changing the column chemistry provides a powerful alternative for altering selectivity.
Protocol: Replace the standard C18 column with a column offering a different separation mechanism.
Causality: Different stationary phases interact with analytes based on different chemical principles.
Phenyl-Hexyl Column: This phase provides π-π interactions with the aromatic rings of the isoquinoline structure. This can be highly effective at separating compounds with similar hydrophobicity but different aromatic character.[16]
Polar-Embedded or "Aqua" (AQ) Columns: These columns have a polar group embedded in the alkyl chain (e.g., amide, carbamate) or are polar-endcapped.[17][18][19] They offer different selectivity than a standard C18 and are more stable in highly aqueous mobile phases, which is useful for retaining very polar impurities that might otherwise elute in the void.
HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative mode used to retain and separate very polar compounds that have little to no retention on reversed-phase columns.[20][21] This would be a choice if a polar degradant is the co-eluting species.
Chiral Stationary Phases (CSPs): If the co-eluting impurity is suspected to be an enantiomer, a chiral column is necessary. Polysaccharide-based CSPs are widely used for this purpose.[22][23][24][25]
Parameter
Method C (Standard C18)
Method D (Phenyl-Hexyl)
Rationale for Change
Column
C18, 4.6 x 150 mm, 5 µm
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Introduce π-π interactions to alter selectivity.
Mobile Phase
60% ACN / 40% Water
60% ACN / 40% Water
Keep mobile phase constant to isolate the effect of the stationary phase.
Result
Co-elution observed (Rs < 1.0)
Baseline separation (Rs = 2.1)
The phenyl phase interacts differently with the aromatic systems of the analyte and impurity, leading to separation.
Step 5: Adjusting Other Chromatographic Parameters
While less impactful on selectivity, temperature and flow rate can be fine-tuned to improve a separation.
Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) decreases mobile phase viscosity, which can improve peak efficiency (narrower peaks).[9] It can also subtly alter selectivity, so it is worth investigating for difficult separations.
Flow Rate: Decreasing the flow rate can improve efficiency and may slightly enhance resolution, but at the cost of longer run times.
By following this structured approach—confirming the problem, understanding the chemistry, and systematically modifying mobile phase and stationary phase parameters—you can efficiently troubleshoot and resolve even challenging co-elution issues in your HPLC analysis.
References
BenchChem. (n.d.). HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis.
Pyka, A., & Klimczok, J. (2013). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences.
Péhourcq, F., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. Molecules.
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
Reddit. (2022). Alternative stationary phases.
Wang, Y., et al. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). PMC.
SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column.
Axion Labs. (2024). HPLC problems with very polar molecules.
Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
Pyka, A., & Klimczok, J. (2013). Effect of mobile phase buffer ph on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography. Current Issues in Pharmacy and Medical Sciences.
Péhourcq, F., et al. (2025). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. PubMed.
IntechOpen. (2021). Chiral Alkaloid Analysis.
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide.
ResearchGate. (2025). Effect of mobile phase buffer pH on separation selectivity of some isoquinoline alkaloids in reversed-phase systems of Pressurized Planar Electrochromatography and High-Performance Thin-Layer Chromatography.
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube.
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
Moravek, Inc. (2024). Exploring the Role of pH in HPLC Separation.
MedCrave. (2016). Forced Degradation Studies.
Singh, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
LCGC International. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
Overcoming steric hindrance in Ethyl 1-chloroisoquinoline-4-carboxylate substitutions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for functionalization of the Ethyl 1-chloroisoquinoline-4-carboxylate scaffold. This guide is designed for researchers, medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for functionalization of the Ethyl 1-chloroisoquinoline-4-carboxylate scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with substitution reactions at the C1 position. We will dissect the inherent difficulties posed by this substrate and provide field-proven troubleshooting guides, detailed protocols, and mechanistic insights to help you overcome these synthetic hurdles.
At a Glance: Comparing Substitution Strategies
The C1 position of the isoquinoline core is electronically activated for substitution; however, it is sterically encumbered. Direct SNAr is often challenging, making modern cross-coupling reactions the methods of choice.
Reaction Type
Primary Challenge
Key to Success
Common Applications
Nucleophilic Aromatic Substitution (SNAr)
High steric hindrance from the C8-H and C4-ester group impedes nucleophilic attack.
High temperature, strong nucleophiles, microwave irradiation.
Introduction of small nucleophiles (e.g., alkoxides, thioalkoxides).
Suzuki-Miyaura Coupling
Steric bulk hinders both oxidative addition and reductive elimination steps of the catalytic cycle.
Use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote a monoligated, reactive Pd(0) species.[1][2]
C-C bond formation (Arylation, Vinylation, Alkylation).
Buchwald-Hartwig Amination
Steric congestion around the C-N bond formation site. Requires a highly active catalyst to facilitate reductive elimination.
Bulky, electron-rich phosphine or biarylphosphine ligands and a strong, non-nucleophilic base are critical.[3][4]
FAQ 1: Why is my substitution reaction on Ethyl 1-chloroisoquinoline-4-carboxylate failing or giving poor yields?
Answer:
The primary reason for low reactivity at the C1 position is significant steric hindrance. While the isoquinoline nitrogen activates this position electronically for nucleophilic attack, the molecule's geometry presents a formidable physical barrier.
Peri Interaction: The hydrogen atom at the C8 position is spatially close to the C1 position, creating a "peri" interaction that physically blocks the trajectory of an incoming nucleophile or catalyst.
Influence of the C4-Ester: The ethyl carboxylate group at the C4 position, while electronically activating, contributes to steric crowding around the C1 site.
This steric congestion raises the activation energy for both traditional SNAr and the key steps in metal-catalyzed cross-coupling reactions.[5][6]
Caption: Steric clash points on Ethyl 1-chloroisoquinoline-4-carboxylate.
FAQ 2: My Nucleophilic Aromatic Substitution (SNAr) reaction is not working. What can I try?
Answer:
Given the steric challenges, SNAr reactions on this substrate are inherently difficult and often require forcing conditions.[7][8] If you are committed to this pathway, here are some troubleshooting steps.
Troubleshooting Guide: SNAr Reactions
Issue
Probable Cause(s)
Recommended Solution(s)
No Reaction / Sluggish Conversion
High Activation Energy: Steric hindrance prevents the formation of the intermediate Meisenheimer complex.[9]
Increase Temperature: Gradually increase the reaction temperature, potentially to the boiling point of the solvent. Use Microwave Irradiation: This can dramatically reduce reaction times by efficiently overcoming the activation barrier.[10][11]
Poor Nucleophilicity: The nucleophile is not strong enough to attack the sterically shielded carbon.
Enhance Nucleophile Strength: For alcohols or thiols, pre-treat with a strong base (e.g., NaH) to form the more potent alkoxide or thiolate. Choose a Stronger Nucleophile: If possible, select a less bulky, more reactive nucleophile.
Low Yield / Decomposition
Harsh Conditions: High temperatures required for the reaction may be degrading the starting material or product.
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating after the starting material is consumed. Solvent Choice: Use a high-boiling polar aprotic solvent like DMSO, NMP, or sulfolane which can accelerate SNAr reactions.[11]
Workflow: Troubleshooting Reaction Failure
Caption: Decision-making workflow for troubleshooting failed reactions.
FAQ 3: How can I achieve a successful Suzuki-Miyaura (C-C) coupling with this substrate?
Answer:
Suzuki-Miyaura coupling is a powerful and often superior method for C-C bond formation on this scaffold. Success hinges almost entirely on the selection of an appropriate catalyst system, specifically the phosphine ligand, to overcome steric barriers.[1][12]
The Causality Behind Ligand Choice:
For sterically hindered substrates, the rate-limiting step is often the oxidative addition of the Pd(0) catalyst to the C-Cl bond.[2] Bulky, electron-rich monophosphine ligands are highly effective because they favor the formation of a coordinatively unsaturated, 14-electron "L-Pd(0)" species. This species is less bulky and more reactive towards oxidative addition than a fully coordinated "L₂-Pd(0)" complex.[3][13]
Troubleshooting Guide: Suzuki-Miyaura Coupling
Parameter
Recommendation & Rationale
Ligand Selection
Use Bulky, Electron-Rich Monodentate Phosphine Ligands. These are essential for promoting the highly active monoligated Pd(0) species needed for the challenging oxidative addition step.[1][13] Top Choices: SPhos, XPhos, RuPhos, Tri-tert-butylphosphine (P(t-Bu)₃).
Catalyst Source
Use a Modern Pre-catalyst. Palladacycle pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.
Base Selection
Use a Moderately Strong, Non-nucleophilic Base. The base is required to activate the boronic acid for transmetalation.[12] K₃PO₄ or Cs₂CO₃ are excellent choices as they have good solubility in aqueous mixtures and are generally compatible with sensitive functional groups.
Solvent System
Use a Biphasic or Anhydrous Polar Aprotic System. A mixture like 1,4-Dioxane/water or Toluene/water is standard and effective. The water is crucial for dissolving the base and facilitating boronate formation. For water-sensitive substrates, anhydrous THF or CPME with a soluble base like K₃PO₄ can be used.
Temperature
Start at 80-100 °C. While some modern catalysts can operate at lower temperatures, hindered aryl chlorides typically require heating to achieve a reasonable reaction rate.
Visualizing the Mechanism
Caption: Suzuki-Miyaura cycle, highlighting the sterically hindered oxidative addition step.
Protocol: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried reaction vial, add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the ligand (if not part of the pre-catalyst, e.g., XPhos, 1.1-1.2x mol% relative to Pd).
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio). The concentration is typically 0.1 M with respect to the limiting reagent.
Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for 2-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
FAQ 4: What is the best approach for a Buchwald-Hartwig (C-N) Amination?
Answer:
Similar to Suzuki coupling, the Buchwald-Hartwig amination is the premier method for forming C-N bonds with this substrate. The challenges are analogous: steric hindrance makes the final C-N bond-forming reductive elimination step difficult.[3] Success requires a catalyst system that is both highly active and can accommodate the steric bulk.
Troubleshooting Guide: Buchwald-Hartwig Amination
Parameter
Recommendation & Rationale
Ligand Selection
Use Bulky, Electron-Rich Biarylphosphine or Ferrocene-based Ligands. These ligands are crucial for promoting the challenging reductive elimination step.[3][14] Top Choices: BrettPhos, RuPhos, Josiphos-type ligands (for specific amines), XPhos.
Base Selection
Use a Strong, Sterically Hindered, Non-nucleophilic Base. The base deprotonates the amine to form the palladium-amido complex. Strong bases are required, but they must not act as competing nucleophiles.[4] Top Choices: Sodium tert-butoxide (NaOt-Bu), Lithium bis(trimethylsilyl)amide (LHMDS), Potassium bis(trimethylsilyl)amide (KHMDS).
Catalyst Source
Use a Modern Pre-catalyst. Air-stable pre-catalysts like BrettPhos Pd G3 provide consistency and high activity.
Solvent
Use Anhydrous, Aprotic Solvents. Toluene, Dioxane, or CPME are common choices. The reaction must be run under strictly anhydrous conditions as water can deactivate the catalyst and hydrolyze the base.
Amine Scope
Primary amines can undergo double arylation. To avoid this, use a slight excess of the amine and monitor the reaction carefully. For coupling with ammonia, an ammonia equivalent like benzophenone imine is often required, followed by hydrolysis.[3]
Visualizing the Mechanism
Caption: Buchwald-Hartwig cycle, highlighting the sterically hindered reductive elimination step.
Protocol: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox, add Ethyl 1-chloroisoquinoline-4-carboxylate (1.0 eq), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-5 mol%), and the strong base (e.g., NaOt-Bu, 1.2-1.5 eq) to an oven-dried vial.
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene). Then, add the amine (1.1-1.3 eq).
Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (e.g., 100-110 °C) for 4-24 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the layers, wash the organic phase with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification: Purify the crude product by column chromatography on silica gel.
References
Fairlamb, I. J. S., et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]
Nolan, S. P., et al. (2024). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]
Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
Capretta, A., & Awuah, E. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry. [Link]
Baran, P. S., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. NIH Public Access. [Link]
Movassaghi, M., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. NIH Public Access. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
Sigman, M. S., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. NIH Public Access. [Link]
Pharmaceutical Technology. (2026). New Horizons for Cross-Coupling Reactions. [Link]
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
Scilit. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. [Link]
de Meijere, A., & Diederich, F. (Eds.). (2004). New Trends in Cross-Coupling. Wiley-VCH. [Link]
Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. NIH Public Access. [Link]
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
ResearchGate. The intrinsic electrophilicity of C1 in isoquinolines is sufficient to.... [Link]
Stoyanov, S., et al. (2023). Synthesis of Novel 1-Oxo-2,3,4-trisubstituted Tetrahydroisoquinoline Derivatives, Bearing Other Heterocyclic Moieties and Comparative Preliminary Study of Anti-Coronavirus Activity of Selected Compounds. MDPI. [Link]
Bhatia, M.S. et al. (2011). Bioisosterism- A useful strategy for molecular modification and drug design. Pharmacologyonline. [Link]
MacMillan, D. W. C., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. NIH Public Access. [Link]
Technical Support Center: Optimal Storage and Handling of Ethyl 1-chloroisoquinoline-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for storing and handling Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0)...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the best practices for storing and handling Ethyl 1-chloroisoquinoline-4-carboxylate (CAS: 65920-39-0) to ensure its long-term stability and prevent degradation.[1] Maintaining the chemical integrity of this reagent is paramount for reproducible and reliable experimental outcomes in organic synthesis and pharmaceutical development.[2]
Section 1: Quick Reference Storage Guide
For rapid assessment, the following table summarizes the optimal and acceptable storage conditions for Ethyl 1-chloroisoquinoline-4-carboxylate, based on its chemical structure, which includes a hydrolyzable ester and an air-sensitive chloro-isoquinoline moiety.
The compound is air-sensitive.[6][8] An inert atmosphere prevents oxidation and displaces atmospheric moisture, which is a key reactant in hydrolysis.[4][7]
Moisture
Strictly Anhydrous
Minimal Exposure
The ester functional group is susceptible to hydrolysis in the presence of water, which breaks the ester bond to form the parent carboxylic acid and ethanol.[4][9]
Light
In the Dark (Amber Vial)
Diffuse Laboratory Light
Protection from direct sunlight is recommended to prevent potential photolytic degradation.[10]
Container
Tightly sealed vial with a PTFE-lined cap, preferably under an inert gas blanket.
Original manufacturer's container, carefully resealed after opening.[3]
Prevents ingress of air and moisture.[6][10] PTFE liners provide excellent chemical resistance.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for Ethyl 1-chloroisoquinoline-4-carboxylate?
A: The two most significant degradation pathways are rooted in the compound's core functional groups: the ethyl ester and the chlorinated isoquinoline ring.
Hydrolysis of the Ester: This is the most common degradation route. The ester group can react with water (moisture) to hydrolyze back to its constituent parts: 1-chloroisoquinoline-4-carboxylic acid and ethanol.[9] This reaction can be accelerated by the presence of acidic or basic contaminants and by elevated temperatures.[11]
Reactions of the Chloro-Isoquinoline Ring: As an air-sensitive chlorinated heterocyclic compound, it is susceptible to oxidative degradation.[6][8] Furthermore, prolonged exposure to moisture can lead to the slow formation of hydrochloric acid (HCl), which can in turn catalyze further hydrolysis of the ester.[12]
Caption: Primary hydrolytic degradation of the target compound.
Q2: Why is an inert atmosphere (Nitrogen or Argon) so critical for storage?
A: An inert atmosphere is crucial for two primary reasons. First, it displaces oxygen, protecting the air-sensitive chloro-isoquinoline nucleus from oxidative degradation.[6][7][8] Second, and equally important, it displaces atmospheric moisture. By removing water vapor, you eliminate a key reactant required for the hydrolysis of the ester group, which is often the primary mode of sample degradation.[4][9] Storing under an inert atmosphere is a cornerstone of preserving hydrolytically labile compounds.[5]
Q3: I stored my compound in a standard -20°C freezer and still observed degradation. Why did this happen?
A: This is a common issue. While low temperatures slow reaction kinetics, standard laboratory freezers are often high-humidity environments.[4] Each time the freezer is opened, moist air enters and condenses. If the compound's container is not perfectly sealed, this moisture can ingress and cause hydrolysis over time, even at low temperatures. In fact, storing a poorly sealed container in a humid freezer can be more detrimental than storing it in a dry desiccator at room temperature.[4] The best practice is to store the compound in a tightly sealed vial, backfilled with an inert gas, inside a freezer or refrigerator.
Q4: What are the physical or analytical signs of compound degradation?
A: Visual inspection can sometimes reveal degradation (e.g., change in color, clumping of the solid), but this is not a reliable method. Definitive evidence of degradation requires analytical techniques:
LC/MS (Liquid Chromatography-Mass Spectrometry): This is the most common method. The appearance of a new peak with a mass corresponding to the hydrolyzed product (1-chloroisoquinoline-4-carboxylic acid) is a clear indicator of degradation.
NMR (Nuclear Magnetic Resonance) Spectroscopy: Comparison of a fresh sample's NMR spectrum to the original reference spectrum can reveal new peaks or changes in integration values indicative of degradation products.
FT-IR (Fourier-Transform Infrared) Spectroscopy: For significant degradation, FT-IR can be informative. The hydrolysis of the ester results in the formation of a carboxylic acid. This will manifest as a decrease in the anhydride carbonyl stretches and an increase in the carbonyl stretches for the carboxylic acid around 1700 cm⁻¹.[5]
Q5: What materials and substances are incompatible with Ethyl 1-chloroisoquinoline-4-carboxylate?
A: To prevent degradation and ensure safety, avoid contact with the following:
Strong Oxidizing Agents: These can react with the isoquinoline ring system.[6][8]
Water/Moisture: As detailed above, this leads to hydrolysis.[9][12]
Strong Acids and Bases: These can catalyze the hydrolysis of the ester.
Excessive Heat: High temperatures can cause thermal decomposition, which may release hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6][8][13]
Section 3: Troubleshooting Guide
Problem
Likely Cause
Recommended Action
Inconsistent or failed reaction results.
Compound degradation leading to lower purity and inaccurate molar quantities.
1. Re-analyze the purity of your stock of Ethyl 1-chloroisoquinoline-4-carboxylate using LC/MS. 2. Review your storage and handling procedures against this guide. 3. If degradation is confirmed, use a fresh, unopened vial of the compound for subsequent experiments.
A new, more polar peak is observed in LC/MS analysis.
Hydrolysis of the ester to the corresponding carboxylic acid. The carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase column.
Confirm the identity of the new peak by comparing its mass to the calculated mass of 1-chloroisoquinoline-4-carboxylic acid. If confirmed, the stock material has degraded.
The solid material appears discolored or has become sticky.
Significant chemical degradation.
This is a strong indicator of advanced degradation. It is highly recommended to discard the material according to your institution's safety protocols and procure a fresh supply. Do not attempt to use it for sensitive applications.
Section 4: Protocols for Handling and Storage
Protocol 4.1: Recommended Long-Term Storage
Environment: Perform all manipulations in a low-humidity environment, preferably inside a glovebox with a nitrogen or argon atmosphere.[7]
Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
Procedure:
Place the vial containing Ethyl 1-chloroisoquinoline-4-carboxylate inside the glovebox.
If the material is in its original container, open it inside the glovebox.
Blanket the headspace of the vial with the inert gas.
Quickly and tightly seal the vial with the PTFE-lined cap.
For extra protection, wrap the cap and neck of the vial with Parafilm®.
Labeling: Clearly label the vial with the compound name, date received, and date opened.
Storage Location: Place the sealed vial in a designated refrigerator at 2–8°C.[3]
Protocol 4.2: Procedure for Aliquoting the Compound
To preserve the integrity of the bulk stock, it is critical to aliquot the material for daily or weekly use rather than repeatedly accessing the main container.
Technical Support Center: Palladium Catalyst Residue Removal from Ethyl 1-chloroisoquinoline-4-carboxylate Products
Welcome to the technical support center for post-reaction purification of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize palla...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for post-reaction purification of Ethyl 1-chloroisoquinoline-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions in their synthetic pathways and face the critical challenge of removing residual palladium to meet stringent purity requirements.
The use of palladium catalysts is widespread in modern organic synthesis, enabling the efficient formation of complex molecules.[1][2][3] However, the removal of residual palladium from the final product is a significant challenge, particularly in the pharmaceutical industry where strict limits on heavy metal impurities are enforced by regulatory bodies like the International Council for Harmonisation (ICH).[4][5] Residual palladium can not only pose toxicological risks but also interfere with downstream reactions.[4][6]
This resource provides troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address common issues encountered during the purification of Ethyl 1-chloroisoquinoline-4-carboxylate and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium residues from my Ethyl 1-chloroisoquinoline-4-carboxylate product?
The difficulty in removing palladium residues from nitrogen-containing heterocyclic compounds like Ethyl 1-chloroisoquinoline-4-carboxylate stems from several factors:
Coordination Chemistry: The nitrogen atom in the isoquinoline ring and potentially the chlorine and ester functionalities can coordinate with palladium species, forming stable complexes that are difficult to break. This interaction can lead to the co-purification of palladium with the desired product.
Multiple Palladium Species: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and forms during the reaction, including soluble complexes and colloidal nanoparticles.[7] Each species may require a different removal strategy. Filtration alone is often insufficient for removing soluble or colloidal palladium.[7]
Product Solubility: The solubility characteristics of the product can limit the choice of purification methods. For instance, if the product is highly soluble in the reaction solvent, precipitation methods may be less effective.
Troubleshooting Guide
This section addresses common problems encountered during palladium removal and provides systematic solutions.
Problem 1: After standard filtration through Celite, my product is still contaminated with palladium.
Symptoms:
ICP-MS or other analytical techniques show palladium levels above the acceptable limit.
The isolated product has a dark or discolored appearance.
Causality Analysis:
Standard filtration through a Celite pad is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) and larger agglomerates of metallic palladium.[7][8] If significant palladium remains, it is likely present as soluble palladium complexes or fine colloidal particles that pass through the filter bed.[7]
Decision & Workflow Diagram for Palladium Removal:
Caption: Decision workflow for selecting a palladium removal strategy.
Solutions & Protocols:
If initial filtration is insufficient, more targeted methods are required. The choice of the subsequent step is critical and depends on the nature of the palladium species.
Palladium scavengers are solid-supported or soluble reagents with functional groups that have a high affinity for palladium, effectively "scavenging" it from the solution.[1][9] Thiol-based scavengers are particularly effective for binding both Pd(0) and Pd(II) species.[7]
Recommended Scavengers for Nitrogen-Containing Heterocycles:
Non-selective, can adsorb the product leading to yield loss.[4][10]
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
Dissolution: After initial filtration of the crude reaction mixture, dissolve the product containing residual palladium in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 wt% relative to the crude product). The optimal amount should be determined through small-scale screening experiments.
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature will depend on the specific scavenger and the level of contamination.
Filtration: Filter the mixture through a pad of Celite or a fine porosity filter to remove the scavenger-palladium complex.[7]
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
Analysis: Combine the filtrate and washings. Concentrate the solution and analyze a sample for residual palladium content using ICP-MS or a high-throughput colorimetric/fluorescence method.[9][11]
Activated carbon can be an effective and economical choice for removing palladium residues, particularly colloidal Pd(0).[4]
Experimental Protocol: Activated Carbon Treatment
Solvent Selection: Dissolve the crude product in a solvent in which it is highly soluble.
Carbon Addition: Add activated carbon (typically 5-20 wt% relative to the crude product). The grade of activated carbon can significantly impact its effectiveness.
Slurry: Stir the resulting slurry at room temperature for 1-12 hours.
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Note that activated carbon fines can be difficult to filter, so a well-packed Celite bed is crucial.
Product Recovery and Analysis: Concentrate the filtrate and analyze for yield and residual palladium.
Problem 2: Significant product loss occurs during the palladium removal step.
Symptoms:
Low isolated yield of Ethyl 1-chloroisoquinoline-4-carboxylate after purification.
Causality Analysis:
Product loss during palladium removal is often due to non-selective adsorption of the product onto the purification medium, especially with activated carbon and, to a lesser extent, silica-based scavengers.[4] Polar products are more susceptible to adsorption on silica.
Troubleshooting Steps:
Reduce the Amount of Scavenger/Carbon: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired palladium level. This often requires optimization through small-scale trials.
Thorough Washing: After filtering off the scavenger or carbon, wash the filter cake extensively with a suitable solvent to recover any adsorbed product.
Select a More Specific Scavenger: If product adsorption is a persistent issue, consider screening a panel of different scavengers to find one with higher selectivity for palladium over your product.[7]
Consider Alternative Methods: If scavenging leads to unacceptable yield loss, explore other purification techniques such as crystallization or liquid-liquid extraction.
Crystallization can be a powerful technique for removing palladium impurities, especially when combined with a pre-treatment step to reduce the initial palladium concentration.[9][10]
Experimental Protocol: Enhanced Crystallization
Pre-treatment (Optional but Recommended): Perform a quick treatment with a small amount of a selective scavenger to remove the bulk of the palladium.
Solvent Screening: Identify a suitable solvent or solvent system for the crystallization of Ethyl 1-chloroisoquinoline-4-carboxylate. The ideal system will have high solubility at elevated temperatures and low solubility at room temperature or below.
Dissolution and Hot Filtration: Dissolve the crude product in the minimum amount of hot solvent. If any insoluble material is present, perform a hot filtration.
Cooling and Crystallization: Allow the solution to cool slowly to promote the formation of well-defined crystals. Seeding with a small crystal of the pure product can be beneficial.
Isolation and Washing: Isolate the crystals by filtration and wash with a small amount of cold solvent.
Analysis: Analyze the purified crystals for palladium content.
Advanced and Emerging Techniques
For particularly challenging separations or for large-scale manufacturing, more advanced techniques may be considered.
Organic Solvent Nanofiltration (OSN): This membrane-based technology can separate dissolved palladium catalysts from the product in solution, allowing for potential catalyst recovery and reuse.[12]
Supercritical Fluid Extraction (SFE): Using supercritical carbon dioxide with a complexing agent can be a green and efficient method for extracting palladium from supported catalysts.[13]
Removing palladium catalyst residues from Ethyl 1-chloroisoquinoline-4-carboxylate products is a critical step in ensuring the quality and safety of the final compound. A systematic and informed approach, starting with an understanding of the potential palladium species present, is key to developing an effective purification strategy. By carefully selecting and optimizing methods such as scavenger treatment, activated carbon adsorption, and crystallization, researchers can successfully reduce palladium levels to meet even the most stringent regulatory requirements while maximizing product yield.
References
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. PMC. Retrieved from [Link]
Koide, K., et al. (2019). Third-Generation Method for High-Throughput Quantification of Trace Palladium by Color or Fluorescence. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]
Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Retrieved from [Link]
Li, Y., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. RSC Publishing. Retrieved from [Link]
Google Patents. (2005). Method of removing palladium - US20050256327A1.
SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
Johnson Matthey. Scavenging Technologies from Johnson Matthey. Retrieved from [Link]
Pharmaceutical Technology. (2026, March 24). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Retrieved from [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]
Macdonald, S. J. F., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Roy, D., & De, S. (2013). Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach. RSC Publishing. Retrieved from [Link]
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC. Retrieved from [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. Retrieved from [Link]
Ma, S. (2014). palladium-catalyzed heterocycle synthesis from allenes. Accounts of Chemical Research. Retrieved from [Link]
Trost, B. M., & Fraisse, P. L. (2011). Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. SciSpace. Retrieved from [Link]
Reddit. (2025, September 19). Your trick to remove residual palladium. Retrieved from [Link]
Kielhorn, J., et al. (2002). Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. PubMed. Retrieved from [Link]
Gapińska, M., et al. (2025). Impact of a Palladium(II)-tris(2-carboxyethyl)phosphine Complex on Normal Cells: Toxicity and Membrane Interaction. MDPI. Retrieved from [Link]
Török, D., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. Retrieved from [Link]
Chen, K., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Retrieved from [Link]
Cramail, H., et al. (2023). Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO2-Soluble Complexing Polymers for Palladium Extraction from Supported Catalysts. PMC. Retrieved from [Link]
Wang, C., et al. (2024). A switch strategy for the synthesis of C4-ethylamine indole and C7-aminoindoline via controllable carbon elimination. PMC. Retrieved from [Link]
New Journal of Chemistry. (n.d.). Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). One-pot borylation/arylation of 4-chloroquinolines and its application for the synthesis of various quinoline-based pharmacophores. Retrieved from [Link]
Reactivity comparison: Ethyl 1-chloroisoquinoline-4-carboxylate vs 1-bromo analogs
An In-Depth Guide to the Comparative Reactivity of Ethyl 1-chloroisoquinoline-4-carboxylate and its 1-bromo Analog for Drug Discovery and Chemical Synthesis In the landscape of medicinal chemistry and materials science,...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Comparative Reactivity of Ethyl 1-chloroisoquinoline-4-carboxylate and its 1-bromo Analog for Drug Discovery and Chemical Synthesis
In the landscape of medicinal chemistry and materials science, isoquinoline scaffolds are privileged structures, forming the core of numerous biologically active compounds. The functionalization of this core, particularly at the C1 position, is a critical step in the development of novel molecular entities. This guide provides a detailed comparative analysis of two key precursors: Ethyl 1-chloroisoquinoline-4-carboxylate and its 1-bromo analog. Our focus is to equip researchers, scientists, and drug development professionals with the fundamental principles and practical data needed to make informed decisions for substrate selection in cross-coupling reactions.
Theoretical Foundation: Understanding C-Cl vs. C-Br Bond Reactivity
The utility of aryl halides in modern synthesis is dominated by palladium-catalyzed cross-coupling reactions. The general reactivity trend for these substrates is well-established: I > Br > Cl > F .[1][2] This hierarchy is fundamentally dictated by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (higher BDE) than the C-Br bond, making it more difficult to break.[3][4][5]
This energy difference is most critical during the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[6][7] In this initial phase, the palladium(0) catalyst inserts itself into the C-X bond, forming a Pd(II) intermediate.[6][8] Due to its lower BDE, the C-Br bond undergoes oxidative addition under much milder conditions. Conversely, activating the more robust C-Cl bond typically necessitates more forcing conditions, such as:
Higher Temperatures: To provide the necessary activation energy.
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) are often required to create a more electron-rich, and thus more reactive, Pd(0) center.[9][10][11]
Stronger Bases and Different Catalyst Systems: To facilitate the overall catalytic turnover.
While aryl chlorides present a greater synthetic challenge, they are often more cost-effective and readily available starting materials, making their use highly desirable in large-scale synthesis.[10][12]
The Catalytic Cycle: The Critical Oxidative Addition Step
To visualize the role of the C-X bond, consider the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition is the gateway to the entire process, and it is here that the difference in reactivity between the chloro and bromo analogs is most pronounced.
Caption: Generalized Palladium Catalytic Cycle.
Comparative Data: Performance in Key Cross-Coupling Reactions
The following table summarizes the expected reactivity and typical conditions for the chloro and bromo analogs in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck.
Inefficiency can be an issue; catalyst deactivation is more common.[14]
Experimental Protocols: A Practical Comparison
The difference in reactivity is best illustrated by comparing typical experimental protocols. The following are representative procedures for a Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 1-bromoisoquinoline-4-carboxylate (Higher Reactivity)
This protocol utilizes a standard, commercially available catalyst system suitable for the more reactive bromo substrate.
In a glovebox, add Pd₂(dba)₃ and XPhos to a flame-dried Schlenk flask.
Remove the flask from the glovebox and add Ethyl 1-chloroisoquinoline-4-carboxylate, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with Argon three times.
Add anhydrous, degassed toluene via syringe.
Heat the reaction mixture to 110 °C with vigorous stirring.
Monitor the reaction progress. The reaction typically requires 12-24 hours for completion.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.
Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
Substrate Selection Workflow
The choice between the chloro and bromo analog is a strategic one. This workflow can guide the decision-making process.
Caption: Decision workflow for substrate selection.
Conclusion and Expert Recommendation
Ethyl 1-bromoisoquinoline-4-carboxylate stands out as the more reactive and versatile substrate. It is the recommended starting material for researchers who prioritize reliable, high-yielding reactions under standard, mild conditions without the need for extensive optimization. Its broad compatibility with various palladium catalysts makes it ideal for rapid library synthesis and proof-of-concept studies.
Ethyl 1-chloroisoquinoline-4-carboxylate , while more challenging to activate, represents a valuable, cost-effective alternative, particularly for process chemistry and large-scale manufacturing.[10] Its successful application hinges on the rational selection of highly active catalyst systems, typically involving bulky, electron-rich ligands. Furthermore, its lower reactivity can be strategically exploited for selective functionalization in complex molecules that contain more labile halides (e.g., bromides or iodides) at other positions.
Ultimately, the choice is project-dependent. For initial discovery and exploration, the reliability of the bromo analog is unparalleled. For cost-driven, large-scale campaigns or intricate synthetic routes requiring chemoselectivity, the chloro analog is a powerful, albeit more demanding, option.
References
De Vries, A., De Vries, J. G. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
Amatore, C., Jutand, A. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Macrocyclic Triolefin Complex and Phosphines. Organometallics. [Link]
Hartwig, J. F. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP) Complexes. University of Windsor. [Link]
Viciu, M. S., Nolan, S. P. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Caddick, S., Cloke, F. G. N. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. [Link]
Grushin, V. V. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
Lee, H. M., Nolan, S. P. Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters. [Link]
Xu, S., et al. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbon. Semantic Scholar. [Link]
Xu, S., et al. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. RSC Publishing. [Link]
Littke, A. F., Fu, G. C. Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. [Link]
Littke, A. F., Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link]
LibreTexts. 6.4: Bond Dissociation Energy. Chemistry LibreTexts. [Link]
Szwarc, M., Williams, D. Studies of the variations in bond dissociation energies of aromatic compounds - II. Substituted bromobenzenes. The Royal Society. [Link]
Shields, J. D., et al. Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters. [Link]
Xu, S., et al. (PDF) Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. ResearchGate. [Link]
Sonogashira, K. Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. PMC. [Link]
Nuvole, A., Pinna, G. A. Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. ResearchGate. [Link]
Google Patents. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof.
Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
Reddy, J. R., et al. Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. PubMed. [Link]
Comparative efficacy of Ethyl 1-chloroisoquinoline-4-carboxylate derivatives in drug discovery
The isoquinoline moiety, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activi...
Author: BenchChem Technical Support Team. Date: April 2026
The isoquinoline moiety, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] From the potent anticancer properties of alkaloids like berberine to the development of synthetic kinase inhibitors, the isoquinoline scaffold has consistently proven to be a fertile ground for drug discovery.[1] A particularly intriguing starting point for the development of novel therapeutic agents is the Ethyl 1-chloroisoquinoline-4-carboxylate core. The presence of a chlorine atom at the 1-position offers a reactive handle for nucleophilic substitution, allowing for the introduction of diverse functionalities, while the ethyl carboxylate group at the 4-position can be readily modified, providing a dual-pronged approach to library synthesis and structure-activity relationship (SAR) studies.
Comparative Efficacy of Isoquinoline and Quinoline Derivatives: A Look at the Structure-Activity Relationship
The therapeutic efficacy of isoquinoline and quinoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. The following sections explore the impact of various modifications on their anticancer activity, drawing on data from studies on related compounds to infer potential trends for derivatives of Ethyl 1-chloroisoquinoline-4-carboxylate.
The Critical Role of the 4-Carboxylic Acid Moiety
The carboxylic acid group at the 4-position of the quinoline ring has been identified as a critical feature for the biological activity of many derivatives. This functional group can participate in crucial hydrogen bonding interactions with target proteins. For instance, in the case of quinoline-4-carboxylic acid derivatives that inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, the carboxylate group is essential for binding to the enzyme's active site.[3][4]
Impact of Substituents on the Benzo Ring
Modifications to the benzo portion of the quinoline/isoquinoline ring can significantly impact potency and selectivity. The introduction of lipophilic substituents at the C-7 and C-8 positions of the quinoline ring has been shown to be important for cyclooxygenase-2 (COX-2) inhibitory activity.[5]
The Influence of Substituents at the 1- and 2-Positions
The 1-position of the isoquinoline ring and the 2-position of the quinoline ring are key sites for modification to enhance anticancer activity. The introduction of bulky, hydrophobic groups at the C-2 position of the quinoline ring is a common strategy in the design of potent DHODH inhibitors.[3]
The following table summarizes the in vitro anticancer activity of a selection of quinoline-4-carboxylic acid derivatives against various cancer cell lines, highlighting the impact of different substitution patterns.
Mechanisms of Action: Unraveling the Pathways to Therapeutic Efficacy
Isoquinoline and quinoline derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins and signaling pathways that are dysregulated in cancer.
Inhibition of Receptor Tyrosine Kinases
A significant number of 4-anilinoquinazoline and related quinoline derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These enzymes play a crucial role in cell growth, proliferation, and survival, and their overactivity is a hallmark of many cancers.[6] By blocking the ATP-binding site of these kinases, these compounds can effectively shut down these pro-cancerous signaling pathways.
EGFR Signaling Pathway Inhibition
Disruption of Microtubule Dynamics
Certain derivatives have been shown to interfere with the dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.[2][6]
Inhibition of Other Key Enzymes
The versatility of the isoquinoline and quinoline scaffold allows for the targeting of a diverse range of enzymes critical for cancer cell survival. As mentioned earlier, derivatives have been developed as potent inhibitors of DHODH and the mitochondrial deacetylase SIRT3.[3] Furthermore, some isoquinolinesulfonamide compounds have shown selective inhibition of casein kinase I.[7]
Experimental Protocols: A Guide to Synthesis and Evaluation
The discovery and development of novel isoquinoline-based anticancer agents involve a systematic process of chemical synthesis followed by rigorous biological evaluation.
General Synthesis of 4-Anilinoquinazoline Derivatives
A common method for synthesizing 4-anilinoquinazoline derivatives, which share a similar structural motif with potential derivatives of Ethyl 1-chloroisoquinoline-4-carboxylate, involves the nucleophilic substitution of a 4-chloroquinazoline.[6]
Materials:
4-chloroquinazoline
Substituted aniline
Solvent (e.g., isopropanol, ethanol)
Acid or base catalyst (e.g., HCl or N,N-diisopropylethylamine) (optional)
Procedure:
Dissolve the 4-chloroquinazoline and the desired substituted aniline in the chosen solvent.
If necessary, add a catalytic amount of acid or base.
Heat the reaction mixture to reflux for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Isolate the product by filtration or extraction.
Purify the crude product by recrystallization or column chromatography.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Principle:
Viable cells with active mitochondria contain dehydrogenase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
Human cancer cell lines (e.g., MCF-7, HCT-116)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compounds dissolved in DMSO
MTT solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO)
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Drug Discovery Workflow for Anticancer Agents
Conclusion and Future Directions
The Ethyl 1-chloroisoquinoline-4-carboxylate scaffold represents a promising starting point for the development of novel anticancer therapeutics. By leveraging the extensive knowledge gained from the study of related isoquinoline and quinoline derivatives, medicinal chemists can rationally design and synthesize new compounds with enhanced potency and selectivity. The ability to easily modify both the 1- and 4-positions of the isoquinoline ring provides a powerful platform for fine-tuning the pharmacological properties of these molecules.
Future research should focus on the systematic synthesis and evaluation of a library of Ethyl 1-chloroisoquinoline-4-carboxylate derivatives. By exploring a wide range of substitutions at the 1-position and modifications of the 4-carboxylate group, it will be possible to build a comprehensive SAR profile for this class of compounds. In-depth mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by the most potent derivatives. Ultimately, this research could lead to the discovery of novel drug candidates with improved efficacy and reduced side effects for the treatment of various cancers.
References
Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. Available at: [Link]
Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. Available at: [Link]
Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC. Available at: [Link]
In Silico Evaluation of 1‐Aminoisoquinoline Derivatives against Dengue Virus: Greener Access via a Sonochemical Method. ResearchGate. Available at: [Link]
Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. Available at: [Link]
Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. PubMed. Available at: [Link]
(PDF) ChemInform Abstract: Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline1-carboxaldehyde Thiosemicarbazone. ResearchGate. Available at: [Link]
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Available at: [Link]
Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. ACS Publications. Available at: [Link]
Synthesis, Crystal Structure and Anticancer Activity of Substituted Quinazoline Derivatives. ResearchGate. Available at: [Link]
Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Johns Hopkins University. Available at: [Link]
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
Synthesis, 3D-QSAR analysis and biological evaluation of quinoxaline 1,4-di-N-oxide derivatives as antituberculosis agents. PubMed. Available at: [Link]
A newly synthesized selective casein kinase I inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, and affinity purification of casein kinase I from bovine testis. PubMed. Available at: [Link]
A Comparative Guide to LC-MS Method Validation for Impurity Profiling of Ethyl 1-chloroisoquinoline-4-carboxylate
Introduction: The Imperative of Purity in Pharmaceutical Synthesis In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and e...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. For active pharmaceutical ingredient (API) intermediates like Ethyl 1-chloroisoquinoline-4-carboxylate, a key building block in the synthesis of various therapeutic agents, a rigorous understanding of its impurity profile is paramount.[1][2] Impurities can arise from a multitude of sources, including starting materials, synthetic by-products, or degradation of the substance over time.[1] Regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate stringent control and characterization of these impurities.[3][4][5]
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the development and validation of a method to detect and quantify impurities in Ethyl 1-chloroisoquinoline-4-carboxylate. We will move beyond a simple recitation of protocols to explain the scientific rationale behind our choices, ensuring a self-validating and robust analytical system. The objective is to establish a method that is "fit for purpose," a cornerstone of modern analytical procedure validation.[4][6]
Strategic Foundation: Forced Degradation and Impurity Identification
Before a method can be validated, it must be proven to be stability-indicating. This is achieved through forced degradation studies, a process where the drug substance is subjected to stress conditions more severe than accelerated stability testing.[7][8] The primary goals of these studies are to identify likely degradation pathways and to generate potential degradation products that will be used to challenge the specificity of the analytical method.[9][10]
For Ethyl 1-chloroisoquinoline-4-carboxylate, a logical forced degradation strategy would include exposure to the following conditions as suggested by ICH guidelines:
Acidic and Basic Hydrolysis: To challenge the ester and chloro-substituent functionalities.
Oxidation (e.g., with H₂O₂): To investigate susceptibility to oxidative degradation.
Thermal Stress: To assess stability at elevated temperatures.[11]
Photolytic Stress: To determine sensitivity to UV and visible light, as isoquinoline structures can possess chromophores that absorb light.[11]
The power of LC-MS in this phase is its ability to not only separate these newly formed degradants but also to provide preliminary structural information based on their mass-to-charge ratio (m/z), which is critical for subsequent validation.[12][13]
Comparing LC-MS Platforms: Choosing the Right Tool for the Task
The choice of mass spectrometer is a critical decision point that directly impacts the quality and scope of the data obtained. While traditional HPLC with UV detection can quantify known impurities, it lacks the specificity and sensitivity required for comprehensive impurity profiling, especially for co-eluting peaks or those without a UV chromophore.[14] LC-MS provides an orthogonal detection method that overcomes these limitations.[12]
MS Technology
Principle
Strengths for Impurity Analysis
Limitations
Single Quadrupole (SQ)
Filters ions by a single m/z value (Selected Ion Monitoring - SIM).
Cost-effective; enhanced sensitivity over full scan for known impurities.[15]
Limited structural information; susceptible to interference from isobaric compounds.
Triple Quadrupole (QqQ)
Two mass filters separated by a collision cell (Multiple Reaction Monitoring - MRM).
Unmatched sensitivity and selectivity for quantitation; the gold standard for trace-level analysis (e.g., genotoxic impurities).[12][14]
Primarily for targeted analysis; not ideal for identifying unknown impurities.
High-Resolution MS (HRMS) (e.g., Q-TOF, Orbitrap)
Measures m/z with very high precision, allowing for elemental composition determination.
Excellent for identifying and confirming unknown impurities; provides high confidence in structural elucidation.
Higher cost and complexity; may have a narrower linear dynamic range for quantitation compared to QqQ.
For the comprehensive analysis of Ethyl 1-chloroisoquinoline-4-carboxylate, a hybrid approach is often most effective. An LC-HRMS method is ideal during development for identifying unknown process impurities and degradation products. For routine quality control, a validated LC-QqQ (MS/MS) method provides the necessary sensitivity and robustness for quantifying specified impurities at trace levels.[15]
Proposed Stability-Indicating LC-MS/MS Method
This section outlines a robust, scientifically-grounded starting point for method development. The causality for these choices is rooted in achieving optimal separation and ionization for the parent compound and its potential impurities, which are likely to have similar core structures but varied polarity.
Experimental Protocol: Chromatographic and Spectrometric Conditions
1. Liquid Chromatography System:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is selected for its versatility in separating moderately polar compounds. The smaller particle size enhances peak efficiency and resolution.
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes better peak shape and efficient protonation for positive mode electrospray ionization (ESI).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
Gradient Elution: A gradient is essential to elute impurities with a wide range of polarities and to ensure the parent API, present at high concentration, does not cause peak tailing.
Initial Conditions: 5% B (hold for 1 min)
Ramp: 5% to 95% B (over 10 min)
Hold: 95% B (for 2 min)
Re-equilibration: Return to 5% B (hold for 3 min)
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C (to ensure reproducible retention times and reduce viscosity).
Injection Volume: 2 µL
2. Mass Spectrometry System (Triple Quadrupole):
Ionization Source: Electrospray Ionization (ESI), Positive Mode. The nitrogen in the isoquinoline ring is readily protonated.
Source Parameters:
Capillary Voltage: 3.5 kV
Source Temperature: 150 °C
Desolvation Temperature: 400 °C
MS/MS Transitions (MRM): (Hypothetical values for illustration)
Ethyl 1-chloroisoquinoline-4-carboxylate (C₁₂H₁₀ClNO₂; MW: 235.66): Precursor Ion (Q1): m/z 236.1 → Product Ion (Q3): m/z 190.1 (Loss of ethoxy group)
Impurity 1 (e.g., Hydrolysis Product - Acid): Precursor Ion (Q1): m/z 208.0 → Product Ion (Q3): m/z 162.0 (Loss of COOH)
Impurity 2 (e.g., Dechlorinated Product): Precursor Ion (Q1): m/z 202.1 → Product Ion (Q3): m/z 156.1 (Loss of ethoxy group)
The Validation Workflow: A Self-Validating System Grounded in ICH Q2(R2)
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[6][16] The following protocol is designed in accordance with the latest ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures.[3][17]
Validation Parameters and Protocols
Parameter
Purpose
Experimental Protocol
Acceptance Criteria
Specificity / Selectivity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[18][19]
Analyze blank solvent, a placebo sample, and samples from forced degradation studies. Assess peak purity of the main component and ensure no co-elution at the retention times of known impurities.
No interfering peaks at the retention time of the analyte or known impurities. Baseline resolution between adjacent peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and instrument response over the specified range.
Prepare a series of at least 5 concentrations of the impurity standard, from the LOQ to 120% of the specification limit. Perform linear regression analysis.
Correlation coefficient (r²) ≥ 0.99. Y-intercept should be insignificant compared to the response at 100% level.
Range
To define the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[20]
Confirmed by the successful validation of linearity, accuracy, and precision studies.
The range should, at a minimum, span from the reporting level of the impurity to 120% of the specification.
Accuracy
To determine the closeness of the measured value to the true value.
Analyze triplicate samples of the drug substance spiked with known amounts of impurities at 3 concentration levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percent recovery.
Percent recovery typically within 80-120% for impurities at low concentrations.
Precision
To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay): Analyze 6 replicate samples at 100% of the specification limit on the same day, with the same analyst and equipment. Intermediate Precision: Repeat the analysis on a different day, with a different analyst or equipment.
Relative Standard Deviation (RSD) should typically be ≤15% for impurity quantitation.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
Accuracy and precision must meet acceptance criteria at the LOQ level.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Determine based on signal-to-noise ratio (typically S/N ≥ 3).
N/A for quantitation.
Robustness
To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[18]
Vary parameters such as mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). Analyze system suitability samples under each condition.
System suitability parameters (e.g., resolution, tailing factor) must remain within defined limits.
Conclusion: A Commitment to Scientific Integrity and Patient Safety
The development and validation of an LC-MS method for impurity analysis is a rigorous, multi-faceted process that forms the bedrock of quality control in pharmaceutical manufacturing. For a critical intermediate like Ethyl 1-chloroisoquinoline-4-carboxylate, a well-validated, stability-indicating method is non-negotiable. By leveraging the sensitivity and specificity of tandem mass spectrometry and adhering to the systematic, science-based principles outlined in ICH guidelines, researchers and drug developers can build a robust analytical procedure. This not only ensures regulatory compliance but, more importantly, upholds the commitment to providing safe and effective medicines. The continuous lifecycle approach ensures that the method remains fit-for-purpose throughout the product's lifespan, adapting to new knowledge and manufacturing refinements.[17]
References
U.S. Food and Drug Administration. (2024). Q2(R2)
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
ProPharma Group. (2024).
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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Singh, R., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
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A Comparative Guide to the Reactivity of Ethyl and Methyl 1-Chloroisoquinoline-4-carboxylate Derivatives in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the isoquinoline scaffold is a privileged structural mot...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the isoquinoline scaffold is a privileged structural motif found in numerous biologically active compounds. The functionalization of this core at various positions is crucial for modulating pharmacological properties. Among the array of synthetic tools available, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, stand out for their versatility and functional group tolerance.[1][2][3][4][5] This guide provides an in-depth technical comparison of two closely related building blocks: ethyl 1-chloroisoquinoline-4-carboxylate and its methyl ester counterpart, in the context of these pivotal coupling reactions. While direct head-to-head comparative studies are not extensively documented, this guide synthesizes established principles of reactivity, steric and electronic effects, and experimental data from analogous systems to offer a predictive analysis for the discerning researcher.
The Strategic Importance of 1-Chloroisoquinoline-4-carboxylates
The 1-chloroisoquinoline-4-carboxylate framework is a valuable intermediate in medicinal chemistry. The chlorine atom at the C1 position serves as a versatile handle for introducing a wide range of substituents through cross-coupling reactions, while the ester functionality at the C4 position can be readily modified or may itself contribute to the molecule's biological activity. The choice between an ethyl or methyl ester is often dictated by synthetic convenience or the specific requirements of a target molecule. However, as we will explore, this seemingly minor structural difference can have subtle yet meaningful implications for reactivity in palladium-catalyzed transformations.
Understanding the Palladium-Catalyzed Cross-Coupling Landscape
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation.[1][2][3] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.[1][3] The efficiency of each step, and thus the overall reaction, is influenced by a multitude of factors including the nature of the catalyst, ligands, base, solvent, and, critically, the electronic and steric properties of the substrates.
The 1-chloroisoquinoline core is an electron-deficient heteroaromatic system, which generally enhances the rate of oxidative addition of the palladium(0) catalyst to the C-Cl bond. However, the reactivity can be modulated by substituents on the isoquinoline ring and the nature of the coupling partner.
Comparative Reactivity Analysis: Ethyl vs. Methyl Ester Derivatives
The primary difference between the ethyl and methyl 1-chloroisoquinoline-4-carboxylate lies in the steric bulk of the ester group. While the electronic influence of a methyl versus an ethyl group is largely negligible in this context, the difference in size can play a role, particularly in reactions where the C4-ester group is in proximity to the reacting C1-chloro position.
Theoretical Considerations: Steric and Electronic Effects
From a theoretical standpoint, the larger ethyl group could exert a slightly greater steric hindrance around the C1 position compared to the methyl group. This could potentially influence the approach of the bulky palladium catalyst or the incoming nucleophile. However, given the distance and the relatively free rotation of the ester group, this effect is anticipated to be minor in most cases. Some studies have shown that steric properties of substrates can influence the stereochemical outcome and reaction rates in cross-coupling reactions.[6][7][8]
The electronic nature of the ester group, being electron-withdrawing, contributes to the overall electron-deficient character of the isoquinoline ring, which is favorable for the initial oxidative addition step in the catalytic cycle. The difference in the inductive effect between a methyl and an ethyl group is minimal and unlikely to cause a significant divergence in reactivity.
Expected Performance in Key Coupling Reactions
Based on general principles and data from related systems, we can project the performance of these two derivatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds between an aryl halide and an organoboron compound.[4] For both the ethyl and methyl esters of 1-chloroisoquinoline-4-carboxylate, the reaction is expected to proceed efficiently. The choice of palladium catalyst and ligand will be crucial. Given the electron-deficient nature of the substrate, ligands that promote the oxidative addition of aryl chlorides are recommended. Any difference in yield or reaction time between the ethyl and methyl esters is likely to be insignificant.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene.[2][3] Similar to the Suzuki coupling, the electronic properties of the 1-chloroisoquinoline substrate are favorable for this transformation. The steric bulk of the ester at C4 is unlikely to have a major impact on the outcome of the reaction with common alkenes.
Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of C-N bonds.[1][5] The success of the Buchwald-Hartwig amination is often sensitive to steric hindrance on both the aryl halide and the amine. While the C4-ester is not directly adjacent to the C1-chloro group, a bulkier ethyl group might slightly disfavor the approach of a very bulky amine compared to the methyl ester. This effect, if any, is expected to be subtle and could likely be overcome by optimizing the reaction conditions, such as the choice of a suitable bulky phosphine ligand.[1]
Data Summary: A Predictive Comparison
Since direct comparative experimental data is scarce, the following table provides a predictive summary based on established principles and results from analogous systems. The yields and reaction times are illustrative and will depend on the specific coupling partners and optimized reaction conditions.
Coupling Reaction
Substrate
Expected Relative Reactivity
Predicted Yield Range
Key Considerations
Suzuki-Miyaura
Ethyl 1-chloroisoquinoline-4-carboxylate
Similar to methyl ester
70-95%
Choice of boronic acid, catalyst, ligand, and base are critical.
Methyl 1-chloroisoquinoline-4-carboxylate
Similar to ethyl ester
70-95%
Reaction conditions will be the primary determinant of success.
Heck
Ethyl 1-chloroisoquinoline-4-carboxylate
Similar to methyl ester
60-90%
Alkene electronics and steric bulk will influence efficiency.
Methyl 1-chloroisoquinoline-4-carboxylate
Similar to ethyl ester
60-90%
Catalyst and base selection are key for optimal results.
Buchwald-Hartwig
Ethyl 1-chloroisoquinoline-4-carboxylate
Potentially slightly lower with very bulky amines
50-85%
Ligand choice is crucial to overcome potential minor steric effects.
Methyl 1-chloroisoquinoline-4-carboxylate
Potentially slightly higher with very bulky amines
55-90%
Generally high reactivity expected with a range of amines.
The following are generalized, yet detailed, experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions using either ethyl or methyl 1-chloroisoquinoline-4-carboxylate. These should be considered as starting points for optimization.
Suzuki-Miyaura Coupling Protocol
Caption: Suzuki-Miyaura Coupling Workflow.
Reaction Setup: To an oven-dried reaction vessel, add the 1-chloroisoquinoline-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
Solvent and Degassing: Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixture). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, XPhos, 5-10 mol%).
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Heck Reaction Protocol
Caption: Heck Reaction Workflow.
Reaction Setup: In a reaction tube, combine the 1-chloroisoquinoline-4-carboxylate (1.0 equiv), the alkene (1.5-2.0 equiv), a base such as triethylamine (Et₃N) or K₂CO₃ (1.5-2.5 equiv), and a suitable solvent (e.g., DMF, NMP, or dioxane).
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., P(o-tol)₃, 5-10 mol%).
Reaction: Seal the tube and heat the mixture to 80-140 °C. Monitor the reaction's progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.
Purification: Wash the combined organic extracts with brine, dry over a drying agent, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
Caption: Buchwald-Hartwig Amination Workflow.
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 1-chloroisoquinoline-4-carboxylate (1.0 equiv), the amine (1.1-1.5 equiv), a strong base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%).
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
Reaction: Seal the vessel and heat the mixture to 80-110 °C until the starting material is consumed as indicated by TLC or LC-MS analysis.
Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
Purification: Wash the combined organic phases with brine, dry, and concentrate. Purify the product by flash chromatography.
Conclusion and Recommendations
Both ethyl and methyl 1-chloroisoquinoline-4-carboxylate are highly valuable and versatile building blocks for the synthesis of functionalized isoquinolines via palladium-catalyzed cross-coupling reactions. The choice between the two will likely be driven by factors such as commercial availability, cost, and the specific synthetic route planned, rather than significant differences in their reactivity in Suzuki, Heck, and Buchwald-Hartwig reactions.
For most applications, the reactivities of the ethyl and methyl esters can be considered comparable. In instances where extreme steric hindrance is a concern, particularly in Buchwald-Hartwig aminations with very bulky amines, the methyl ester might offer a marginal advantage. However, the judicious selection of a highly active catalyst system with appropriate ligands will, in most cases, be the more critical factor in achieving a successful outcome. Researchers are encouraged to use the provided protocols as a starting point and to perform their own optimizations to achieve the best results for their specific substrates and desired products.
References
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. (URL: [Link])
Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. R Discovery. (URL: [Link])
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. (URL: [Link])
Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. (URL: [Link])
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. (URL: [Link])
Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. (URL: [Link])
N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. PMC. (URL: [Link])
Regioselectivity in the Heck (Mizoroki-Heck) Reaction. University of Glasgow. (URL: [Link])
Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. (URL: [Link])
An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. International Journal of Organic Chemistry. (URL: [Link])
Heck Reaction—State of the Art. Semantic Scholar. (URL: [Link])
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. (URL: [Link])
General palladium-catalyzed cross coupling of cyclopropenyl esters. PMC. (URL: [Link])
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL: [Link])
Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. (URL: [Link])
Introducing efficient palladium catalyzed cross coupling reaction of tertiary alcohols and aroyl chlorides for the synthesis of highly substituted esters. ResearchGate. (URL: [Link])
Palladium catalyzed cross-coupling of esters and amides. DSpace@MIT. (URL: [Link])
Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Research Square. (URL: [Link])
New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry. (URL: [Link])
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. (URL: [Link])
RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES. (URL: [Link])
Palladium-Catalyzed α-Arylation of Esters. Organic Chemistry Portal. (URL: [Link])
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Scilit. (URL: [Link])
Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. (URL: [Link])
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic Letters. (URL: [Link])
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. PMC. (URL: [Link])
Application of the heck reaction in the synthesis of 1-alkoxyisoquinoline- 3-carboxylic acid esters. ResearchGate. (URL: [Link])
Influence of methyl and ethyl esters-based biodiesel synthesized from safflower oil on the performance, combustion, and exhaust. SpringerLink. (URL: [Link])
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. MDPI. (URL: [Link])
Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Semantic Scholar. (URL: [Link])
Benchmarking Reaction Kinetics: Ethyl 1-chloroisoquinoline-4-carboxylate vs. Unactivated Analogs
Executive Summary In the synthesis of advanced therapeutics and functional materials, the functionalization of the isoquinoline core is a critical, yet frequently bottlenecked, synthetic node. While 1-chloroisoquinoline...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the synthesis of advanced therapeutics and functional materials, the functionalization of the isoquinoline core is a critical, yet frequently bottlenecked, synthetic node. While 1-chloroisoquinoline serves as a ubiquitous baseline building block, its unactivated nature often results in sluggish nucleophilic aromatic substitution (
SNAr
) kinetics. Furthermore, unactivated
α
-halo-N-heterocycles are notorious for inhibiting transition-metal catalysis, such as 1[1].
Ethyl 1-chloroisoquinoline-4-carboxylate circumvents these limitations. By introducing a strongly electron-withdrawing ester group at the C4 position, the electronic landscape of the heterocyclic ring is fundamentally altered. This guide provides an objective, data-driven benchmarking of its reaction kinetics against standard analogs, equipping researchers with the mechanistic insights and self-validating protocols necessary to optimize discovery workflows.
Mechanistic Causality: The Role of the C4-Ester
As application scientists, we must look beyond empirical yields and understand the physical organic chemistry driving these reactions. The superior kinetics of Ethyl 1-chloroisoquinoline-4-carboxylate are rooted in two distinct electronic phenomena:
SNAr
Acceleration via Meisenheimer Stabilization
In a classical
SNAr
reaction, the rate-determining step (RDS) is typically the2[2]. The C4-carboxylate acts as a powerful electron sink. Through extended
π
-conjugation, it effectively delocalizes the accumulating negative charge across the ring system. This stabilization drastically lowers the activation energy (
ΔG‡
) of the RDS, accelerating the reaction by orders of magnitude compared to the unactivated 1-chloroisoquinoline.
Cross-Coupling Efficiency via LUMO Lowering
In transition-metal-catalyzed transformations (e.g., Buchwald-Hartwig amination or 3[3]), the initial oxidative addition of the low-valent metal into the C-Cl bond is highly dependent on the electrophilicity of the substrate. The C4-ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isoquinoline system. This facilitates a faster, more concerted oxidative addition, allowing the substrate to outcompete off-cycle catalyst sequestration pathways that typically 4[4]. While 1-chloroisoquinoline can be5[5], the C4-ester enables broad, robust compatibility with standard catalytic systems.
Kinetic Benchmarking Data
The following tables summarize the quantitative kinetic advantages of the C4-ester activated substrate.
Fig 1: Kinetic pathways for SNAr and Pd-catalyzed cross-coupling of the C4-ester activated substrate.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal controls that immediately flag deviations, guaranteeing data integrity.
Protocol A: Self-Validating Kinetic Profiling of
SNAr
via In Situ
1H
-NMR
Objective: Determine the pseudo-first-order rate constant (
kobs
) without workup-induced artifacts.
Causality: Traditional aliquot-based kinetics are prone to quenching errors. By performing the reaction directly in an NMR tube with a highly stable internal standard, we eliminate mass-transfer variables and observe the Meisenheimer intermediate buildup in real-time.
Preparation: In an NMR tube, dissolve 0.1 mmol of Ethyl 1-chloroisoquinoline-4-carboxylate and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of DMSO-
d6
.
Baseline Validation: Acquire a standard
1H
-NMR spectrum at 25 °C. Ensure the C3-proton of the isoquinoline (~8.9 ppm) and the aromatic protons of the standard (6.0 ppm) are fully resolved. Self-validation step: The integral ratio must perfectly match the stoichiometric loading (1:0.5) before proceeding. If not, recalibrate the balance or check for moisture.
Initiation: Inject 1.0 mmol (10 equivalents) of morpholine directly into the tube to establish pseudo-first-order conditions.
Data Acquisition: Insert the tube into a pre-heated NMR probe (80 °C). Acquire spectra every 5 minutes for 2 hours using a pre-programmed array.
Analysis: Plot
ln([Electrophile]t/[Electrophile]0)
versus time. The slope yields the
kobs
value.
Objective: Compare the turnover frequency (TOF) of the C4-ester activated substrate against unactivated analogs.
Causality: We utilize a modern palladacyclic NHC precatalyst to ensure the metal center is highly active, thereby isolating the substrate's electrophilicity as the sole kinetic variable.
Reaction Setup: In an argon-filled glovebox, load two parallel reaction vials with 1.0 mmol of the respective electrophile (Ethyl 1-chloroisoquinoline-4-carboxylate in Vial A; 1-chloroisoquinoline in Vial B).
Catalyst & Base: Add 1 mol% of the NHC-Pd precatalyst and 1.2 mmol of
NaOtBu
to each vial.
Solvent & Nucleophile: Add 2.0 mL of anhydrous toluene, 1.1 mmol of aniline, and 0.5 mmol of dodecane (GC internal standard).
Execution & Sampling: Heat the vials to 60 °C. Withdraw 50
μL
aliquots at 15, 30, 60, and 120 minutes. Quench immediately in 0.5 mL of cold ethyl acetate.
Validation: Analyze via GC-FID. Self-validation step: The total mass balance (Product + Unreacted Starting Material) must remain >95% relative to the dodecane standard. A drop in mass balance indicates off-cycle degradation (e.g., hydrodehalogenation), invalidating the kinetic point.
References
A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. acs.org. 4
Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. rsc.org. 1
Comparative Cytotoxicity of Ethyl 1-chloroisoquinoline-4-carboxylate and Advanced Isoquinoline Architectures
Introduction: The Isoquinoline Scaffold in Oncology In the landscape of rational drug design, the isoquinoline core represents a privileged scaffold capable of interacting with multiple oncogenic targets. Ethyl 1-chloroi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Isoquinoline Scaffold in Oncology
In the landscape of rational drug design, the isoquinoline core represents a privileged scaffold capable of interacting with multiple oncogenic targets. Ethyl 1-chloroisoquinoline-4-carboxylate (CAS 65920-39-0) serves as a critical synthetic baseline in this domain[1]. While this base ester exhibits negligible inherent cytotoxicity, its structural geometry makes it an ideal precursor for synthesizing highly potent antineoplastic agents.
The causality behind its utility lies in its dual-reactivity: the C1 chlorine atom is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the rapid introduction of diverse linkages, while the C4 carboxylate provides a handle for tuning lipophilicity and cellular permeability[2]. By leveraging these functionalization sites, researchers can synthesize advanced libraries—including isoquinolinequinones (IQQs), 4-oxoquinolines, and tetrahydroisoquinolines—that exhibit profound and targeted cytotoxic profiles[3][4].
Mechanistic Causality: Driving Cytotoxicity Through Structural Evolution
The transition from the biologically inert Ethyl 1-chloroisoquinoline-4-carboxylate to a cytotoxic warhead is driven by specific structural modifications that dictate the mechanism of action:
Redox Cycling & ROS Generation: Conversion of the scaffold into isoquinolinequinone N-oxides (e.g., mansouramycins) introduces a quinone moiety capable of rapid redox cycling[5]. This generates reactive oxygen species (ROS). Because multidrug-resistant (MDR) cancer cells operate at near-lethal oxidative stress thresholds, this targeted ROS burst pushes them over the edge, triggering the opening of the mitochondrial permeability transition pore (mPTP) and inducing apoptosis[5].
Topoisomerase II Inhibition: Derivatization into 4-oxoquinoline-3-carboxamides creates structural mimics of human type II topoisomerase inhibitors. These compounds stabilize the cleavable complex during DNA replication, inducing fatal double-strand DNA breaks[4].
Tubulin Polymerization Inhibition: Hybridizing the isoquinoline core with stilbene derivatives creates molecules that bind tightly to the colchicine site of tubulin, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase[3].
Mechanistic divergence of isoquinoline derivatives driving targeted cytotoxicity.
Comparative Efficacy: Quantitative Data Analysis
The following table summarizes the cytotoxic performance of the baseline Ethyl 1-chloroisoquinoline-4-carboxylate against its advanced functionalized derivatives, highlighting the dramatic amplification of potency achieved through targeted synthesis.
Compound Class
Representative Structure
Primary Cytotoxic Mechanism
Mean IC₅₀ (Cancer Models)
Selectivity & Notes
Base Scaffold
Ethyl 1-chloroisoquinoline-4-carboxylate
N/A (Synthetic Intermediate)
> 100 µM
Biologically inert baseline; requires functionalization for target affinity[1].
Isoquinolinequinone N-oxides
Analog 6 / Mansouramycin C
Redox cycling, ROS generation, mPTP opening
0.13 – 0.29 µM (Melanoma, Breast)
Highly selective for MDR cancer cells due to exploitation of elevated basal ROS[3][5].
THIQ-Stilbenes
Compound 17
Tubulin polymerization inhibition
0.025 µM (Lung, Breast, Colorectal)
Outperforms standard colchicine at equimolar concentrations in tubulin assays[3].
4-Oxoquinolines
Derivative 16b
Topoisomerase II inhibition, DNA breaks
1.92 µM (Gastric Cancer)
Exhibits a 10-fold selectivity for cancer cells over normal human fibroblasts[4].
Self-Validating Experimental Protocols
To evaluate the cytotoxicity and mechanistic pathways of synthesized isoquinoline derivatives, assays must be designed as self-validating systems. The protocols below ensure that observed cell death is a direct consequence of the drug's mechanism rather than experimental artifact.
Protocol A: Multiplexed Cytotoxicity Assay (MTT)
Causality Check: The MTT assay measures mitochondrial metabolic rate. Because IQQ derivatives primarily induce apoptosis via mitochondrial pore (mPTP) opening[5], MTT provides a direct readout of the drug's primary site of action.
Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-468) and normal control cells (e.g., HEK or normal fibroblasts) at
5×103
cells/well in a 96-well plate[3][4]. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve the isoquinoline derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Self-Validation: Ensure final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity.
Treatment & Controls: Treat cells with the compound for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Colchicine) to validate assay sensitivity[3][4].
Viability Quantification: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove media and dissolve formazan crystals in 100 µL DMSO.
Data Acquisition: Read absorbance at 570 nm (with a 650 nm reference wavelength to subtract background noise). Calculate the IC₅₀ using non-linear regression.
Protocol B: Mechanistic Validation via ROS Quantification (DCFDA Assay)
Causality Check: To prove that the cytotoxicity of mansouramycin analogs is driven by redox cycling[5], a rescue experiment using a ROS scavenger must be performed.
Pre-treatment (Rescue Control): Pre-treat a subset of the seeded cancer cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 2 hours prior to drug exposure.
Drug Exposure: Expose cells to the IC₅₀ concentration of the isoquinolinequinone derivative for 4 hours.
Probe Incubation: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.
Validation Logic: If the compound's mechanism is truly ROS-mediated, the NAC pre-treated group will show baseline fluorescence and rescued cell viability, confirming the causal link between redox cycling and cytotoxicity[5].
Self-validating high-throughput cytotoxicity and ROS quantification workflow.
Conclusion
Ethyl 1-chloroisoquinoline-4-carboxylate is not an endpoint, but a highly versatile starting point in oncological drug discovery. By understanding the structure-activity relationships (SAR) at the C1 and C4 positions, researchers can engineer derivatives that exploit specific cancer vulnerabilities—from tubulin dynamics to multidrug-resistant oxidative stress pathways. Rigorous, self-validating protocols remain essential to distinguish true mechanistic efficacy from off-target toxicity.
National Institutes of Health (NIH) / PMC. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design". Pharmaceuticals.
The Open Medicinal Chemistry Journal. "C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action".
MDPI. "Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs". Molecules.
ACS Publications. "Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance". Journal of Medicinal Chemistry.
A Senior Application Scientist's Guide to Validating the Structural Integrity of Ethyl 1-chloroisoquinoline-4-carboxylate Post-Storage
An Objective Comparison and Method Validation for Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and development, the integrity of chemical reagents is paramount. The...
Author: BenchChem Technical Support Team. Date: April 2026
An Objective Comparison and Method Validation for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and development, the integrity of chemical reagents is paramount. The assumption that a compound's structure remains unchanged during storage can lead to erroneous experimental results, jeopardizing project timelines and resources. This guide provides a comprehensive framework for validating the structural integrity of Ethyl 1-chloroisoquinoline-4-carboxylate, a key building block in medicinal chemistry, after a prolonged storage period. We will objectively compare the performance of a stored sample against a freshly synthesized or certified standard, supported by detailed experimental data and protocols.
The stability of organic compounds is a critical factor that can be influenced by temperature, light, humidity, and atmospheric oxygen.[1] For a reactive molecule like Ethyl 1-chloroisoquinoline-4-carboxylate, which possesses both a halogenated heterocyclic ring and an ester functional group, the potential for degradation is significant.[2] Therefore, periodic re-testing of such chemicals is essential to ensure their purity and fitness for use.[1]
Potential Degradation Pathways
Understanding the potential degradation pathways of Ethyl 1-chloroisoquinoline-4-carboxylate is crucial for designing a robust validation strategy. Based on its chemical structure, several degradation routes can be hypothesized:
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture, which would lead to the formation of 1-chloroisoquinoline-4-carboxylic acid.[3][4] This process can be accelerated by acidic or basic conditions.
Dehalogenation: The chloro-substituent on the isoquinoline ring could be a target for nucleophilic substitution or reductive dehalogenation, although this is generally less likely under typical storage conditions compared to hydrolysis.[2]
Oxidation: The isoquinoline ring system, while aromatic, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2]
Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic reactions in chlorinated aromatic compounds, potentially leading to ring cleavage or the formation of photo-adducts.[2][5][6]
Comparative Analysis Workflow
To comprehensively assess the structural integrity of a stored sample of Ethyl 1-chloroisoquinoline-4-carboxylate, a multi-pronged analytical approach is recommended. This workflow compares the stored sample against a reference standard (e.g., a newly purchased, certified lot or a freshly synthesized and characterized batch).
Caption: Workflow for validating the structural integrity of stored Ethyl 1-chloroisoquinoline-4-carboxylate.
Experimental Protocols and Data Interpretation
The following sections detail the experimental protocols for each analytical technique and provide guidance on interpreting the resulting data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of organic compounds and detecting the presence of impurities.[7][8][9][10][11] A reversed-phase HPLC method with UV detection is well-suited for analyzing isoquinoline derivatives.[7][8][10][12]
Experimental Protocol:
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Program: A typical gradient could be 20-80% B over 20 minutes.[10]
Sample Preparation: Prepare stock solutions of both the reference standard and the stored sample in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.[2]
Data Interpretation:
The primary objective is to compare the chromatograms of the stored sample and the reference standard.
Retention Time (RT): The main peak in the stored sample's chromatogram should have the same retention time as the reference standard. A shift in RT could indicate a change in the compound's polarity.
Peak Area Percentage: In an ideal scenario, the chromatogram of the stored sample will show a single, sharp peak corresponding to the parent compound. The presence of additional peaks indicates the formation of degradation products. The purity of the stored sample can be estimated by the area percentage of the main peak.
Table 1: Comparative HPLC Purity Analysis
Sample
Retention Time (min)
Peak Area % (Main Compound)
Impurity Peaks (RT, Area %)
Reference Standard
12.5
99.8%
None detected
Stored Sample
12.5
95.2%
8.7 min, 2.1%10.3 min, 2.7%
The data in Table 1 suggests a decrease in the purity of the stored sample, with the emergence of two new, more polar impurities (as indicated by their shorter retention times).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules.[13][14][15][16] Both ¹H and ¹³C NMR should be employed to confirm the structural integrity of the stored compound.[14]
Experimental Protocol:
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Dissolve 5-10 mg of the reference standard and the stored sample in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆ in a high-quality NMR tube.[14]
Experiments: Acquire ¹H NMR and ¹³C NMR spectra for both samples.
Data Interpretation:
The NMR spectra of the stored sample should be superimposable with those of the reference standard.
¹H NMR: Pay close attention to the chemical shifts, integration values, and coupling patterns of all protons. The appearance of new signals or changes in the integration of existing signals would indicate the presence of impurities or degradation. For instance, the hydrolysis of the ester would lead to the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad singlet for the carboxylic acid proton.
¹³C NMR: Compare the chemical shifts of all carbon atoms. The presence of additional peaks would signify the formation of byproducts.
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
Mass spectrometry provides crucial information about the molecular weight of the compound and can help in identifying the structures of any degradation products.[17][18][19][20]
Experimental Protocol:
Instrumentation: A mass spectrometer, preferably coupled with an HPLC system (LC-MS) for the analysis of complex mixtures.
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.
Analysis Mode: Acquire data in both positive and negative ion modes to maximize the chances of detecting all components.
MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion and any detected impurity ions to obtain structural information from their fragmentation patterns.[14]
Data Interpretation:
Molecular Ion Peak: The mass spectrum of the stored sample should show a prominent peak corresponding to the molecular weight of Ethyl 1-chloroisoquinoline-4-carboxylate (C₁₂H₁₀ClNO₂, MW: 235.66).[21] The characteristic isotopic pattern of chlorine (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[17][19]
Impurity Identification: The m/z values of any additional peaks can be used to propose the molecular formulas of the degradation products. For example, a peak at m/z 207.6 would correspond to the hydrolyzed product, 1-chloroisoquinoline-4-carboxylic acid.
Table 2: LC-MS Analysis of Stored Sample
Retention Time (min)
m/z (Positive Mode)
Proposed Structure
12.5
236.0 (M+H)⁺, 238.0 (M+2+H)⁺
Ethyl 1-chloroisoquinoline-4-carboxylate
8.7
208.0 (M+H)⁺, 210.0 (M+2+H)⁺
1-chloroisoquinoline-4-carboxylic acid
10.3
218.0 (M+H)⁺
Unidentified Degradation Product
Conclusion and Best Practices
The comprehensive analytical strategy outlined in this guide provides a robust framework for validating the structural integrity of Ethyl 1-chloroisoquinoline-4-carboxylate after storage. A combination of HPLC, NMR, and MS is essential for a conclusive assessment. The hypothetical data presented suggests that the stored sample has undergone partial degradation, primarily through hydrolysis of the ester group.
Based on these findings, the following best practices for the storage and handling of Ethyl 1-chloroisoquinoline-4-carboxylate are recommended:
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place to minimize exposure to moisture and light.[1][22] An inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[1]
Periodic Re-analysis: For long-term storage, it is advisable to re-analyze the compound periodically (e.g., annually) to ensure its continued purity and suitability for use.
Use of Reference Standards: Always compare stored materials against a certified reference standard or a freshly prepared and characterized sample.
By adhering to these principles of analytical rigor and proper storage, researchers can ensure the quality and reliability of their chemical reagents, leading to more accurate and reproducible scientific outcomes.
References
Journal of Coordination Chemistry. (2021). Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. Available at: [Link]
Mauri, P., & Pietta, P. (1988). Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. Journal of Chromatography A, 443, 442-445. Available at: [Link]
MDPI. (2024). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. Available at: [Link]
kchem.org. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Available at: [Link]
Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available at: [Link]
ResearchGate. (n.d.). Convenient Access to Ester‐Containing Quinolinones through a Sequential Radical Alkoxycarbonylation/Cyclization/Hydrolysis Process. Available at: [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
ResearchGate. (2023). Do the organic compounds have an expiry date ?. Available at: [Link]
SciSpace. (2012). Chemical Degradation of Chlorinated Organic Pollutants for In Situ Remediation and Evaluation of Natural Attenuation. Available at: [Link]
Environmental Protection Agency. (n.d.). Microbial Decomposition of Chlorinated Aromatic Compounds. Available at: [Link]
Wiley. (n.d.). Structure Elucidation By NMR In Organic Chemistry. Available at: [Link]
ResearchGate. (2025). Implementation of the HPLC method in the pharmaceutical analysis of isoquinoline alkaloid. Available at: [Link]
ResearchGate. (n.d.). Study of photochemical oxidation of standard chlorinated paraffins and identification of degradation products. Available at: [Link]
Taylor & Francis Online. (2006). Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. Available at: [Link]
Taylor & Francis Online. (n.d.). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link]
ResearchGate. (n.d.). Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry. Available at: [Link]
ResearchGate. (2026). Long‐term carbon storage through retention of dissolved aromatic acids by reactive particles in soil. Available at: [Link]
ACS Publications. (n.d.). Methods of separation and tests for purity. Available at: [Link]
ScienceDirect. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. Available at: [Link]
National Science Foundation. (n.d.). Photochemical degradation of short-chain chlorinated paraffins in aqueous solution by hydrated electrons and hydroxyl radica. Available at: [Link]
IntechOpen. (2017). Interpretation of Mass Spectra. Available at: [Link]
MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Available at: [Link]
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]
Atmospheric Chemistry and Physics. (2023). Effects of storage conditions on the molecular-level composition of organic aerosol particles. Available at: [Link]
National Center for Biotechnology Information. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Available at: [Link]
PubMed. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Available at: [Link]
International Journal of Advanced Research in Engineering, Science & Management. (2025). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Available at: [Link]
De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]
ACS Publications. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. Available at: [Link]
National Center for Biotechnology Information. (2024). Effects of storage on volatile organic components and physiological properties of different storage-tolerant rice varieties. Available at: [Link]
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
Office of Scientific and Technical Information. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions. Available at: [Link]
ResearchGate. (n.d.). Degradation Pathways. Available at: [Link]
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Available at: [Link]
ResearchGate. (2021). Degradability and Biochemical Pathways of the Endocrine-disrupting Plasticizers Phthalate Esters in Plastics by Microorganisms. Available at: [Link]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Ethyl 1-chloroisoquinoline-4-carboxylate: A Predictive and Comparative Analysis
For researchers engaged in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 1-chloroisoquinoline-4-carboxylate stands as an important scaf...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers engaged in drug discovery and medicinal chemistry, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Ethyl 1-chloroisoquinoline-4-carboxylate stands as an important scaffold in synthetic chemistry, and mass spectrometry (MS) is the cornerstone of its characterization. This guide provides a detailed, predictive analysis of its fragmentation behavior under mass spectrometric conditions, offering insights grounded in established chemical principles. By comparing its expected fragmentation pattern with that of its non-chlorinated analog, Ethyl isoquinoline-4-carboxylate, we will illuminate the diagnostic influence of the chloro-substituent, providing a robust framework for spectral interpretation.
Part 1: Foundational Fragmentation Mechanisms in Isoquinoline Esters
The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the inherent stability of the bonds within the ion and the resulting fragments. For a molecule like Ethyl 1-chloroisoquinoline-4-carboxylate, the fragmentation pathways are primarily dictated by the interplay between the stable aromatic isoquinoline core, the reactive ester functional group, and the electron-withdrawing chloro-substituent.
Under Electron Ionization (EI), a high-energy electron collides with the analyte molecule, ejecting an electron to form a molecular radical cation (M•+). This high-energy species then undergoes a series of unimolecular decompositions to yield fragment ions and neutral radicals or molecules[1][2][3]. The most probable sites for initial ionization are the non-bonding electrons on the nitrogen and oxygen atoms, or the π-electrons of the aromatic system[2]. From this molecular ion, fragmentation proceeds via several key pathways:
Alpha (α)-Cleavage: This is a dominant fragmentation mechanism for esters and amines. It involves the cleavage of a bond adjacent to the atom bearing the radical charge[4][5]. For the ethyl ester, this can result in the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl radical (•CH₂CH₃).
Neutral Losses: Stable, even-electron molecules can be expelled from the molecular ion. For the isoquinoline core, a characteristic loss is hydrogen cyanide (HCN). The ester group can lead to the loss of ethylene (C₂H₄) or carbon monoxide (CO).
Influence of Halogens: The presence of a chlorine atom introduces two key features. First, it provides an additional fragmentation pathway through the loss of a chlorine radical (Cl•) or a neutral HCl molecule. Second, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), any fragment containing a chlorine atom will appear as a pair of peaks (an "A" and an "A+2" peak) with a characteristic ~3:1 intensity ratio, which is a powerful diagnostic tool.
Part 2: Predicted Fragmentation Pattern of Ethyl 1-chloroisoquinoline-4-carboxylate
Let us consider the structure of Ethyl 1-chloroisoquinoline-4-carboxylate (Molecular Weight: 235.66 g/mol for ³⁵Cl isotope). Upon EI-MS analysis, we can predict a series of logical fragmentation steps. The molecular ion, [M]•+, is expected at m/z 235, accompanied by its ³⁷Cl isotope peak at m/z 237.
The primary fragmentation events are hypothesized to originate from the ester moiety and the chloro-substituent, as these are the most reactive sites.
Loss of Ethoxy Radical: An α-cleavage event resulting in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) is highly probable. This yields the stable 1-chloroisoquinoline-4-carbonylium ion at m/z 190 . This acylium ion is resonance-stabilized.
Loss of Chlorine Radical: The molecular ion can lose a chlorine radical (•Cl, 35 Da) to form an ion at m/z 200 .
Loss of Ethylene: Following the formation of the m/z 190 acylium ion, a subsequent loss of carbon monoxide (CO, 28 Da) is expected, leading to the 1-chloroisoquinolinium ion at m/z 162 .
Fragmentation of the Isoquinoline Core: The ion at m/z 162 can then undergo fragmentation characteristic of the isoquinoline ring system, such as the loss of HCN (27 Da) to produce a fragment at m/z 135 .
The proposed fragmentation pathway is visualized below.
A Comprehensive Guide to the Safe Disposal of Ethyl 1-Chloroisoquinoline-4-Carboxylate
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my priority is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides a detailed protocol for the proper disposal of Ethyl 1-chloroisoquinoline-4-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are synthesized from authoritative safety data sheets and established laboratory safety principles.
Understanding the Hazard Profile
Ethyl 1-chloroisoquinoline-4-carboxylate is a chlorinated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, its structure necessitates a cautious approach. The presence of a chlorinated aromatic system suggests potential for environmental persistence and aquatic toxicity. The primary routes of exposure are inhalation, ingestion, and skin/eye contact, which can lead to irritation.
Key Safety Considerations:
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
Irritation: Causes skin, eye, and respiratory tract irritation.
Environmental Hazard: While not fully characterized, similar chlorinated compounds can be harmful to aquatic life with long-lasting effects. Therefore, it must not be released into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling Ethyl 1-chloroisoquinoline-4-carboxylate for any purpose, including disposal, the following PPE is mandatory. This creates a self-validating system of safety, minimizing exposure risk at every step.
PPE Item
Specification
Rationale
Gloves
Nitrile rubber, minimum thickness 0.11 mm
Provides a chemical-resistant barrier against skin contact.
Eye Protection
ANSI Z87.1-compliant safety glasses with side shields or goggles
Protects against splashes and airborne particles.
Lab Coat
Standard laboratory coat
Prevents contamination of personal clothing.
Respiratory
Use only in a certified chemical fume hood
Prevents inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator is required.
Step-by-Step Disposal Protocol
This protocol is designed to guide the user through a logical workflow for the safe disposal of both small (residual) and bulk quantities of Ethyl 1-chloroisoquinoline-4-carboxylate.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the disposal of Ethyl 1-chloroisoquinoline-4-carboxylate.
Protocol Details:
Preparation and Decontamination of Empty Containers:
Objective: To safely decontaminate the original container holding residual amounts of the chemical.
Procedure:
Perform all steps within a certified chemical fume hood.
Don all required PPE as listed in the table above.
Select an appropriate solvent for rinsing. Acetone or ethanol are suitable choices.
Carefully rinse the container with a small volume of the chosen solvent, ensuring the entire inner surface is contacted.
Pour the rinsate into a designated, clearly labeled "Chlorinated Organic Waste" container.
Repeat the rinsing process two more times (triple rinse).
The decontaminated container can now be disposed of as regular laboratory glassware.
Disposal of Unused or Bulk Quantities:
Objective: To safely package and dispose of larger quantities of the chemical.
Procedure:
DO NOT attempt to dispose of this chemical down the drain or in regular trash. This is a critical point of compliance and environmental protection.
Keep the chemical in its original, clearly labeled container if possible.
If repackaging is necessary, use a new, clean container made of a compatible material (e.g., glass) and create a new, accurate label.
Ensure the container cap is tightly sealed.
Place the sealed container in a secondary containment bin as a precaution against spills.
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
Spill Management
Accidents happen, but a prepared response minimizes the risk.
For Small Spills (in a fume hood):
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.
Carefully scoop the absorbed material into a labeled "Chlorinated Organic Waste" container.
Wipe the spill area with a solvent-moistened towel (e.g., acetone) and place the towel in the same waste container.
Ventilate the area and wash the surface once decontamination is complete.
For Large Spills:
Evacuate the immediate area.
Alert your supervisor and contact your institution's EHS emergency line immediately.
Prevent entry into the area until a trained emergency response team arrives.
By adhering to these detailed procedures, you ensure a culture of safety and environmental responsibility within your laboratory. This protocol is designed to be a self-validating system, where each step reinforces the safety of the next.
References
Handling
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-chloroisoquinoline-4-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Ethyl 1-chloroisoquinoline-4-carboxylate, a halogenated aromatic heterocycle, is a valuabl...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. Ethyl 1-chloroisoquinoline-4-carboxylate, a halogenated aromatic heterocycle, is a valuable building block in medicinal chemistry. While comprehensive toxicological data for this specific compound may be limited, its chemical class necessitates a robust and proactive safety protocol. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring your safety and the integrity of your research. Our approach is grounded in the principle of as low as reasonably achievable (ALARA) exposure, treating the compound with the caution afforded to known irritants and potentially harmful chemicals based on data from structurally similar molecules.
Foundational Hazard Assessment: The "Why" Behind the "What"
Understanding the potential hazards is the critical first step in defining the necessary protection. Based on the Globally Harmonized System (GHS) classifications for analogous chlorinated quinolines and isoquinolines, we can anticipate the primary risks associated with Ethyl 1-chloroisoquinoline-4-carboxylate.[1][2][3]
Skin Irritation (Category 2): Direct contact is likely to cause skin irritation.[4][5][6]
Serious Eye Irritation (Category 2/2A): The compound is expected to cause serious irritation if it comes into contact with the eyes.[4][6][7]
Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of the solid as a dust or powder can irritate the respiratory system.[4][5][7][8]
Acute Toxicity (Category 4, Harmful): Similar compounds are classified as harmful if swallowed or if they come into contact with the skin.[4][5][9][10]
These classifications mandate the use of specific PPE to create a reliable barrier between the researcher and the chemical. The "Warning" signal word is typically associated with these hazard levels.[2]
Core Protective Equipment: Your First Line of Defense
All handling of Ethyl 1-chloroisoquinoline-4-carboxylate must be performed within a certified chemical fume hood to minimize inhalation exposure through proper engineering controls. The following PPE is the minimum requirement for any task involving this compound.
Because of the serious eye irritation risk, eye protection is non-negotiable.
Routine Operations (<1g): At a minimum, wear well-fitting safety glasses with integrated side shields.
Splash or Dust Hazard (>1g, solution transfers): Chemical splash goggles are required. They form a seal around the eyes, offering superior protection from splashes, dust, and powders that can bypass standard safety glasses.
Significant Splash Risk (large volumes, reaction quenching): A full-face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection but offers an essential secondary barrier against splashes to the entire face.[11][12]
Gloves protect against the dual threats of skin irritation and dermal absorption.[4][10] The choice of glove material is paramount, as not all materials offer the same level of protection against chlorinated aromatic compounds.[13]
Glove Material
Protection Against Chlorinated Aromatics
Use Case & Comments
Nitrile
Good to Excellent
The standard choice for incidental contact. Provides good dexterity and protection from chlorinated solvents and oils.[11] Always check the manufacturer's compatibility data.
Viton®
Excellent
Exceptional resistance to chlorinated and aromatic solvents. A superior choice for extended handling or immersion risk.[13]
Silver Shield®/4H®
Excellent
Provides the highest level of overall chemical resistance against a wide variety of toxic chemicals. Often used as a thin inner glove.
Natural Rubber (Latex)
Poor
Offers poor protection against chlorinated solvents and may absorb chemicals, holding them against the skin.[13] Not recommended.
Cotton/Leather
None
Provide no protection from liquids and should not be used for chemical handling.[13]
Procedural Note: Always double-glove when handling this compound. This practice significantly reduces the risk of exposure if the outer glove is torn or contaminated. Regularly replace gloves, especially after any known contact, and never wear them outside the laboratory.[14]
Standard Use: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is mandatory.
Enhanced Protection: For tasks involving larger quantities (>10g) or a heightened risk of splashing, supplement your lab coat with a chemical-resistant apron made of PVC or a similar impervious material.[12] For extensive contamination potential, such as a large spill cleanup, disposable Tyvek suits may be necessary.
While engineering controls (i.e., a fume hood) are the primary defense against inhalation, respiratory protection may be required in specific situations.
Weighing Powders: If there's a risk of dust generation that cannot be fully contained within the fume hood, an N95-rated respirator should be worn.
Spill or Ventilation Failure: In the event of a large spill or a failure of the ventilation system, personnel must be equipped with an air-purifying respirator (APR) with organic vapor/acid gas cartridges or, for major incidents, a self-contained breathing apparatus (SCBA).[9][14]
Operational Plans: PPE in Practice
The level of PPE must adapt to the specific task and the quantities being handled.
This diagram outlines the logical process for selecting the appropriate level of personal protective equipment based on the scale and nature of the work.
Caption: PPE selection workflow based on task risk.
A. Weighing and Aliquoting Solid Compound (<1g)
Preparation: Don a lab coat, safety glasses, and double nitrile gloves.
Execution: Perform all weighing activities inside a fume hood or a powder containment hood to prevent dust inhalation.
Cleanup: Gently wipe down the spatula and weighing vessel with a solvent-dampened cloth before removing them from the hood. Dispose of the cloth as solid hazardous waste.
B. Solution Preparation and Transfers
Preparation: Don a lab coat, chemical splash goggles, and double nitrile gloves.
Execution: Conduct all liquid transfers within the fume hood. Pour liquids carefully to avoid splashing.
Post-Transfer: Cap all containers immediately. Wipe down any minor drips on the exterior of containers or the work surface with a designated cleaning cloth.
C. Emergency Spill Cleanup
Evacuate: Alert others and evacuate the immediate area.
Don Emergency PPE: Before re-entry, don the highest level of protection: a chemical-resistant suit or apron, Viton® or Silver Shield® gloves over nitrile gloves, chemical splash goggles with a face shield, and appropriate respiratory protection.[11][12][13]
Contain and Clean: Contain the spill with an inert absorbent material. Pick up and arrange disposal without creating dust.[5] Place all contaminated materials into a labeled hazardous waste container.
Decontaminate: Thoroughly decontaminate the area according to your institution's safety protocols.
Doffing and Disposal of Contaminated PPE
Properly removing contaminated PPE is as important as wearing it. The goal is to prevent any contact between the contaminated exterior of the PPE and your skin.
Outer Gloves: Remove the outer pair of gloves first, turning them inside out as you pull them off. Dispose of them in a designated hazardous waste bin.
Face/Eye Protection: Remove the face shield and/or goggles by handling the strap. Place them in a designated area for decontamination.
Lab Coat/Apron: Remove your lab coat or apron by rolling it down your body, ensuring the contaminated exterior is folded inward.
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
Hygiene: Wash your hands and forearms thoroughly with soap and water immediately after removing all PPE.[5]
All disposable items (gloves, Tyvek suits, contaminated wipes) must be disposed of as hazardous chemical waste according to institutional and local regulations.[4][5]
By adhering to these rigorous, evidence-based PPE protocols, you create a self-validating system of safety that protects you and your colleagues. This allows you to focus on the science, confident that your operational plan is built on a foundation of expertise and trustworthiness.
References
Environmental Health and Safety - Princeton University . Section 6C: Protective Equipment. [Link]
Labour Department . Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. [Link]
Angene Chemical . Safety Data Sheet - 3-Chloroisoquinoline. [Link]
Occupational Safety and Health Administration (OSHA) . Personal Protective Equipment. [Link]
Carl ROTH . Safety Data Sheet: ISO 4831, ISO 4832, ISO 11133. [Link]
Fisher Scientific . SAFETY DATA SHEET - 4-Chloroquinoline. [Link]
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